molecular formula C18H23IO2 B1664554 2-Iodoestradiol CAS No. 24381-12-2

2-Iodoestradiol

Cat. No.: B1664554
CAS No.: 24381-12-2
M. Wt: 398.3 g/mol
InChI Key: JZYOQPBSKIOCIK-XSSYPUMDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to unlabeled cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24381-12-2

Molecular Formula

C18H23IO2

Molecular Weight

398.3 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1

InChI Key

JZYOQPBSKIOCIK-XSSYPUMDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)I)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-iodoestradiol
2-iodoestradiol, 125I-labeled
2-iodoestradiol, 131I-labeled

Origin of Product

United States

Foundational & Exploratory

2-Iodoestradiol: A Technical Deep Dive into its Putative Mechanism of Action in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 2-Iodoestradiol in breast cancer cells is limited. This document, therefore, presents a putative mechanism synthesized from the known actions of its parent compound, estradiol (B170435), and related halogenated and substituted estrogen analogs. The experimental protocols, quantitative data, and signaling pathways described herein are based on established methodologies and data for similar compounds and should be considered a guide for future research into the specific effects of this compound.

Executive Summary

This compound, a synthetic derivative of estradiol, holds potential as a therapeutic agent in breast cancer research. Due to a scarcity of direct research, this whitepaper outlines a hypothesized mechanism of action based on the well-documented roles of estradiol and its metabolites in breast cancer biology. It is proposed that this compound's effects are likely mediated through its interaction with estrogen receptors (ERα and ERβ), leading to the modulation of downstream signaling pathways that control cell proliferation, apoptosis, and cell cycle progression. Furthermore, its structural similarity to estradiol suggests it may act as a competitive inhibitor of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This document provides a framework for investigating these potential mechanisms, including detailed experimental protocols and illustrative data, to guide future research and drug development efforts.

Introduction

Estrogens, particularly 17β-estradiol (E2), play a pivotal role in the development and progression of a majority of breast cancers. The biological effects of estrogens are primarily mediated through their binding to estrogen receptors alpha (ERα) and beta (ERβ), which act as ligand-activated transcription factors. The modulation of estrogen signaling is a cornerstone of endocrine therapy for ER-positive breast cancer.

This compound is a derivative of estradiol in which an iodine atom is substituted at the C2 position of the steroid's A ring. Halogenation of estrogens can significantly alter their binding affinity for ERs and their metabolic stability, potentially leading to altered biological activity. This document explores the putative mechanisms by which this compound may exert its effects on breast cancer cells, drawing parallels from the known actions of estradiol and other halogenated estrogen analogs.

Putative Mechanisms of Action

The primary mechanisms through which this compound is hypothesized to act in breast cancer cells are:

  • Estrogen Receptor Modulation: Binding to and modulation of ERα and ERβ activity.

  • Enzyme Inhibition: Competitive inhibition of key enzymes in estrogen synthesis, such as 17β-HSD1.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle.

  • Modulation of Signaling Pathways: Influencing critical intracellular signaling cascades.

Estrogen Receptor (ER) Binding and Activity

It is hypothesized that this compound, due to its structural similarity to estradiol, will bind to both ERα and ERβ. The iodine substitution at the C2 position may alter its binding affinity compared to the parent molecule. The relative binding affinity (RBA) of various estrogens for ERs has been studied, and it is known that substitutions on the estradiol molecule can significantly impact this affinity.

Table 1: Illustrative Estrogen Receptor Binding Affinities

CompoundRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)
17β-Estradiol100100
2-Hydroxyestradiol1.11Data Not Available
This compound (Hypothesized) 5-20 5-20
Tamoxifen2.52.5

Note: The RBA for this compound is a hypothesized range based on data for other C2-substituted estrogens. Actual values require experimental determination.

Upon binding, this compound may act as an agonist, partial agonist, or antagonist of ERs, leading to conformational changes in the receptor, its dimerization, and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This would modulate the transcription of genes involved in cell proliferation, survival, and apoptosis.

Estrogen_Receptor_Binding cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 2_Iodoestradiol_ext This compound 2_Iodoestradiol_int This compound 2_Iodoestradiol_ext->2_Iodoestradiol_int Cellular Uptake ER Estrogen Receptor (ERα / ERβ) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins 2_Iodoestradiol_int->ER Binding ER_HSP_complex ER-HSP Complex ER_HSP_complex->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription

Figure 1: Hypothesized Estrogen Receptor Binding and Activation by this compound.
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

17β-HSD1 is a critical enzyme in the biosynthesis of active estrogens, catalyzing the conversion of estrone (B1671321) (E1) to the more potent estradiol (E2).[1] Inhibition of this enzyme is a key strategy in reducing local estrogen concentrations in breast tumors.[2][3][4] Steroidal and non-steroidal inhibitors of 17β-HSD1 have been developed.[3] Given its steroidal structure, this compound could potentially act as a competitive inhibitor of 17β-HSD1.

Table 2: Illustrative IC50 Values for 17β-HSD1 Inhibition

CompoundCell LineIC50 (nM)
Non-steroidal InhibitorT47-D<100
This compound (Hypothesized) T47-D 100-500

Note: The IC50 for this compound is a hypothesized range. Actual values require experimental determination.

HSD17B1_Inhibition Estrone Estrone (E1) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) Proliferation Cell Proliferation Estradiol->Proliferation Stimulates HSD17B1->Estradiol 2_Iodoestradiol This compound 2_Iodoestradiol->HSD17B1 Inhibits

Figure 2: Hypothesized Inhibition of 17β-HSD1 by this compound.
Induction of Apoptosis and Cell Cycle Arrest

Estradiol and its metabolites can have dual effects on breast cancer cells, promoting proliferation in some contexts while inducing apoptosis in others, particularly in cells that have developed resistance to estrogen deprivation.[5] 2-Methoxyestradiol (B1684026), a metabolite of estradiol, is known to induce apoptosis and cause G2/M cell cycle arrest by disrupting microtubule dynamics.[6][7] It is plausible that this compound could share similar pro-apoptotic and cell cycle inhibitory properties.

Table 3: Illustrative Effects of Estradiol Analogs on Cell Cycle and Apoptosis

CompoundCell LineEffect on Cell CycleApoptosis Induction (% of cells)
17β-EstradiolMCF-7G1 to S phase progressionLow
2-MethoxyestradiolMDA-MB-231G2/M ArrestHigh
This compound (Hypothesized) MCF-7 G2/M Arrest Moderate to High
This compound (Hypothesized) MDA-MB-231 G2/M Arrest Moderate to High

Note: The effects for this compound are hypothesized. Actual outcomes require experimental validation.

Cell_Cycle_Apoptosis 2_Iodoestradiol This compound Microtubule_Disruption Microtubule Disruption 2_Iodoestradiol->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3: Putative Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis.
Modulation of Intracellular Signaling Pathways

Estradiol is known to rapidly activate non-genomic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8][9] The activation of these pathways can influence the cellular response to endocrine therapies.[10][11] It is hypothesized that this compound could also modulate these pathways, potentially leading to either pro-proliferative or anti-proliferative effects depending on the cellular context.

Signaling_Pathways 2_Iodoestradiol This compound ER_membrane Membrane ER 2_Iodoestradiol->ER_membrane PI3K PI3K ER_membrane->PI3K MAPK MAPK/ERK ER_membrane->MAPK Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival

Figure 4: Hypothesized Modulation of PI3K/Akt and MAPK Pathways by this compound.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action of this compound, a series of in vitro experiments are proposed.

Cell Culture
  • Cell Lines:

    • MCF-7 (ER-positive, luminal A breast cancer)

    • T47-D (ER-positive, luminal A breast cancer)

    • MDA-MB-231 (ER-negative, triple-negative breast cancer)

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating estrogenic effects, cells should be cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS to remove endogenous steroids.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the proliferation of breast cancer cells.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration for 24 and 48 hours.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Protocol:

    • Treat cells with this compound for various time points.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin D1, Bcl-2, Bax, PARP).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow Cell_Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Mechanism Elucidation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Figure 5: General Experimental Workflow for Investigating the Mechanism of Action of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to estradiol and its metabolites provides a strong foundation for hypothesizing its mechanism of action in breast cancer cells. The proposed mechanisms, including ER modulation, enzyme inhibition, and induction of apoptosis and cell cycle arrest, offer a clear roadmap for future research. The experimental protocols detailed in this document provide the necessary tools to elucidate the precise biological effects of this compound. Further investigation is warranted to determine its potential as a novel therapeutic agent for breast cancer, particularly in defining its efficacy in both ER-positive and ER-negative subtypes and its potential to overcome endocrine resistance.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification methods for 2-iodoestradiol, a halogenated derivative of estradiol (B170435). This compound is of significant interest in biomedical research, particularly as a precursor for radiolabeled estrogens used in imaging and as a tool to study estrogen receptor interactions. This document outlines common synthetic routes, purification protocols, and the presumed biological signaling pathway of this compound.

Synthesis of this compound

The synthesis of this compound primarily involves the direct iodination of the A-ring of estradiol. Several methods have been developed, with varying degrees of regioselectivity and yield. A common challenge is the concurrent formation of the 4-iodoestradiol isomer, which necessitates efficient purification.

Key Synthesis Methods

Three primary methods for the synthesis of this compound are highlighted below:

  • Iodination using Iodine and Mercuric Acetate (B1210297): This is a traditional method for the iodination of estradiol.[1] While it can produce this compound, it is not highly regioselective and results in a mixture of 2- and 4-iodoestradiol.[1]

  • Regioselective Iodination using Iodine-Copper(II) Acetate: This method offers a more selective route to this compound, providing the 2-iodo derivative in high yield with good regioselectivity.[1][2]

  • Regioselective Iodination via Thallation: The use of thallium(III) trifluoroacetate (B77799) for the thallation of estradiol diacetate, followed by reaction with an iodide source, yields the this compound derivative with high regioselectivity.[3] This method is noted for its rapidity and is particularly suitable for the preparation of radioiodinated estradiol.[3]

Quantitative Data on Synthesis Methods

The following table summarizes the available quantitative data for the different synthesis methods of iodoestradiol.

Synthesis MethodReagentsProduct(s)Yield (%)Purity/SelectivityReference
Iodination with Mercuric AcetateEstradiol, Iodine, Mercuric AcetateThis compound36.8Mixture with 4-iodoestradiol[1]
4-Iodoestradiol21.5[1]
Regioselective Iodination with Copper(II) AcetateEstradiol, Iodine, Copper(II) Acetate in Acetic AcidThis compoundHighRegioselective for the 2-position[1][2]
Regioselective Iodination via ThallationEstradiol Diacetate, Thallium Trifluoroacetate, Potassium IodideThis compoundNot specifiedExclusively the 2-iodo isomer[3]

Experimental Protocols

Synthesis of 2- and 4-Iodoestradiol using Mercuric Acetate

This protocol is adapted from a method that yields a mixture of 2- and 4-iodoestradiol.[1]

Materials:

  • Estradiol

  • Iodine (I₂)

  • Mercuric acetate (Hg(OAc)₂)

  • Acetic acid (AcOH)

  • Benzene

  • Acetone

  • Silica (B1680970) gel for medium-pressure liquid chromatography (MPLC)

Procedure:

  • Dissolve estradiol in acetic acid.

  • Add a solution of iodine and mercuric acetate in acetic acid to the estradiol solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a work-up to extract the crude product.

  • The resulting crude product will be a mixture of this compound and 4-iodoestradiol.

Purification of this compound by Medium-Pressure Liquid Chromatography (MPLC)

The separation of the 2- and 4-iodoestradiol isomers is crucial for obtaining pure this compound.

Instrumentation and Materials:

  • Medium-Pressure Liquid Chromatography (MPLC) system

  • Silica gel column

  • Mobile phase: Benzene-acetone (5:1, v/v)

  • Fraction collector

  • UV detector or other suitable detection method

Procedure:

  • Dissolve the crude mixture of iodoestradiols in a minimal amount of the mobile phase or a compatible solvent.

  • Load the sample onto the pre-equilibrated silica gel column.

  • Elute the column with the benzene-acetone (5:1, v/v) mobile phase at a constant flow rate.

  • Monitor the elution of the compounds using a UV detector.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound and 4-iodoestradiol.

  • Combine the pure fractions of this compound and evaporate the solvent to obtain the purified product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key steps of reaction and subsequent purification.

Synthesis_Purification_Workflow Estradiol Estradiol Iodination Iodination Reaction (e.g., I₂/Hg(OAc)₂) Estradiol->Iodination Reactants Crude_Product Crude Product (Mixture of 2- and 4-Iodoestradiol) Iodination->Crude_Product Yields Purification Purification (Silica Gel MPLC) Crude_Product->Purification Separation Product_2IE Pure this compound Purification->Product_2IE Product_4IE Pure 4-Iodoestradiol (Byproduct) Purification->Product_4IE

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathway

This compound is an analog of 17β-estradiol and is presumed to exert its biological effects through the same signaling pathways, primarily by binding to estrogen receptors (ERs), ERα and ERβ. The binding of an estrogenic ligand to these receptors initiates a cascade of events leading to changes in gene expression.

Estrogen Receptor Binding

Interestingly, this compound has been shown to bind with remarkably high affinity to human sex hormone-binding globulin (SHBG), with an affinity constant of 2.4 x 10⁹ M⁻¹.[5] This affinity is even higher than that of the natural high-affinity ligand, dihydrotestosterone.[5] This strong binding to SHBG may influence the bioavailability and pharmacokinetics of this compound in vivo.

Presumed Signaling Pathway

The diagram below illustrates the generally accepted estrogen signaling pathway, through which this compound is expected to act.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Iodoestradiol This compound ER Estrogen Receptor (ERα / ERβ) 2_Iodoestradiol->ER Binds to HSP Heat Shock Proteins ER->HSP Bound in inactive state ER_Complex Active ER Dimer ER->ER_Complex Dimerization ERE Estrogen Response Element (ERE) on DNA ER_Complex->ERE Translocates to nucleus and binds Transcription Transcription of Target Genes ERE->Transcription Initiates Biological_Response Biological Response Transcription->Biological_Response Leads to

Caption: Presumed signaling pathway of this compound via estrogen receptors.

References

2-Iodoestradiol's Affinity for Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 2-iodoestradiol for estrogen receptors (ERs), crucial targets in various physiological and pathological processes, including cancer. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to support research and development in endocrinology and oncology.

Executive Summary

Comparative Binding Affinity of Iodinated Estradiol (B170435) Analogs

Due to the lack of specific binding affinity data for this compound, the following table summarizes the binding characteristics of the well-researched isomer, 16α-iodo-17β-estradiol, in comparison to the endogenous ligand, 17β-estradiol. This data is crucial for understanding the potential ER-mediated effects of iodinated estrogens.

CompoundReceptorBinding Affinity (Kd)Notes
17β-EstradiolERα~0.1 nMHigh affinity for both receptor subtypes.
ERβ~0.4 nMHigh affinity for both receptor subtypes.
16α-iodo-17β-estradiolERα0.1 nM[1]Exhibits high affinity for ERα, comparable to 17β-estradiol.[1]
ERβ0.4 nM[1]Shows a slightly lower, yet still high, affinity for ERβ compared to ERα.[1]

Note: The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. The data presented here for 16α-iodo-17β-estradiol was determined through saturation ligand binding analysis of in vitro synthesized human ERα and rat ERβ protein.[1]

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The binding affinity of compounds like this compound to estrogen receptors is typically determined using competitive radioligand binding assays.

Principle of Competitive Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor. The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound for the receptor. The Relative Binding Affinity (RBA) can also be determined by comparing the IC50 of the test compound to that of a reference compound, typically 17β-estradiol.

Key Methodologies

A standard competitive binding assay protocol involves the following steps:

  • Preparation of Receptor Source: Estrogen receptors can be obtained from various sources, including:

    • Tissue Cytosol: Uterine cytosol from rats is a common source of ERα.

    • Recombinant Receptors: Purified, recombinantly expressed human ERα and ERβ are frequently used for subtype-specific binding assays.

  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-17β-estradiol) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:

    • Dextran-Coated Charcoal (DCC): Charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant.

    • Hydroxylapatite (HAP) Assay: HAP binds the receptor-ligand complex, which can then be separated by centrifugation.

    • Filter Binding Assays: The reaction mixture is passed through a filter that retains the receptor-ligand complex.

  • Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is generated, from which the IC50 value is determined.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for a competitive binding assay and the estrogen receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Uterine Cytosol, Recombinant ER) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-17β-estradiol) Radioligand->Incubation Competitor Test Compound (e.g., this compound) Competitor->Incubation Separation Separation of Bound/Free Ligand (e.g., DCC, HAP) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Plotting Plotting (% Specific Binding vs. [Competitor]) Quantification->Plotting IC50 Determination of IC50 Plotting->IC50 Ki_RBA Calculation of Ki and RBA IC50->Ki_RBA

Caption: Workflow of a competitive radioligand binding assay.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα/ERβ) (Inactive Complex) Estrogen->ER Binding ActiveER Activated ER Dimer ER->ActiveER Conformational Change & Dimerization ERE Estrogen Response Element (ERE) on DNA ActiveER->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators Response Cellular Response Transcription->Response

Caption: Simplified overview of the classical estrogen receptor signaling pathway.

Estrogen Receptor Signaling Pathways

Estrogens mediate their effects through two main pathways:

  • Genomic (Nuclear-Initiated) Pathway: This is the classical pathway where estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. This process results in changes in protein synthesis and cellular function, typically occurring over hours to days.

  • Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is localized to the cell membrane. Binding of estrogen to these membrane-associated ERs can rapidly activate various intracellular signaling cascades, such as those involving G-proteins, adenylyl cyclase, and mitogen-activated protein kinases (MAPKs). These signaling events occur within seconds to minutes and can modulate a variety of cellular processes, including ion channel activity and nitric oxide production.

Conclusion

While specific quantitative binding affinity data for this compound for ERα and ERβ remains elusive in the current body of scientific literature, the established methodologies for determining such parameters are well-defined. The data available for the closely related isomer, 16α-iodoestradiol, suggests that iodination at certain positions on the estradiol scaffold can maintain high-affinity binding to estrogen receptors. Researchers and drug development professionals investigating this compound should consider conducting competitive binding assays to definitively characterize its receptor binding profile. Understanding the precise affinity of this compound for ERα and ERβ is a critical first step in elucidating its potential as a selective estrogen receptor modulator and its subsequent effects on estrogen-mediated signaling pathways.

References

The In Vivo Biological Landscape of 2-Iodoestradiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoestradiol, a halogenated derivative of the primary female sex hormone 17β-estradiol, has emerged as a molecule of significant interest in biomedical research. Its unique properties, conferred by the iodine substitution on the estradiol (B170435) scaffold, have positioned it as a valuable tool for in vivo investigations, primarily in the realms of molecular imaging and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in vivo biological functions of this compound, with a focus on its interactions with estrogen receptors and its role as an inhibitor of steroid sulfatase. This document synthesizes available data on its binding affinities, summarizes in vivo experimental findings, and outlines detailed methodologies for its study, providing a foundational resource for researchers in oncology, endocrinology, and drug development.

Core Biological Functions of this compound In Vivo

The in vivo biological activities of this compound are predominantly centered around two key molecular interactions: its binding to estrogen receptors (ERs) and its inhibition of the steroid sulfatase (STS) enzyme.

Estrogen Receptor Imaging Agent

Radioiodinated derivatives of this compound are instrumental as imaging agents for visualizing estrogen receptor-positive (ER+) tissues and tumors in vivo. The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) allows for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT) to detect and monitor the distribution and activity of estrogen receptors. This is particularly valuable in the context of breast cancer, where ER status is a critical determinant for prognosis and therapeutic strategy.

Steroid Sulfatase Inhibition

This compound and its analogs have been investigated for their ability to inhibit the steroid sulfatase (STS) enzyme. STS is responsible for the conversion of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. By blocking this conversion, STS inhibitors can reduce the local production of estrogens in hormone-dependent tissues, a mechanism that holds therapeutic promise for conditions like endometriosis and estrogen-dependent cancers.

Quantitative Data

CompoundReceptor/EnzymeParameterValueSpeciesReference
16α-Iodo-17β-estradiolEstrogen Receptor α (ERα)Kd0.1 nMHuman (in vitro)[1]
16α-Iodo-17β-estradiolEstrogen Receptor β (ERβ)Kd0.4 nMRat (in vitro)[1]

Note: The available literature lacks a centralized, tabulated summary of Ki or IC50 values specifically for this compound's interaction with ERα, ERβ, and STS. The data presented here for a related isomer should be interpreted with caution as the position of the iodine atom can significantly influence binding affinity.

Signaling Pathways

The in vivo effects of this compound are mediated through its influence on established signaling pathways associated with estrogen action and steroidogenesis.

Estrogen Receptor Signaling

Upon binding to estrogen receptors (ERα or ERβ), this compound can initiate both genomic and non-genomic signaling cascades.

EstrogenReceptorSignaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding & Dimerization mER Membrane ER This compound->mER ERE Estrogen Response Element ER->ERE Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription ERE->GeneTranscription mRNA mRNA GeneTranscription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis CellularResponse Cellular Response (Proliferation, Differentiation) ProteinSynthesis->CellularResponse Gprotein G-protein mER->Gprotein AC Adenylyl Cyclase Gprotein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA KinaseCascade Kinase Cascade (e.g., MAPK, PI3K/Akt) PKA->KinaseCascade DownstreamTargets Downstream Targets KinaseCascade->DownstreamTargets

Estrogen Receptor Signaling Pathways
Steroid Sulfatase Inhibition Pathway

By inhibiting steroid sulfatase, this compound disrupts the local synthesis of active estrogens.

STS_Inhibition_Pathway E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEAS (Inactive) DHEAS->STS E1 Estrone (E1) STS->E1 Hydrolysis DHEA DHEA STS->DHEA Hydrolysis Aromatase Aromatase E1->Aromatase DHEA->Aromatase Estradiol Estradiol (E2) (Active) Aromatase->Estradiol Iodoestradiol This compound Iodoestradiol->STS Inhibition SynthesisWorkflow start Start precursor Estradiol Precursor (e.g., with activating group at C2) start->precursor radioiodination Radioiodination (e.g., with Na[¹²⁵I] and oxidant) precursor->radioiodination purification Purification (e.g., HPLC) radioiodination->purification qc Quality Control (Radiochemical purity, Specific activity) purification->qc final_product Radioiodinated This compound qc->final_product

References

2-Iodoestradiol as a Human Sex Hormone-Binding Globulin Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Iodoestradiol as a high-affinity ligand for human Sex Hormone-Binding Globulin (SHBG). The document details quantitative binding data, comprehensive experimental protocols for ligand synthesis and binding assays, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound exhibits a remarkably high binding affinity for human SHBG, surpassing that of the natural high-affinity ligand, dihydrotestosterone (B1667394) (DHT)[1]. The binding affinities of this compound and the primary endogenous ligands of SHBG, Dihydrotestosterone and Estradiol (B170435), are summarized in the table below for comparative analysis.

LigandBinding Affinity Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (nM)Reference
This compound 2.4 x 10⁹~0.42[1]
Dihydrotestosterone (DHT) Not explicitly stated, but lower than this compound~1[2]
Estradiol (E2) Not explicitly stated, ~20-fold lower than DHT~2[2][3]

Note: The Kd for this compound was calculated from the provided Ka (Kd = 1/Ka). The binding affinity for Estradiol can be variable depending on experimental conditions[3].

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the characterization of its binding to SHBG.

Synthesis and Characterization of this compound

The synthesis of this compound and its radiolabeled form is crucial for binding studies.

Materials:

  • 17β-estradiol

  • Sodium Iodide (NaI) or Na[¹²⁵I] for radiolabeling

  • Chloramine T

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

  • ¹H-NMR Spectrometer

Protocol:

  • Reaction: Treat 17β-estradiol with NaI (or Na[¹²⁵I]) and Chloramine T. This reaction introduces iodine to the aromatic A-ring of the estradiol molecule[1].

  • Purification: Separate the reaction products, which include this compound, 4-iodoestradiol, and 2,4-di-iodoestradiol, using HPLC[1].

  • Structure Confirmation: Confirm the structure of the purified this compound using mass spectrometry and ¹H-NMR[1].

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 17β-estradiol reaction Reaction with NaI and Chloramine T start->reaction products Mixture of Iodinated Estradiols reaction->products hplc HPLC Separation products->hplc ms Mass Spectrometry hplc->ms nmr ¹H-NMR hplc->nmr end_product Purified this compound ms->end_product nmr->end_product

Synthesis and Characterization of this compound.
Dextran-Coated Charcoal (DCC) Binding Assay

The DCC assay is a widely used method to separate protein-bound from free radioligand to determine binding affinity.

Materials:

  • Purified human SHBG

  • [¹²⁵I]this compound (radioligand)

  • Unlabeled this compound and other competing ligands (e.g., DHT)

  • Dextran-coated charcoal suspension (e.g., 0.5% Norit A charcoal and 0.05% Dextran T-70 in assay buffer)

  • Assay Buffer (e.g., Tris-HCl buffer at physiological pH)

  • Centrifuge

Protocol:

  • Incubation: Incubate purified SHBG with a fixed concentration of [¹²⁵I]this compound in the presence of increasing concentrations of unlabeled this compound (for saturation binding) or other competing ligands (for competitive binding)[1]. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: Add the cold dextran-coated charcoal suspension to the incubation mixture. The charcoal adsorbs the small, free radioligand, while the larger SHBG-bound radioligand remains in the supernatant[4][5].

  • Centrifugation: Centrifuge the tubes to pellet the charcoal with the adsorbed free radioligand.

  • Quantification: Carefully collect the supernatant containing the SHBG-bound radioligand and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. For saturation binding, this allows for the calculation of the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competitive binding, the inhibition constant (Ki) can be determined.

G Dextran-Coated Charcoal (DCC) Binding Assay Workflow cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification start Purified SHBG + [¹²⁵I]this compound + Unlabeled Ligand incubation Incubate to reach equilibrium start->incubation add_dcc Add cold Dextran-Coated Charcoal incubation->add_dcc centrifuge Centrifuge to pellet charcoal add_dcc->centrifuge supernatant Collect supernatant (SHBG-bound ligand) centrifuge->supernatant pellet Pellet (charcoal with free ligand) centrifuge->pellet measure Measure radioactivity supernatant->measure end_analysis Data Analysis (Kd, Bmax, Ki) measure->end_analysis

Dextran-Coated Charcoal Binding Assay Workflow.
Agarose (B213101) Gel Electrophoresis for Binding Confirmation

Agarose gel electrophoresis can be used to visually confirm the binding of [¹²⁵I]this compound to SHBG.

Materials:

  • Incubation mixtures from the binding assay

  • Agarose

  • Electrophoresis buffer (e.g., Tris-acetate-EDTA)

  • Gel electrophoresis apparatus

  • Autoradiography film or phosphorimager

Protocol:

  • Gel Preparation: Prepare a native agarose gel of an appropriate percentage.

  • Sample Loading: Load the incubation mixtures (containing SHBG and [¹²⁵I]this compound) into the wells of the agarose gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

  • Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radioactive bands. The SHBG-bound [¹²⁵I]this compound will migrate slower than the free [¹²⁵I]this compound, resulting in a distinct band.

Signaling Pathways and Logical Relationships

While SHBG's primary role is to transport sex hormones in the blood, it can also interact with a membrane receptor (RSHBG) to initiate intracellular signaling.

SHBG Membrane Receptor Signaling Pathway

The binding of SHBG to its membrane receptor can trigger a G protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP).

G SHBG Membrane Receptor Signaling Pathway shbg SHBG rshbg SHBG Receptor (RSHBG) shbg->rshbg Binds steroid Steroid (e.g., this compound) steroid->shbg Binds g_protein G Protein rshbg->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets leading to

SHBG Membrane Receptor Signaling Pathway.
Principle of Competitive Binding

This compound's high affinity for SHBG allows it to compete with and displace endogenous ligands like DHT from the same binding site[1]. This principle is fundamental to competitive binding assays.

G Principle of Competitive Binding at the SHBG Ligand Pocket cluster_binding Binding Equilibrium shbg SHBG Binding Pocket dht Dihydrotestosterone (DHT) dht->shbg High Affinity Binding displacement Displacement dht->displacement and displaces iodo This compound iodo->shbg Higher Affinity Binding iodo->displacement Competes with

Competitive Binding at the SHBG Ligand Pocket.

References

The Discovery, Synthesis, and Development of 2-Iodoestradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Iodoestradiol, a halogenated derivative of the natural estrogen 17β-estradiol, has emerged as a valuable tool in endocrinology and oncological research. Its unique properties, particularly when radiolabeled, have facilitated the study of estrogen receptor (ER) distribution, density, and function in various tissues. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and evaluation, and a summary of its key pharmacological data. Furthermore, it elucidates the signaling pathways influenced by this compound and presents visual workflows for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's scientific journey and its applications.

Discovery and History of Development

The development of this compound is intrinsically linked to the broader effort to understand the mechanism of action of estrogen and to visualize estrogen receptor-rich tissues, particularly for the diagnosis and treatment of breast cancer. The concept of using radiolabeled estrogens to target and image ER-positive tumors dates back to the mid-20th century. Early research focused on tritiated estradiol (B170435), but the low energy of the beta particles emitted by tritium (B154650) made it unsuitable for in vivo imaging.

The quest for a gamma-emitting estrogen analog led researchers to explore halogenated derivatives. The introduction of an iodine atom, specifically the gamma-emitting isotopes ¹²³I and ¹²⁵I, offered a promising avenue for external imaging. The A-ring of estradiol was a logical site for modification due to its chemical accessibility.

While the precise first synthesis of this compound is not definitively documented in a single landmark paper, early reports on the synthesis of A-ring halogenated estrogens laid the groundwork. A significant publication by Hillman-Elies, Hillman, and Scheldt in 1953 described a method for the iodination of estradiol, which likely represents one of the earliest syntheses of this compound.[1] Subsequent research in the following decades focused on refining the synthesis and radiolabeling of iodoestradiol derivatives for use as receptor-binding radiopharmaceuticals.[2] These efforts were driven by the need for agents that could specifically bind to the estrogen receptor with high affinity and be detected externally. The development of radioiodinated estrogens, including this compound, was a critical step forward in nuclear medicine and the study of hormone-dependent cancers.[3][4][5]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the direct iodination of the aromatic A-ring of 17β-estradiol. A prevalent method involves the reaction of estradiol with iodine in the presence of an oxidizing agent.

2.1. Synthesis of this compound

A common laboratory-scale synthesis involves the use of iodine and mercuric acetate (B1210297).[1][6][7] This method, while effective, is known to produce a mixture of both this compound and its isomer, 4-iodoestradiol.[1][6]

Table 1: Representative Yields for the Synthesis of Iodoestradiols [1][7]

ProductYield (%)
This compound36.8
4-Iodoestradiol21.5

Note: Yields are based on a specific reported synthesis method and may vary depending on reaction conditions.

2.2. Purification

The separation of this compound from the reaction mixture, which contains unreacted estradiol and the 4-iodoestradiol isomer, is crucial for obtaining a pure product. Silica (B1680970) gel medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) are effective techniques for this purification.[1][6][8][9][10][11] A typical mobile phase for silica gel chromatography is a mixture of benzene (B151609) and acetone.[1][6]

2.3. Characterization

The structural confirmation of this compound is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the position of the iodine atom on the A-ring. The chemical shifts and coupling patterns of the aromatic protons are distinct for the 2- and 4-iodo isomers.[6][12][13][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the incorporation of an iodine atom.[6][12][13][14][15]

Experimental Protocols

3.1. Synthesis of 2- and 4-Iodoestradiol [1][6]

  • Reaction Setup: Dissolve 17β-estradiol in a suitable solvent such as acetic acid.

  • Reagent Addition: Add a solution of mercuric acetate in acetic acid to the estradiol solution, followed by the addition of a solution of iodine in acetic acid.

  • Reaction: Stir the mixture at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a benzene-acetone mobile phase to separate this compound and 4-iodoestradiol.

3.2. Estrogen Receptor Competitive Binding Assay [16][17][18][19][20]

  • Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of immature or ovariectomized rats. Homogenize the tissue in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuge at high speed to obtain the cytosolic fraction.[16][20]

  • Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol), and increasing concentrations of the competitor ligand (unlabeled this compound or a reference compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • Quantification: Wash the HAP pellets to remove unbound radioligand and measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to a standard compound like 17β-estradiol.

3.3. In Vivo Biodistribution Study [2][21][22][23][24][25]

  • Animal Model: Use an appropriate animal model, such as female rats bearing mammary tumors.[2]

  • Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹²⁵I) using established methods.

  • Administration: Administer a known amount of the radiolabeled compound to the animals, typically via intravenous injection.

  • Tissue Collection: At various time points post-injection, euthanize the animals and dissect the organs and tissues of interest (e.g., tumor, uterus, blood, muscle, fat, liver, kidneys).

  • Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate target-to-nontarget tissue ratios (e.g., tumor-to-blood ratio) to assess the specificity of uptake.

Pharmacological Data

Table 2: Binding Affinities of Selected Radioiodinated Estrogens

CompoundReceptor/ProteinAffinity (Kd/IC₅₀)Reference
I-123-OCJAM-357Estrogen Receptor60 ± 15 pM (Kd)[4]
I-123-OCLOF-1013Estrogen Receptor54 ± 20 pM (Kd)[4]
[¹³¹I]EITEEstrogen Receptor36.47 nM (IC₅₀)[5]
[¹³¹I]MITEEstrogen Receptor61.83 nM (IC₅₀)[5]
11β-methoxy-16α-[¹²³I]iodoestradiolEstrogen ReceptorKa = 6 x 10⁹ M⁻¹[26]

Signaling Pathways and Experimental Workflows

5.1. Estrogen Receptor Signaling Pathway

This compound, as an analog of estradiol, is expected to exert its biological effects primarily through the classical estrogen receptor signaling pathway. Upon entering a target cell, it binds to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including cell proliferation and differentiation.

Estrogen_Signaling cluster_cell Target Cell cluster_nucleus Nucleus E2 This compound ER Estrogen Receptor (ERα/ERβ) E2->ER Binds E2_ER This compound-ER Complex ER->E2_ER HSP HSP90 HSP->ER Dissociates Dimer Dimerized Receptor E2_ER->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Dimer_n Dimerized Receptor ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein mRNA->Protein Response Cellular Response Protein->Response Dimer_n->ERE Binds

Caption: Classical estrogen receptor signaling pathway initiated by this compound.

5.2. Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 17β-Estradiol Reaction Iodination Reaction (I₂, Mercuric Acetate) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Crude Crude Product (Mixture of 2- and 4-isomers) Workup->Crude Purification Purification (HPLC / MPLC) Crude->Purification Product_2I Pure this compound Purification->Product_2I Product_4I Pure 4-Iodoestradiol Purification->Product_4I Analysis Characterization (NMR, MS) Product_2I->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound has proven to be an indispensable molecular probe in the study of estrogen receptor biology. Its synthesis, while requiring careful purification to isolate the desired isomer, is achievable through established chemical methods. When radiolabeled, this compound allows for the sensitive and specific detection of estrogen receptors in vitro and in vivo, providing valuable insights into the hormonal regulation of tissues and the pathology of estrogen-dependent diseases. The continued application and potential modification of this compound will undoubtedly contribute to further advancements in endocrinology and the development of targeted diagnostics and therapeutics.

References

Navigating the Cellular Fate of 2-Iodoestradiol: A Technical Guide to its Metabolism and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Iodoestradiol

This compound is a synthetic derivative of 17β-estradiol, characterized by the substitution of a hydrogen atom with an iodine atom at the C2 position of the steroid's A-ring. This modification allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a valuable tool for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT). These radiolabeled analogs are used to visualize and quantify estrogen receptor (ER) expression in various tissues, which is particularly relevant in the context of hormone-dependent cancers like breast cancer. The metabolic stability and pathways of such imaging agents are critical parameters, as they directly impact the tracer's biodistribution, target-to-background ratio, and the generation of potentially confounding metabolites.

Hypothesized Metabolic Pathways of this compound

Direct metabolic studies on this compound in cellular models are limited. However, based on the well-documented metabolism of estradiol (B170435) and other halogenated estrogens, a primary metabolic pathway can be hypothesized. This pathway likely involves deiodination, hydroxylation, and subsequent methylation.

Phase I Metabolism: The initial and most critical step is likely the removal of the iodine atom (deiodination), followed by hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. The major CYP isoforms involved in estradiol metabolism are CYP1A1, CYP1A2, CYP3A4, and CYP1B1. These enzymes are responsible for the formation of catechol estrogens. It is plausible that this compound is first deiodinated to estradiol, which then enters the well-established metabolic cascade. Alternatively, direct hydroxylation at other positions on the steroid ring could occur, though this is considered a less likely primary step.

Phase II Metabolism: Following the formation of catechol estrogens (2-hydroxyestradiol and 4-hydroxyestradiol), these intermediates can undergo O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT), to form methoxyestrogens. This is generally considered a detoxification pathway.

Formation of Reactive Byproducts: If not efficiently methylated, catechol estrogens can be oxidized to form highly reactive semiquinones and quinones. These electrophilic species are capable of forming adducts with DNA and other macromolecules, potentially leading to genotoxicity and cellular damage.

This compound Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_reactive Reactive Pathway This compound This compound Estradiol Estradiol This compound->Estradiol Deiodination (Hypothesized) Catechol Estrogens Catechol Estrogens Estradiol->Catechol Estrogens Hydroxylation (CYP1A1, CYP1B1, etc.) 2-Hydroxyestradiol 2-Hydroxyestradiol Catechol Estrogens->2-Hydroxyestradiol 4-Hydroxyestradiol 4-Hydroxyestradiol Catechol Estrogens->4-Hydroxyestradiol Methoxyestrogens Methoxyestrogens Catechol Estrogens->Methoxyestrogens Methylation (COMT) Reactive Quinones Reactive Quinones Catechol Estrogens->Reactive Quinones Oxidation 2-Methoxyestradiol 2-Methoxyestradiol Methoxyestrogens->2-Methoxyestradiol 4-Methoxyestradiol 4-Methoxyestradiol Methoxyestrogens->4-Methoxyestradiol DNA Adducts DNA Adducts Reactive Quinones->DNA Adducts Genotoxicity

Hypothesized metabolic pathway of this compound.

Quantitative Data on Estradiol Metabolism (Comparative Data)

Due to the lack of specific quantitative data for this compound, the following tables summarize key metabolic parameters for its parent compound, 17β-estradiol, in relevant cellular and subcellular models. This information provides a baseline for researchers investigating the metabolic stability and fate of this compound.

Table 1: Metabolic Rates of Estradiol in Liver Cell Cultures

Metabolic ReactionCell ModelMetabolic Rate (pmol/mg protein/min)Apparent Km (µM)Apparent Vmax (pmol/mg protein/min)
C-2 OxidationChick Embryo Hepatocytes~45.823.5119
C-16 OxidationChick Embryo Hepatocytes~5.030.311.7

Data sourced from studies on primary cultures of chick embryo liver cells and provides an indication of the relative rates of different oxidative pathways.

Table 2: Major Estradiol Metabolites in Human Liver Microsomes

Metabolic PathwayPrimary MetabolitesRelative AbundanceKey Enzymes
2-Hydroxylation2-Hydroxyestradiol (2-OH-E2), 2-Hydroxyestrone (2-OH-E1)Dominant PathwayCYP1A2, CYP3A4
4-Hydroxylation4-Hydroxyestradiol (4-OH-E2)Ratio of 4-OH-E2 to 2-OH-E2 is approx. 1:6CYP1B1
16α-Hydroxylation16α-Hydroxyestradiol, 16α-HydroxyestroneMinor Pathway-

This table highlights the main metabolic routes of estradiol in a key in vitro system, with 2-hydroxylation being the predominant pathway.

Experimental Protocols for Studying this compound Metabolism

The following protocols are adapted from established methods for studying the metabolism of radiolabeled estrogens in vitro.

Cell Culture and Treatment
  • Cell Line Selection: Estrogen-responsive human breast cancer cell lines such as MCF-7 or T47D are commonly used. These cells express the necessary metabolic enzymes and estrogen receptors.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and insulin. For metabolism studies, cells are often switched to a medium with charcoal-stripped FBS to remove endogenous steroids.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. Once confluent, the medium is replaced with fresh medium containing [¹²⁵I]-2-iodoestradiol at a specific concentration. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are typically performed.

Metabolite Extraction
  • Medium Collection: At each time point, the culture medium is collected.

  • Cell Lysis: The cell monolayer is washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer or by scraping into a solvent like methanol.

  • Solvent Extraction: Both the collected medium and the cell lysate are subjected to liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or ether) to separate the steroid metabolites from the aqueous phase. The organic phases are then evaporated to dryness under a stream of nitrogen.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Reconstitution: The dried extracts are reconstituted in a small volume of the HPLC mobile phase.

  • Chromatographic Separation: The samples are injected onto a reverse-phase HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the parent compound from its metabolites.

  • Detection: For radiolabeled compounds, an in-line radiometric detector is used to quantify the radioactivity in the eluting peaks. For non-radiolabeled compounds, a UV or fluorescence detector can be employed, often requiring derivatization of the estrogens.

  • Data Analysis: The retention times of the peaks are compared to those of known standards (e.g., estradiol, 2-hydroxyestradiol, 2-methoxyestradiol) to identify the metabolites. The peak areas are integrated to quantify the percentage of each metabolite formed relative to the total radioactivity injected.

Experimental Workflow A Cell Culture (e.g., MCF-7 cells) B Hormone Deprivation (Charcoal-stripped serum) A->B C Treatment with [125I]-2-Iodoestradiol B->C D Incubation (Time-course) C->D E Sample Collection (Medium and Cells) D->E F Metabolite Extraction (Liquid-Liquid Extraction) E->F G HPLC Analysis with Radiometric Detection F->G H Data Analysis (Metabolite Identification & Quantification) G->H

General experimental workflow for studying this compound metabolism.

Signaling Pathways Influenced by Estrogens and their Metabolites

Estrogens, including estradiol and potentially this compound, exert their biological effects through both genomic and non-genomic signaling pathways.

  • Genomic Signaling: This classical pathway involves the binding of the estrogen to its intracellular receptor (ERα or ERβ). The ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. This process typically occurs over hours to days.

  • Non-Genomic Signaling: Estrogens can also elicit rapid cellular responses (within seconds to minutes) by activating signaling cascades initiated at the cell membrane. A subpopulation of ERs located at the plasma membrane can, upon ligand binding, activate various downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.

While it is expected that this compound would primarily act through these established estrogen signaling pathways, it is conceivable that its unique metabolites, if formed, could have distinct signaling properties. For instance, some estradiol metabolites, like 2-methoxyestradiol, have been shown to have anti-proliferative and anti-angiogenic effects that are independent of the classical estrogen receptors.

Non-Genomic Estrogen Signaling cluster_membrane Plasma Membrane Estrogen Estrogen (e.g., this compound) mER Membrane ER Estrogen->mER GPER GPER Estrogen->GPER PI3K PI3K mER->PI3K Activation MAPK MAPK (ERK) GPER->MAPK Activation Akt Akt PI3K->Akt Activation CellPro Cell Proliferation Akt->CellPro CellSurv Cell Survival Akt->CellSurv MAPK->CellPro CellMig Cell Migration MAPK->CellMig

Simplified non-genomic estrogen signaling pathway.

Conclusion

The metabolism of this compound in cellular models is a critical area of investigation for optimizing its use as an imaging agent and for understanding its potential biological effects. Based on current knowledge of estradiol and halogenated estrogen metabolism, the primary metabolic fate of this compound is hypothesized to involve deiodination followed by hydroxylation and methylation. The generation of reactive quinone species is also a potential outcome. This guide provides a framework for researchers to investigate these pathways through detailed experimental protocols. While specific quantitative data for this compound remains an area for future research, the comparative data for estradiol serves as a valuable benchmark. A thorough understanding of the metabolic and signaling consequences of the C2-iodine substitution will ultimately enhance the utility of this compound in both basic research and clinical applications.

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature lacks specific studies on the pharmacokinetics and bioavailability of 2-Iodoestradiol. This guide, therefore, provides a predictive overview based on the well-established metabolic pathways of its parent compound, estradiol (B170435), and general principles of pharmacology. The experimental protocols described are proposed standard methods for characterizing the pharmacokinetic profile of a novel estradiol analog.

Introduction

This compound is a halogenated derivative of estradiol, the primary female sex hormone. The introduction of an iodine atom at the C-2 position of the steroid nucleus can significantly alter its physicochemical properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for estrogen receptors. Understanding the pharmacokinetics and bioavailability of this compound is crucial for researchers and drug development professionals exploring its potential therapeutic applications. This technical guide outlines the anticipated metabolic pathways, proposes detailed experimental protocols for its characterization, and illustrates the relevant signaling pathways.

Predicted Pharmacokinetic Profile of this compound

Based on the extensive knowledge of estradiol metabolism, we can predict the likely pharmacokinetic characteristics of this compound.

Absorption: The route of administration will heavily influence the absorption of this compound. Oral administration of estradiol typically results in low bioavailability (around 5%) due to extensive first-pass metabolism in the liver.[1][2] It is anticipated that this compound will also undergo significant first-pass metabolism. Alternative routes such as transdermal, sublingual, or parenteral administration would likely lead to higher bioavailability by bypassing the liver.[1][3][4]

Distribution: Estradiol is highly protein-bound in the circulation, primarily to sex hormone-binding globulin (SHBG) and albumin.[1][2] It is expected that this compound will also exhibit a high degree of protein binding, which will influence its volume of distribution and availability to target tissues.

Metabolism: The metabolism of estradiol is complex, involving several enzymatic pathways, primarily occurring in the liver.[2][5] The primary metabolic pathway for estradiol involves oxidation to estrone, followed by hydroxylation at various positions, and subsequent conjugation.[5]

  • Phase I Metabolism: The initial and major metabolic pathway for estradiol is the hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[5] The main sites of hydroxylation are the 2- and 16α-positions.[5][6] Given that the 2-position is blocked by an iodine atom in this compound, it is plausible that metabolism will be redirected towards other sites, such as 4-hydroxylation (mediated by CYP1B1) and 16α-hydroxylation (mediated by CYP3A4).[5] The resulting hydroxylated metabolites may possess their own biological activities.

  • Phase II Metabolism: The hydroxylated metabolites of estradiol undergo conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.[2] It is expected that the metabolites of this compound will also be conjugated before elimination.

Excretion: The conjugated metabolites of estradiol are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[1] A similar excretion profile is anticipated for this compound and its metabolites.

Proposed Experimental Protocols for Characterizing this compound Pharmacokinetics

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolic Stability Assessment:

  • Objective: To assess the intrinsic metabolic stability of this compound.

  • Methodology:

    • Incubate this compound (at a concentration of approximately 1 µM) with liver microsomes (from human and relevant preclinical species) or hepatocytes.

    • The incubation mixture should contain a NADPH-regenerating system to support CYP450 enzyme activity.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).

    • Analyze the concentration of the parent compound (this compound) at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Pharmacokinetic Studies in Animals:

  • Objective: To determine the in vivo pharmacokinetic parameters of this compound following intravenous and oral administration.

  • Methodology:

    • Use a suitable animal model (e.g., rats or mice).

    • Administer a single intravenous (IV) bolus dose of this compound to one group of animals to determine its clearance, volume of distribution, and elimination half-life.

    • Administer a single oral (PO) gavage dose of this compound to another group of animals.

    • Collect serial blood samples at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vd, t½) using non-compartmental analysis.

    • Determine the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.

Metabolite Identification:

  • Objective: To identify the major metabolites of this compound.

  • Methodology:

    • Pool plasma and urine samples from the animal pharmacokinetic studies.

    • Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.

    • Compare the mass spectra of the metabolites to that of the parent compound to elucidate their structures.

    • For a more comprehensive understanding, radiolabeled this compound (e.g., with ¹⁴C) can be used in ADME studies to trace all metabolites.[7]

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of pharmacokinetic data for this compound, which would be populated with the results from the proposed experiments.

Table 1: In Vitro Metabolic Stability of this compound

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData to be determinedData to be determined
RatData to be determinedData to be determined
MouseData to be determinedData to be determined

Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Mean ± SD)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)Data to be determinedData to be determined
Tmax (h)Not ApplicableData to be determined
AUC₀-∞ (ng·h/mL)Data to be determinedData to be determined
CL (mL/h/kg)Data to be determinedNot Applicable
Vd (L/kg)Data to be determinedNot Applicable
t½ (h)Data to be determinedData to be determined
F (%)Not ApplicableData to be determined

Signaling Pathways

This compound, as an analog of estradiol, is expected to exert its biological effects through estrogen receptors (ERs), primarily ERα and ERβ.[8] The binding of this compound to these receptors can initiate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway: In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[8][9]

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER ER This compound->ER Binds HSP90 HSP90 This compound->HSP90 Dissociates Complex This compound-ER Complex ER->Complex HSP90->ER Inhibits Dimer ER Dimer Complex->Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates NonGenomic_Estrogen_Signaling This compound This compound mER_GPER mER / GPER This compound->mER_GPER Activates PI3K PI3K mER_GPER->PI3K MAPK MAPK mER_GPER->MAPK Akt Akt PI3K->Akt Cellular_Response Rapid Cellular Response Akt->Cellular_Response MAPK->Cellular_Response PK_Workflow Dosing IV and Oral Dosing in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Bioavailability Bioavailability Determination PK_Analysis->Bioavailability

References

In Vitro Effects of 2-Iodoestradiol on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro effects of 2-Iodoestradiol on gene expression. Due to a lack of extensive, direct research on this compound's specific impact on the transcriptome, this document extrapolates its molecular actions based on the well-established mechanisms of its parent compound, 17β-estradiol (E2), and related synthetic estrogens. This compound, as a synthetic estrogen, is expected to mediate its effects primarily through estrogen receptors (ERα and ERβ), influencing a wide array of cellular processes through the regulation of gene expression. This guide details the presumed signaling pathways, presents expected gene expression changes in relevant cell lines, outlines key experimental protocols for investigation, and provides visualizations to clarify these complex processes.

Introduction

Estrogens are a class of steroid hormones that play a critical role in the development and function of the reproductive system and other tissues, including bone, the cardiovascular system, and the brain.[1][2][3] Their effects are primarily mediated by the estrogen receptors ERα and ERβ, which are ligand-activated transcription factors that regulate the expression of target genes.[1][3][4] Synthetic estrogens, such as this compound, are valuable tools in research and drug development for their potential to modulate estrogen receptor activity. Understanding the in vitro effects of these compounds on gene expression is crucial for elucidating their mechanisms of action and therapeutic potential.

This guide will focus on the predicted molecular mechanisms of this compound, drawing parallels from the extensive research on 17β-estradiol.

Predicted Signaling Pathways of this compound

This compound is expected to follow the canonical and non-canonical signaling pathways of estrogens. These pathways are initiated by the binding of the ligand to estrogen receptors, which can be located in the nucleus, cytoplasm, or at the plasma membrane.

Nuclear-Initiated Steroid Signaling

The primary mechanism of action for estrogens is the regulation of gene transcription through nuclear estrogen receptors.[5] Upon entering the cell, this compound is predicted to bind to ERα or ERβ. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5]

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound ER Estrogen Receptor (ERα/ERβ) E2->ER Binding HSP90 HSP90 ER->HSP90 Dissociation ER_E2_dimer Activated ER Dimer ER->ER_E2_dimer Dimerization ERE Estrogen Response Element (ERE) ER_E2_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_E2_dimer->cluster_nucleus Translocation Gene Target Gene ERE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 1: Predicted Nuclear-Initiated Signaling Pathway of this compound.
Membrane-Initiated Steroid Signaling

A subpopulation of estrogen receptors is located at the plasma membrane (mERs).[5] Binding of this compound to these receptors can rapidly activate various intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct genomic action.[6] These pathways can, in turn, influence the activity of other transcription factors, indirectly affecting gene expression.[5][6]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound mER Membrane Estrogen Receptor (mER) E2->mER Binding Kinase Protein Kinase Cascades (e.g., MAPK, PI3K) mER->Kinase Activation TF Transcription Factors (e.g., AP-1, CREB) Kinase->TF Phosphorylation Gene Target Gene TF->Gene Gene Regulation

Figure 2: Predicted Membrane-Initiated Signaling Pathway of this compound.

Anticipated Effects on Gene Expression: Data from Estradiol (B170435) Studies

Table 1: Summary of E2-Regulated Gene Expression in MCF-7 Breast Cancer Cells
Gene SymbolGene NameRegulationFunction
BIRC5Baculoviral IAP repeat containing 5UpregulatedApoptosis inhibition, cell cycle regulation
NME1NME/NM23 nucleoside diphosphate (B83284) kinase 1UpregulatedMetastasis suppression
BRCA1BRCA1 DNA repair associatedUpregulatedDNA repair, tumor suppression
PGRProgesterone receptorUpregulatedHormone signaling
TFF3Trefoil factor 3UpregulatedMucosal defense and repair
CCND2Cyclin D2DownregulatedCell cycle regulation
IGFBP3Insulin like growth factor binding protein 3DownregulatedRegulation of cell growth
CDKN1ACyclin dependent kinase inhibitor 1A (p21)DownregulatedCell cycle arrest
Data derived from studies on MCF-7 cells treated with 17β-estradiol.[7]
Table 2: Summary of E2-Regulated Gene Expression in Ovarian Cancer Cells
Gene SymbolGene NameRegulationCell Lines
C3Complement C3DownregulatedBr-1, UL-1
CLUClusterinDownregulatedBr-1, UL-1
PTENPhosphatase and tensin homologDownregulatedBr-1, UL-1
MKI67Marker of proliferation Ki-67UpregulatedOy-1
SERPINB5Serpin family B member 5UpregulatedOy-1
PLAUPlasminogen activator, urokinaseUpregulatedOy-1
ERBB2Erb-b2 receptor tyrosine kinase 2UpregulatedOy-1
Data derived from studies on ovarian cancer cell lines treated with 17β-estradiol.[8]

Experimental Protocols for Studying In Vitro Gene Expression

To investigate the effects of this compound on gene expression, a series of standard molecular biology techniques can be employed.

Cell Culture and Treatment
  • Cell Line Selection: Choose an appropriate cell line expressing estrogen receptors (e.g., MCF-7, T-47D for breast cancer; Ishikawa for endometrial cancer).

  • Hormone Deprivation: Prior to treatment, culture cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 72 hours to deplete endogenous steroids.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) for a specified time course (e.g., 1, 6, 24, 48 hours).[9] Include a vehicle control (e.g., ethanol).

RNA Extraction and Quality Control
  • RNA Isolation: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Assessment: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from total RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes for specific target genes identified from the literature (see tables above).

    • Normalize expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate fold change in gene expression relative to the vehicle control.

  • RNA Sequencing (RNA-Seq):

    • Library Preparation: Prepare sequencing libraries from high-quality total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis:

      • Perform quality control on raw sequencing reads.

      • Align reads to a reference genome.

      • Quantify gene expression levels.

      • Identify differentially expressed genes between this compound-treated and control samples.

      • Perform pathway and gene ontology enrichment analysis to identify biological processes affected by this compound.

G cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis A Cell Culture & Treatment (e.g., MCF-7 cells + this compound) B Total RNA Extraction A->B C RNA Quality Control (e.g., Bioanalyzer) B->C D cDNA Synthesis (for qRT-PCR) or Library Preparation (for RNA-Seq) C->D E qRT-PCR or High-Throughput Sequencing D->E F Data Acquisition E->F G Normalization & Fold Change Calculation (qRT-PCR) or Read Alignment & Quantification (RNA-Seq) F->G H Identification of Differentially Expressed Genes (DEGs) G->H I Pathway & Gene Ontology Analysis H->I J Biological Interpretation I->J

Figure 3: General Experimental Workflow for Gene Expression Analysis.

Conclusion

While direct experimental data on the in vitro effects of this compound on gene expression is limited, its structural similarity to 17β-estradiol allows for strong predictions regarding its molecular mechanisms. It is anticipated that this compound will modulate gene expression primarily through the activation of estrogen receptors, influencing pathways involved in cell proliferation, apoptosis, and hormone signaling. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the specific transcriptional effects of this compound, thereby contributing to a deeper understanding of its biological activity and potential therapeutic applications. Future studies employing genome-wide approaches like RNA-Seq will be crucial for comprehensively defining the unique gene regulatory profile of this compound.

References

2-Iodoestradiol Signaling Pathways: A Technical Guide for Endocrine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoestradiol is a synthetic derivative of the natural estrogen, 17β-estradiol. It is characterized by the substitution of an iodine atom on the A-ring of the estradiol (B170435) molecule. This modification has led to its significant utility in endocrine research, primarily as a high-affinity radioligand for the estrogen receptor (ER). The radioiodinated form, particularly with iodine-125 (B85253) ([¹²⁵I]), allows for sensitive and specific detection and quantification of ERs in various biological samples. Its applications extend to in vitro binding assays, in vivo imaging of estrogen-receptor-positive tumors, and studying the cytotoxic effects of targeted radionuclide therapy. This guide provides an in-depth overview of the signaling pathways of this compound, quantitative data on its interactions, and detailed experimental protocols relevant to its use in endocrine research.

Signaling Pathways of this compound

The signaling mechanisms of this compound are largely consistent with those of its parent compound, 17β-estradiol, primarily mediated through the estrogen receptors, ERα and ERβ. These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. The signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway (Classical Pathway)

The classical genomic pathway involves the regulation of gene expression by this compound through direct binding to estrogen receptors in the nucleus.[1][2]

  • Ligand Binding and Receptor Dimerization: this compound, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The ligand-receptor complex then dimerizes, forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers.[3]

  • Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][4]

  • Gene Transcription: Upon binding to EREs, the receptor-ligand complex recruits a cascade of co-activator or co-repressor proteins. This molecular machinery modulates the transcription of target genes by altering chromatin structure and facilitating the assembly of the transcriptional apparatus.[4] The specific genes regulated by this compound are expected to be largely overlapping with those regulated by estradiol and are involved in processes such as cell proliferation, differentiation, and apoptosis.

Genomic_Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Membrane Cell Membrane E2I->ER_HSP Binding ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ER_dimer->ERE Binds to ERE->Coactivators Recruits Coactivators->Gene Activates Transcription Gene->mRNA Transcription mRNA->Protein Translation Protein->Response

Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling pathways. These pathways are initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm.[5]

  • Membrane Receptor Activation: this compound can bind to mERs, which are often associated with caveolae or other membrane microdomains. This interaction can also involve G-protein coupled estrogen receptors (GPER).[1]

  • Activation of Kinase Cascades: Ligand binding to mERs rapidly activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways.[1][6]

  • Downstream Effects: The activation of these kinase cascades leads to the phosphorylation and activation of various downstream effector molecules, including other transcription factors. These events can influence cell proliferation, survival, and migration. The non-genomic pathway can also cross-talk with the genomic pathway, for instance, by phosphorylating and modulating the activity of nuclear estrogen receptors and their co-regulators.[2][7]

NonGenomic_Estrogen_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E2I This compound mER Membrane Estrogen Receptor (mER) E2I->mER GPER GPER E2I->GPER PI3K PI3K mER->PI3K MAPK MAPK/ERK mER->MAPK GPER->PI3K GPER->MAPK Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream MAPK->Downstream Response Rapid Cellular Response Downstream->Response

Non-genomic signaling pathway of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and related compounds from various in vitro studies.

Table 1: Binding Affinities (Kd) of Iodinated Estradiol Derivatives to Estrogen Receptors

CompoundCell Line/TissueReceptorKd (nM)Reference
16α-[¹²⁵I]IodoestradiolMCF-7ER0.053[8]
16α-[¹²⁵I]IodoestradiolZR-75-1ER0.113[8]
[¹⁸F]FESMCF-7ERα0.13 ± 0.02[9]

Table 2: Half-maximal Inhibitory/Effective Concentrations (IC50/EC50) of Estradiol and its Analogs

CompoundAssayCell LineIC50/EC50 (nM)Reference
17β-EstradiolCompetitive BindingMCF-7IC50: 0.085[9]
17β-EstradiolProliferation (MTT)MCF-7EC50: ~0.01-0.1[10]
TamoxifenCompetitive BindingCHO (ERα transfected)IC50: ~50[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from the National Toxicology Program and the U.S. EPA guidelines for determining the relative binding affinity of a test compound to the estrogen receptor.[12][13]

Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled estrogen ([³H]17β-estradiol or [¹²⁵I]this compound) for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of ER)

  • [³H]17β-estradiol or [¹²⁵I]this compound (radioligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (unlabeled this compound)

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation vials and scintillation cocktail

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions. The DTT should be added to the TEDG buffer just before use.

  • Assay Setup: In microcentrifuge tubes, add the following in order:

    • Assay buffer

    • Increasing concentrations of the unlabeled test compound or standard (17β-estradiol).

    • A fixed concentration of the radioligand (e.g., 0.5-1.0 nM).

    • Rat uterine cytosol (typically 50-100 µg of protein per tube).

  • Incubation: Vortex the tubes gently and incubate overnight (18-24 hours) at 4°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add cold DCC suspension to each tube. Vortex and incubate on ice for 15 minutes. The charcoal adsorbs the unbound radioligand.

  • Centrifugation: Centrifuge the tubes at 2,500 x g for 10 minutes at 4°C. The supernatant will contain the receptor-bound radioligand, and the pellet will contain the free radioligand adsorbed to the charcoal.

  • Quantification: Carefully transfer a known volume of the supernatant to a scintillation vial. Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Competitive_Binding_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - Radioligand - Competitors - Cytosol start->prep setup Set up Assay Tubes: - Buffer - Competitor (varying conc.) - Radioligand (fixed conc.) - Cytosol prep->setup incubate Incubate overnight at 4°C setup->incubate add_dcc Add Dextran-Coated Charcoal (DCC) incubate->add_dcc incubate_ice Incubate on ice add_dcc->incubate_ice centrifuge Centrifuge to pellet DCC-bound free ligand incubate_ice->centrifuge separate Separate supernatant (bound ligand) from pellet (free ligand) centrifuge->separate count Quantify radioactivity in supernatant separate->count analyze Data Analysis: Plot % specific binding vs. [competitor] Determine IC50 count->analyze end End analyze->end

Workflow for an estrogen receptor competitive binding assay.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[14][15]

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • MCF-7 cells (or other estrogen-responsive cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous steroids)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,500-5,000 cells per well in complete medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 48-72 hours to synchronize the cells and deprive them of estrogens.

  • Treatment: Replace the medium with fresh hormone-deprivation medium containing various concentrations of this compound (e.g., from 1 pM to 1 µM). Include a vehicle control (e.g., ethanol).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the concentration of this compound to determine its effect on cell proliferation and calculate the EC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed deprive Hormone deprive cells in steroid-free medium seed->deprive treat Treat cells with varying concentrations of this compound deprive->treat incubate Incubate for desired time period treat->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Remove medium and add DMSO to dissolve formazan add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Data Analysis: Plot absorbance vs. [this compound] Determine EC50 read->analyze end End analyze->end

Workflow for an in vitro cell proliferation (MTT) assay.

Conclusion

This compound is a valuable tool in endocrine research, offering high-affinity binding to estrogen receptors. Its signaling pathways are believed to mirror those of endogenous estradiol, encompassing both genomic and non-genomic mechanisms that ultimately regulate gene expression and cellular function. The use of radioiodinated this compound has been instrumental in the characterization of estrogen receptors and holds promise for diagnostic and therapeutic applications in estrogen-dependent pathologies. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers employing this compound in their studies. Further research is warranted to fully elucidate any unique signaling properties of this compound that may differ from its parent compound, potentially revealing novel aspects of estrogen receptor modulation.

References

2-Iodoestradiol: A Review of its Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodoestradiol, a synthetic derivative of the natural estrogen 17β-estradiol, is a compound of interest in various research fields. However, a comprehensive assessment of its safety and toxicological profile is currently hampered by a significant lack of publicly available data. This guide summarizes the existing information, highlights the considerable knowledge gaps, and provides a framework for understanding the potential toxicological properties of this compound based on the known effects of its parent compound, estradiol (B170435), and other related derivatives. For researchers and drug development professionals, this document underscores the critical need for empirical toxicological studies to establish a definitive safety profile for this compound before any potential clinical application.

Introduction

This compound is a halogenated derivative of estradiol, with an iodine atom substituted at the C2 position of the steroid's A ring. This modification can significantly alter the molecule's chemical and biological properties, including its binding affinity for estrogen receptors and its metabolic fate. While such derivatives are often synthesized for research purposes, such as in radioimaging or as potential therapeutic agents, a thorough understanding of their safety is paramount. This guide aims to provide a detailed overview of the current state of knowledge regarding the safety and toxicology of this compound.

Physicochemical Properties and Handling

Based on available Safety Data Sheets (SDS), this compound is a solid substance.[1] Standard safe handling procedures for chemical reagents should be followed, including the use of personal protective equipment such as gloves, lab coats, and eye protection.[1] It should be stored in a cool, dry, and well-ventilated area.[1]

Toxicological Data: A Notable Absence

A comprehensive literature search reveals a significant lack of specific toxicological data for this compound. Safety Data Sheets for the compound consistently report "no data available" for key toxicological endpoints.[1][2]

Table 1: Summary of Available Toxicological Information for this compound

Toxicological EndpointDataReference
Acute Toxicity (Oral, Dermal, Inhalation) No data available[1][2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[1][2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) No data available[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]

One available SDS does classify this compound as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects.[1] However, the primary data supporting these classifications are not provided.

Inferences from the Parent Compound: Estradiol

Given the absence of direct data for this compound, it is prudent to consider the well-established toxicological profile of its parent compound, 17β-estradiol. It is important to note that the addition of an iodine atom can alter toxicity, and therefore, the following information should be considered as a potential guide rather than a direct surrogate.

Carcinogenicity of Estrogens

Steroidal estrogens, as a class, are recognized as human carcinogens.[3] The carcinogenic risk is primarily associated with their hormonal activity, which can stimulate cell proliferation in hormone-responsive tissues.

  • Mechanism of Carcinogenesis: Estrogens are not typically genotoxic in standard assays.[4][5] Their carcinogenic effects are thought to be mediated through several mechanisms, including:

    • Receptor-mediated cell proliferation: Binding to the estrogen receptor (ER) can lead to uncontrolled cell growth in tissues like the endometrium and breast.[5][6]

    • Metabolic activation: Estradiol can be metabolized to catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol.[7] These metabolites can be further oxidized to semiquinones and quinones, which can generate reactive oxygen species (ROS) and form DNA adducts, leading to genetic damage.[6][7][8]

Reproductive and Developmental Toxicity of Estrogens

Estrogens play a crucial role in reproductive and developmental processes. Consequently, exogenous exposure to estrogenic compounds can disrupt these delicate systems. The National Toxicology Program (NTP) outlines methodologies for assessing reproductive and developmental toxicity, which are relevant for any new estrogenic compound.[9]

  • Effects on Female Reproduction: Disruption of the normal hormonal cycle, effects on fertility, and adverse outcomes in pregnancy are potential risks.

  • Developmental Effects: Exposure during critical developmental windows can lead to malformations and functional deficits in the offspring.

Insights from Other 2-Substituted Estradiol Analogs

While direct extrapolation is not possible, examining the toxicology of other C2-substituted estradiol derivatives can provide some context on how modifications at this position can influence the safety profile.

  • 2-Methoxyestradiol (B1684026) (2-ME): An endogenous metabolite of estradiol, 2-ME has been investigated as an anti-cancer agent.[10][11] In a mouse xenograft model, 2-ME demonstrated antitumor effects but also showed toxicity to the liver and spleen at a dose of 75 mg/kg.[12][13]

  • 2-Hydroxyestradiol (2-OHE2): This catechol estrogen metabolite is genotoxic and can induce oxidative DNA damage and apoptosis in human mammary epithelial cells.[8] Its toxicity is linked to the generation of reactive oxygen species during its redox cycling.[8]

The differing toxicological profiles of these C2-substituted analogs highlight the importance of empirical testing for this compound, as the nature of the substituent (iodo vs. methoxy (B1213986) vs. hydroxyl) will significantly impact its biological activity and toxicity.

Experimental Protocols for Establishing a Safety Profile

To address the current data gap, a standard battery of toxicological tests would be required to characterize the safety profile of this compound. The following are examples of key experimental protocols that would need to be conducted.

Acute Toxicity Testing (e.g., OECD Test Guideline 423)

This test provides information on the short-term toxicity of a substance after a single dose. It is used to determine the LD50 (the dose lethal to 50% of the test population) and identify signs of toxicity.

Genotoxicity Testing

A battery of in vitro and in vivo tests is necessary to assess the potential of a substance to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD Test Guideline 471): This in vitro test uses bacteria to evaluate a substance's potential to cause gene mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473): This test assesses the potential of a substance to cause structural chromosomal damage in mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474): This in vivo test in rodents detects damage to chromosomes or the mitotic apparatus in red blood cells.

Repeated Dose Toxicity Studies (e.g., OECD Test Guideline 407)

These studies involve repeated administration of the substance over a period of time (e.g., 28 or 90 days) to determine the no-observed-adverse-effect level (NOAEL) and identify target organs for toxicity.

Carcinogenicity Bioassay (e.g., OECD Test Guideline 451)

Long-term studies in animals are conducted to assess the carcinogenic potential of a substance over the majority of the animal's lifespan.[14]

Reproductive and Developmental Toxicity Studies (e.g., OECD Test Guideline 414, 416)

These studies evaluate the potential effects of a substance on reproductive function and the development of offspring.[9][15]

Signaling Pathways and Experimental Workflows

General Estrogen Receptor Signaling Pathway

The primary mechanism of action for estradiol and its derivatives is through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The following diagram illustrates this general pathway.

InVivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Dose_Selection Dose Range Finding Studies Dosing Compound Administration (e.g., Oral Gavage, Dermal) Dose_Selection->Dosing Animal_Model Selection of Animal Model (e.g., Rodent) Animal_Model->Dosing Monitoring Clinical Observations Body Weight, Food Consumption Dosing->Monitoring Necropsy Necropsy and Organ Weight Analysis Monitoring->Necropsy Blood_Analysis Clinical Chemistry & Hematology Monitoring->Blood_Analysis Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Toxicity_Profile Determination of NOAEL and Target Organs Histopathology->Toxicity_Profile Blood_Analysis->Toxicity_Profile Risk_Assessment Human Health Risk Assessment Toxicity_Profile->Risk_Assessment

References

2-Iodoestradiol: A Potential Modulator of Apoptosis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodoestradiol, a halogenated derivative of estradiol (B170435), is an emerging molecule of interest in oncology research. While direct studies on its role in regulating apoptosis are limited, its structural similarity to the well-characterized estradiol metabolite, 2-methoxyestradiol (B1684026) (2-ME), suggests a potential for potent anti-proliferative and pro-apoptotic activity. This guide synthesizes the current understanding of related estradiol derivatives to propose a hypothetical mechanism of action for this compound in apoptosis induction and provides a comprehensive framework for its investigation as a potential therapeutic agent. This document outlines putative signaling pathways, detailed experimental protocols for validation, and summarizes relevant quantitative data from its closely related analogue, 2-methoxyestradiol.

Introduction: The Therapeutic Potential of Estradiol Derivatives

Estradiol and its metabolites play a complex and often paradoxical role in cell fate, capable of both promoting proliferation and inducing apoptosis depending on the cellular context. While estradiol itself can have dual effects, certain metabolites and synthetic derivatives have demonstrated significant anti-cancer properties. 2-Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, is a promising anti-cancer agent that has undergone clinical investigation.[1][2][3] 2-ME exhibits potent pro-apoptotic and anti-angiogenic activities in a variety of cancer cell lines, often independent of estrogen receptor (ER) signaling.[1][4]

This compound, with an iodine atom at the C-2 position of the estradiol scaffold, represents a synthetic analogue whose biological activities are yet to be fully elucidated. It is hypothesized that, similar to 2-ME, this compound may exert significant anti-proliferative and pro-apoptotic effects, potentially through shared or distinct mechanisms of action. This guide will explore the theoretical framework for this compound's role in apoptosis, drawing upon the extensive research conducted on 2-methoxyestradiol.

Proposed Mechanism of Action: Regulation of Apoptosis

Based on the known mechanisms of related compounds, this compound is postulated to induce apoptosis through a multi-faceted approach involving the disruption of microtubule dynamics and the activation of both intrinsic and extrinsic apoptotic pathways.

Microtubule Disruption and Mitotic Arrest

A primary mechanism of action for 2-methoxyestradiol is its interaction with tubulin, leading to the disruption of microtubule polymerization and spindle formation.[1][3] This interference with microtubule dynamics results in a G2/M phase cell cycle arrest, a common trigger for apoptosis in rapidly dividing cancer cells.[5] It is plausible that this compound could share this ability to interact with tubulin, initiating a cascade of events leading to mitotic catastrophe and subsequent apoptosis.

Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a central mechanism for 2-methoxyestradiol-induced apoptosis.[4][6] This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.

  • Regulation of Bcl-2 Family Proteins: 2-ME has been shown to modulate the expression and activity of Bcl-2 family members. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation or activation of pro-apoptotic proteins such as Bax and Bak.[5][7] The activation of JNK (c-Jun N-terminal kinase) by 2-ME can lead to the phosphorylation and inactivation of Bcl-2 and Bcl-xL.[7]

  • Mitochondrial Events: This shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[8]

Engagement of the Extrinsic (Death Receptor) Apoptotic Pathway

In addition to the intrinsic pathway, 2-methoxyestradiol can also activate the extrinsic apoptotic pathway in certain cancer cells.[4][6] This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, which in turn activates the intrinsic pathway.

dot

Extrinsic_Apoptotic_Pathway Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 (active) DISC->Caspase_8 Procaspase_8 Procaspase-8 Procaspase_8->DISC Effector_Caspases Effector Caspases (Caspase-3, -7) Caspase_8->Effector_Caspases Bid Bid Caspase_8->Bid Apoptosis Apoptosis Effector_Caspases->Apoptosis tBid tBid Bid->tBid Mitochondrial_Pathway Intrinsic Pathway Activation tBid->Mitochondrial_Pathway

Caption: Proposed Extrinsic Apoptotic Pathway for this compound.

Modulation of Key Signaling Pathways

The pro-apoptotic effects of this compound are likely regulated by a complex interplay of intracellular signaling cascades.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role. While JNK activation is often associated with apoptosis induction by 2-ME, ERK and p38 activation can have protective effects against apoptosis.[7] The net effect of this compound on cell survival may depend on the balance of activation of these different MAPK members.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a major pro-survival signaling cascade. 2-methoxyestradiol has been shown to attenuate this pathway, thereby promoting apoptosis.

dot

Signaling_Pathways Tubulin Tubulin Polymerization G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK JNK Bcl2_BclxL Bcl-2 / Bcl-xL JNK->Bcl2_BclxL Inactivation ERK_p38 ERK / p38 Bax_Bim Bax / Bim ERK_p38->Bax_Bim Degradation Mitochondrial_Pathway Intrinsic Pathway Bcl2_BclxL->Mitochondrial_Pathway Bax_Bim->Mitochondrial_Pathway Mitochondrial_Pathway->Apoptosis This compound This compound This compound->JNK This compound->ERK_p38

Caption: Proposed Signaling Pathways for this compound-Induced Apoptosis.

Quantitative Data from 2-Methoxyestradiol Studies

The following tables summarize quantitative data from studies on 2-methoxyestradiol, which can serve as a benchmark for future investigations into this compound.

Table 1: Anti-proliferative Effects of 2-Methoxyestradiol on Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffectReference
HEC-1-AEndometrialMTT1-10 µMDose-dependent inhibition[9]
RL95-2EndometrialMTT1-10 µMDose-dependent inhibition[9]
MDA-MB-231Breast (ER-)Cell Growth>750 nMAntiproliferative[10]
MDA-MB-435sBreast (ER-)Cell Growth>750 nMAntiproliferative[10]
MCF-7Breast (ER+)Cell Growth>750 nMAntiproliferative[10]
T-47DBreast (ER+)Cell Growth>750 nMAntiproliferative[10]
HeLaS3CervicalXenograft75 mg/kg34% tumor growth inhibition[11]

Table 2: Pro-apoptotic Effects of 2-Methoxyestradiol

Cell LineCancer TypeAssayConcentrationEffectReference
Ovarian CancerOvarianCaspase Activity5 µMActivation of Caspase-3, -8, -9[4]
MG63OsteosarcomaWestern BlotIncreasingIncreased Caspase-3 expression[5]
MG63OsteosarcomaTUNELIncreasingIncreased number of apoptotic cells[5]
HeLaS3CervicalTUNEL75 mg/kg (in vivo)Increased number of apoptotic cells[11]

Experimental Protocols for Investigating this compound

The following protocols are standard methods to assess the pro-apoptotic activity of a novel compound like this compound.

Cell Viability and Proliferation Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9, IETD for caspase-8) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Analysis: Quantify the caspase activity relative to a control or standard.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound, harvest, and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-JNK, Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).

dot

Experimental_Workflow Treatment Treat with this compound (Dose- and Time-course) Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI Flow Cytometry) Treatment->Apoptosis_Detection Mechanism Investigate Mechanism Viability->Mechanism Apoptosis_Detection->Mechanism Caspase_Assay Caspase Activity Assays (Caspase-3, -8, -9) Mechanism->Caspase_Assay Western_Blot Western Blot Analysis (Bcl-2 family, p-JNK, p-Akt, etc.) Mechanism->Western_Blot Conclusion Conclusion: Elucidate Pro-Apoptotic Role Caspase_Assay->Conclusion Western_Blot->Conclusion

Caption: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

While direct evidence for the role of this compound in apoptosis is currently lacking, the extensive research on its analogue, 2-methoxyestradiol, provides a strong rationale for its investigation as a novel anti-cancer agent. The proposed mechanisms, centered around microtubule disruption and the activation of intrinsic and extrinsic apoptotic pathways, offer a solid foundation for future research. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise molecular mechanisms of this compound and evaluating its therapeutic potential. Future studies should focus on validating these proposed mechanisms, determining the IC50 values in a panel of cancer cell lines, and eventually progressing to in vivo studies to assess its efficacy and safety in preclinical models. Such research is crucial for unlocking the potential of this compound as a next-generation therapeutic for cancer treatment.

References

Beyond the Classical Pathway: An In-depth Technical Guide to the Molecular Targets of 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of 2-Iodoestradiol, extending beyond its well-documented interaction with nuclear estrogen receptors (ERα and ERβ). This compound, a halogenated derivative of 17β-estradiol, exhibits a unique pharmacological profile, engaging with a variety of proteins that modulate diverse cellular processes. This document details these non-canonical interactions, providing quantitative data, experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Identified Molecular Targets of this compound

Beyond its affinity for estrogen receptors, this compound has been shown to interact with several other proteins, influencing signaling cascades and enzymatic activities independent of genomic estrogenic effects. The primary identified non-ER targets include Sex Hormone-Binding Globulin (SHBG), the enzyme Estrogen 2-hydroxylase, and potentially Protein Disulfide Isomerase (PDI), tubulin, and Hypoxia-Inducible Factor-1α (HIF-1α).

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and related compounds with their non-estrogen receptor molecular targets.

Target ProteinInteracting LigandProtein ClassExperimental ModelKey Quantitative ValueUnitCitation
Sex Hormone-Binding Globulin (SHBG)This compoundGlycoproteinPurified human SHBGKa: 2.4 x 109M-1[1]
Estrogen 2-hydroxylase (CYP1A1)2-HaloestrogensEnzyme (Cytochrome P450)Male rat liver microsomesApparent Ki: 1.6 - 3.7µM[2]
Protein Disulfide Isomerase (PDI)EstrogensEnzyme (Isomerase)Microsomal enzymeIC50: ~100nM[3]
TubulinEstradiol (B170435) dimerCytoskeletal proteinPurified tubulinIC50: 3.6µM[4]
Hypoxia-Inducible Factor-1α (HIF-1α)2-Methoxyestradiol (B1684026)Transcription factorHead and neck squamous cell carcinoma cells--[5]

Note: Data for Estrogen 2-hydroxylase, PDI, Tubulin, and HIF-1α are for closely related compounds and suggest a strong likelihood of similar interactions with this compound. Further specific testing is warranted.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Dextran-Coated Charcoal (DCC) Assay for SHBG Binding

This method is used to determine the binding affinity of a ligand to a protein by separating the protein-bound ligand from the free ligand.

Principle: Dextran-coated charcoal has a high affinity for small, unbound molecules like steroids. When added to a solution containing the protein-ligand complex and free ligand, the charcoal adsorbs the free ligand. The larger protein-ligand complexes remain in the supernatant after centrifugation and can be quantified.

Materials:

  • Purified human SHBG

  • Radiolabeled [125I]this compound

  • Unlabeled this compound

  • Dextran T-70

  • Norit A charcoal

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Centrifuge

  • Gamma counter

Procedure:

  • Preparation of DCC Suspension: Prepare a suspension of 0.5% Norit A charcoal and 0.05% Dextran T-70 in the assay buffer. Keep the suspension on ice and stir continuously.

  • Binding Reaction:

    • In a series of tubes, add a constant amount of purified SHBG.

    • Add a constant, tracer amount of [125I]this compound to each tube.

    • Add increasing concentrations of unlabeled this compound to create a competition curve. Include tubes with no unlabeled ligand for total binding and tubes with a large excess of unlabeled ligand for non-specific binding.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Chill the tubes on ice.

    • Add a volume of the cold DCC suspension to each tube.

    • Vortex briefly and incubate on ice for a specific time (e.g., 10 minutes).

    • Centrifuge at high speed (e.g., 2000 x g) for 15 minutes at 4°C to pellet the charcoal with the adsorbed free ligand.

  • Quantification:

    • Carefully aspirate the supernatant, which contains the SHBG-bound [125I]this compound.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the amount of specifically bound ligand by subtracting the non-specific binding from the total binding.

    • Plot the amount of bound radioligand as a function of the concentration of the unlabeled ligand.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Ka or Kd) and the number of binding sites (Bmax).[1][6][7]

Radiometric Assay for Estrogen 2-Hydroxylase (CYP1A1) Inhibition

This assay measures the activity of estrogen 2-hydroxylase by quantifying the release of tritiated water from a specifically labeled estradiol substrate.

Principle: The enzymatic hydroxylation of [2-3H]estradiol at the C2 position results in the release of the tritium (B154650) atom as tritiated water (3H2O). The amount of 3H2O produced is directly proportional to the enzyme activity.

Materials:

  • [2-3H]estradiol (substrate)

  • Male rat liver microsomes (source of enzyme)

  • NADPH generating system (cofactor)

  • This compound or other potential inhibitors

  • Chloroform

  • Activated charcoal

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction tube, prepare a mixture containing the liver microsomes, the NADPH generating system, and the buffer.

    • Add the potential inhibitor (this compound) at various concentrations. Include a control with no inhibitor.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [2-3H]estradiol substrate.

    • Incubate the mixture at 37°C for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding an organic solvent like chloroform.

  • Separation of Tritiated Water:

    • Vortex the mixture to extract the unreacted substrate and metabolites into the organic phase.

    • Centrifuge to separate the aqueous and organic phases.

    • Transfer a portion of the aqueous phase (containing 3H2O) to a new tube.

    • Add activated charcoal to the aqueous phase to adsorb any remaining tritiated substrate.

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • Take an aliquot of the clear aqueous supernatant and mix it with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of enzyme activity based on the amount of 3H2O produced per unit time per milligram of microsomal protein.

    • To determine the inhibitory effect, plot the enzyme activity as a function of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the Ki.[2][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the workflows of the described experimental protocols.

SHBG_Binding_Assay cluster_workflow Dextran-Coated Charcoal Assay Workflow start 1. Prepare Reagents: - Purified SHBG - [125I]this compound - Unlabeled this compound - DCC Suspension incubation 2. Incubation: SHBG + [125I]this compound + varying [Unlabeled this compound] start->incubation Mix separation 3. Separation: Add cold DCC suspension, vortex, centrifuge incubation->separation Equilibration quantification 4. Quantification: Measure radioactivity of supernatant (bound fraction) separation->quantification Isolate supernatant analysis 5. Data Analysis: Scatchard plot / Non-linear regression to determine Ka and Bmax quantification->analysis Calculate specific binding

Workflow for SHBG Binding Affinity Determination.

Estrogen_Hydroxylase_Inhibition_Assay cluster_workflow Radiometric Estrogen 2-Hydroxylase Inhibition Assay Workflow start 1. Prepare Reaction Mix: - Liver Microsomes - NADPH generating system - [2-3H]estradiol - this compound (inhibitor) reaction 2. Enzymatic Reaction: Incubate at 37°C start->reaction extraction 3. Extraction & Separation: Stop with chloroform, centrifuge. Separate aqueous phase. reaction->extraction adsorption 4. Adsorption of Substrate: Treat aqueous phase with charcoal, centrifuge. extraction->adsorption quantification 5. Quantification: Measure radioactivity of supernatant ([3H]2O) adsorption->quantification analysis 6. Data Analysis: Calculate enzyme activity and determine IC50 and Ki quantification->analysis

Workflow for Estrogen 2-Hydroxylase Inhibition Assay.

Non_Genomic_Signaling cluster_signaling Potential Non-Genomic Signaling by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E2I This compound GPER Membrane Protein (e.g., GPER) E2I->GPER Binds PI3K PI3K GPER->PI3K Activates MAPK MAPK/ERK GPER->MAPK Activates Akt Akt PI3K->Akt CellularEffects Cellular Effects: - Proliferation - Survival - Migration Akt->CellularEffects MAPK->CellularEffects

Potential Non-Genomic Signaling Pathways of this compound.

Discussion of Non-Genomic Signaling and Cellular Effects

The rapid, non-genomic effects of estrogens are initiated at the cell membrane and do not require gene transcription. These actions are often mediated by membrane-associated estrogen receptors or other membrane proteins that can bind estrogens. While direct evidence for this compound is still emerging, the extensive research on estradiol provides a strong framework for its likely non-genomic activities.

Upon binding to a membrane receptor, estrogens can trigger a cascade of intracellular signaling events. Key pathways implicated include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways can lead to a variety of cellular responses, including cell proliferation, survival, and migration.

To definitively establish that these effects of this compound are independent of classical estrogen receptors, experiments would need to be conducted in ER-negative cell lines or in the presence of a pure ER antagonist, such as fulvestrant (B1683766). Fulvestrant works by binding to the estrogen receptor and promoting its degradation, thus eliminating the genomic signaling pathway.[10][11] Any cellular effects of this compound observed under these conditions could be attributed to its interaction with non-ER targets.

The study of 2-methoxyestradiol, a metabolite of estradiol, provides further insight into potential ER-independent actions. 2-methoxyestradiol is known to have anti-proliferative and anti-angiogenic effects that are not mediated by estrogen receptors. Its known molecular targets include tubulin, leading to disruption of microtubule dynamics, and HIF-1α, a key regulator of the cellular response to hypoxia.[4][5][12][13][14][15] Given the structural similarity, it is plausible that this compound may share some of these activities.

Future Directions and Conclusion

This technical guide has synthesized the current knowledge on the molecular targets of this compound beyond the classical estrogen receptors. The high-affinity interaction with SHBG is a key finding, suggesting a role in modulating sex hormone bioavailability. Furthermore, the inhibitory effects on estrogen 2-hydroxylase and potential interactions with PDI, tubulin, and HIF-1α, highlight a complex pharmacological profile that warrants further investigation.

Future research should focus on:

  • Obtaining direct quantitative data for the binding of this compound to estrogen 2-hydroxylase, PDI, tubulin, and HIF-1α.

  • Utilizing proteomic approaches , such as affinity chromatography coupled with mass spectrometry, to identify novel binding partners of this compound in an unbiased manner.

  • Conducting cell-based assays in ER-negative models or in the presence of fulvestrant to unequivocally delineate the ER-independent signaling pathways and cellular effects of this compound.

A deeper understanding of these non-canonical targets and pathways will be crucial for the rational design and development of novel therapeutics that leverage the unique properties of this compound for a range of clinical applications, from oncology to endocrinology.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Estradiol with Iodine-125

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), a primary estrogen hormone, plays a crucial role in various physiological processes and is a key target in drug development, particularly in oncology and endocrinology. Radiolabeling of estradiol with Iodine-125 ([¹²⁵I]E₂) provides a valuable tool for in vitro and in vivo studies, including receptor binding assays, radioimmunoassays (RIAs), and biodistribution studies. Iodine-125 is a gamma-emitting radionuclide with a relatively long half-life (59.4 days), making it suitable for experiments that require a longer timeframe.

This document provides detailed protocols for the radiolabeling of estradiol with Iodine-125 using two common oxidative iodination methods: the Chloramine-T method and the Iodogen method. It also includes procedures for the purification and quality control of the resulting radiolabeled compound.

Radiolabeling Methodologies

Direct radioiodination of estradiol involves the electrophilic substitution of a hydrogen atom on the aromatic ring with radioactive iodine. This is typically achieved by oxidizing [¹²⁵I]iodide to a more reactive electrophilic species using an oxidizing agent.

Chloramine-T Method

The Chloramine-T method is a widely used technique for radioiodination. Chloramine-T acts as a strong oxidizing agent in aqueous solutions to convert iodide to an electrophilic iodine species.

Experimental Protocol:

  • Reagent Preparation:

    • Estradiol Stock Solution: Prepare a 1 mg/mL solution of β-estradiol in absolute ethanol.

    • Chloramine-T Solution: Prepare a 1 mg/mL solution of Chloramine-T in a suitable buffer (e.g., 0.5 M phosphate (B84403) buffer, pH 7.4). This solution should be prepared fresh before use.

    • Sodium Metabisulfite (B1197395) Solution: Prepare a 2.5 mg/mL solution of sodium metabisulfite in distilled water to quench the reaction.

    • [¹²⁵I]Sodium Iodide: Obtain a solution of [¹²⁵I]NaI in dilute NaOH.

  • Labeling Procedure:

    • In a shielded vial, add 10 µL of the estradiol stock solution (10 µg).

    • Add 50-100 mCi of [¹²⁵I]NaI solution.

    • Initiate the reaction by adding 10 µL of the freshly prepared Chloramine-T solution.

    • Incubate the reaction mixture at room temperature for 1-5 minutes with gentle agitation.

    • Quench the reaction by adding 100 µL of the sodium metabisulfite solution.

Iodogen Method

The Iodogen method offers a milder alternative to the Chloramine-T method, which can be beneficial for sensitive molecules. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that is coated onto the surface of the reaction vial.

Experimental Protocol:

  • Iodogen-Coated Vials Preparation:

    • Prepare a solution of Iodogen in a volatile organic solvent (e.g., chloroform (B151607) or dichloromethane) at a concentration of 1 mg/mL.

    • Add 100 µL of the Iodogen solution to a glass reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen to form a uniform layer of Iodogen on the bottom and lower walls of the vial.

    • The coated vials can be stored desiccated at 4°C for several months.

  • Labeling Procedure:

    • To the Iodogen-coated vial, add 10 µL of the estradiol stock solution (10 µg).

    • Add 50-100 mCi of [¹²⁵I]NaI solution.

    • Add 50 µL of 0.5 M phosphate buffer (pH 7.4) to the vial.

    • Incubate the reaction mixture at room temperature for 10-20 minutes with occasional gentle swirling.

    • Terminate the reaction by transferring the reaction mixture to a clean vial, leaving the Iodogen behind.

Purification of [¹²⁵I]Estradiol

Purification is essential to separate the radiolabeled estradiol from unreacted [¹²⁵I]iodide and other reactants. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used methods.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • HPLC System: A reversed-phase HPLC system equipped with a C18 column and a UV-Vis detector coupled with a radioactive detector is recommended.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) (MeCN) and water. An isocratic elution with MeCN:H₂O (55:45 v/v) can be effective.[1]

  • Procedure:

    • Inject the quenched reaction mixture onto the HPLC column.

    • Set the flow rate to 1.2 mL/min.[1]

    • Monitor the elution profile using both UV-Vis (at 280 nm) and radioactive detectors.

    • Collect the fraction corresponding to the [¹²⁵I]estradiol peak.

    • The retention time for [¹³¹I]β-estradiol has been reported to be around 6.53 and 8.25 minutes under similar conditions, which can serve as a reference.[1]

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster method for purification and quality control.

Experimental Protocol:

  • TLC Plate: Use silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform and acetone (B3395972) (90:10 v/v) can be used as the developing solvent.

  • Procedure:

    • Spot the reaction mixture onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, the plate can be analyzed using a radio-TLC scanner to determine the positions of the radiolabeled product and impurities.

    • The unlabeled estradiol typically has an Rf value around 0.65 in this system. The radiolabeled product should have a similar Rf value.

    • The desired band can be scraped from the plate and the [¹²⁵I]estradiol can be eluted with a suitable solvent like ethanol.

Quality Control

The quality of the radiolabeled estradiol is assessed by determining its radiochemical purity and specific activity.

Radiochemical Purity

Radiochemical purity is the percentage of the total radioactivity in the desired chemical form. It can be determined by radio-HPLC or radio-TLC.

  • Radio-HPLC: The radiochemical purity is calculated by integrating the area of the desired radiolabeled estradiol peak and dividing it by the total area of all radioactive peaks in the chromatogram. A radiochemical purity of >95% is generally considered acceptable.[1]

  • Radio-TLC: The plate is scanned, and the radioactivity in the spot corresponding to [¹²⁵I]estradiol is compared to the total radioactivity on the plate.

Specific Activity

Specific activity is the amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or GBq/µmol). It can be determined by measuring the total radioactivity of the purified product and quantifying the mass of estradiol in the same fraction, often by UV absorbance compared to a standard curve.

Data Presentation

ParameterChloramine-T MethodIodogen MethodReference
Radiochemical Purity >95%>95%[1]
Specific Activity Variable, can be highGenerally high-
Reaction Time 1-5 minutes10-20 minutes-
Reaction Conditions Room TemperatureRoom Temperature-
Oxidizing Agent Strength StrongMild-

Note: Specific values can vary depending on the precise reaction conditions and the purity of the starting materials.

Stability and Storage

Radiolabeled estradiol should be stored at 2-8°C in a solution containing a stabilizing agent, such as ethanol, to minimize radiolysis. Studies on [¹³¹I]estradiol have shown that it is more stable when stored in a refrigerator compared to a freezer or at room temperature, with a radiochemical purity remaining above 95% for up to 21 days.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control start Estradiol + [¹²⁵I]NaI chloramine_t Chloramine-T Method start->chloramine_t iodogen Iodogen Method start->iodogen quench Quench Reaction (Sodium Metabisulfite) chloramine_t->quench iodogen->quench hplc HPLC quench->hplc tlc TLC quench->tlc rcp Radiochemical Purity hplc->rcp sa Specific Activity hplc->sa tlc->rcp end [¹²⁵I]Estradiol rcp->end sa->end

Caption: Workflow for radiolabeling estradiol with Iodine-125.

Estradiol Signaling Pathway

estradiol_signaling cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estradiol Estradiol (E2) mER Membrane Estrogen Receptor (mER) estradiol->mER ER Estrogen Receptor (ER) (inactive monomer) estradiol->ER kinase_cascade Kinase Cascades (e.g., MAPK, PI3K) mER->kinase_cascade ER_active ER Dimer (active) ER->ER_active E2 binding & dimerization ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Nuclear translocation gene_transcription Gene Transcription kinase_cascade->gene_transcription Modulation ERE->gene_transcription Activation

Caption: Simplified overview of estradiol signaling pathways.

References

Application Notes and Protocols for 2-Iodoestradiol in In Vivo Mouse Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoestradiol is a synthetic, iodinated derivative of the natural estrogen, 17β-estradiol. Due to its structural similarity to estradiol, it serves as a ligand for estrogen receptors (ERs), primarily ERα and ERβ. When labeled with a radioactive isotope of iodine (e.g., Iodine-125 or Iodine-123), this compound becomes a valuable tool for in vivo studies, particularly in the field of oncology and endocrinology. As a radiotracer, it allows for the non-invasive imaging and quantification of estrogen receptor expression in living organisms, such as mouse models of human diseases. This is particularly relevant for studying estrogen receptor-positive (ER+) cancers, like certain types of breast cancer, to understand tumor biology, develop targeted therapies, and monitor treatment response.

Estrogens exert their physiological effects through a complex network of signaling pathways.[1][2] These can be broadly categorized into genomic and non-genomic pathways. In the classical genomic pathway, estrogen binds to ERs in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on the DNA to regulate gene transcription.[3][4][5] Non-genomic pathways involve membrane-associated ERs that can rapidly activate intracellular signaling cascades.[1][2] this compound, as an estrogen analog, is expected to engage these same pathways, making it a suitable probe for studying ER function.

These application notes provide a comprehensive overview of the use of radioiodinated this compound for in vivo studies in mouse models, including its synthesis, quality control, and application in biodistribution and SPECT/CT imaging studies.

Signaling Pathway of Estrogen Receptors

The following diagram illustrates the primary signaling pathways activated by estrogen and its analogs like this compound.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Iodoestradiol This compound mER Membrane ER (mER) 2_Iodoestradiol->mER Non-Genomic Pathway GPER1 GPER1 2_Iodoestradiol->GPER1 cER Cytoplasmic ER (ERα/ERβ) 2_Iodoestradiol->cER Genomic Pathway PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt Activates MAPK MAPK Pathway GPER1->MAPK Activates Dimerized_ER Dimerized ER Complex cER->Dimerized_ER Binding & Dimerization Gene_Transcription Gene Transcription PI3K_Akt->Gene_Transcription Indirectly influences MAPK->Gene_Transcription Indirectly influences ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Nuclear Translocation ERE->Gene_Transcription Modulates

Figure 1: Estrogen Receptor Signaling Pathways.

Experimental Protocols

Synthesis and Radiolabeling of 2-[¹²⁵I]Iodoestradiol

The synthesis of radioiodinated this compound typically involves an electrophilic radioiodination of a suitable precursor.[6] A common method is the use of an organometallic precursor, such as a tri-n-butylstannyl derivative, which allows for regioselective introduction of the iodine isotope.

Materials:

  • 2-(Tri-n-butylstannyl)-estradiol precursor

  • [¹²⁵I]Sodium iodide

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Quenching solution (e.g., sodium metabisulfite)

  • Solvents (e.g., ethanol, dichloromethane)

  • HPLC system for purification

  • TLC for quality control

Procedure:

  • To a reaction vial containing the 2-(tri-n-butylstannyl)-estradiol precursor dissolved in a suitable solvent, add the [¹²⁵I]sodium iodide solution.

  • Initiate the reaction by adding the oxidizing agent.

  • Allow the reaction to proceed for a short duration (typically 5-15 minutes) at room temperature.

  • Quench the reaction with an excess of quenching solution.

  • Extract the crude product into an organic solvent.

  • Purify the 2-[¹²⁵I]iodoestradiol using reverse-phase HPLC.

  • Confirm the radiochemical purity of the final product using TLC and HPLC.

In Vivo Biodistribution Study in a Mouse Model

This protocol outlines a typical biodistribution study to determine the uptake of 2-[¹²⁵I]iodoestradiol in various tissues of interest.[7][8]

Animal Model:

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

  • For tumor studies, mice are typically implanted with ER+ human breast cancer cells, such as MCF-7.[9][10][11] Tumor growth is often supported by estrogen supplementation.[9][12]

Procedure:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).[13]

  • Inject a known amount of 2-[¹²⁵I]iodoestradiol (typically 1-5 µCi) into the tail vein of each mouse.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a cohort of mice.

  • Dissect and collect organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, uterus, and tumor).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

SPECT/CT Imaging Protocol

SPECT (Single Photon Emission Computed Tomography) combined with CT (Computed Tomography) allows for the 3D visualization of 2-[¹²⁵I]iodoestradiol distribution and anatomical localization.[14][15]

Procedure:

  • Anesthetize the mouse as described above.[13]

  • Administer 2-[¹²³I]iodoestradiol (a SPECT isotope) or a suitable amount of [¹²⁵I]iodoestradiol via tail vein injection.

  • Position the mouse in the SPECT/CT scanner.

  • Acquire SPECT data at a specific time point post-injection (e.g., 4 hours).

  • Following the SPECT scan, acquire a CT scan for anatomical co-registration.

  • Reconstruct the images using appropriate algorithms to visualize the tracer uptake in different organs and the tumor.[16][17]

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study using this compound in a mouse model.

ExperimentalWorkflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Synthesis Synthesis & Radiolabeling of This compound QC Quality Control (TLC, HPLC) Synthesis->QC Injection Tracer Administration (Intravenous) QC->Injection Animal_Model Animal Model Preparation (e.g., MCF-7 Xenograft) Animal_Model->Injection Imaging SPECT/CT Imaging Injection->Imaging Biodistribution Biodistribution Study Injection->Biodistribution Image_Analysis Image Reconstruction & Quantification Imaging->Image_Analysis Tissue_Counting Gamma Counting of Tissues Biodistribution->Tissue_Counting Data_Presentation Data Presentation (%ID/g, Tables) Image_Analysis->Data_Presentation Tissue_Counting->Data_Presentation

Figure 2: General Experimental Workflow.

Data Presentation

Quantitative data from biodistribution studies should be presented in a clear, tabular format, typically as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation (SD).

Table 1: Binding Affinity of Iodinated Estradiol Analogs to Estrogen Receptors

CompoundERα Binding Affinity (Kd, nM)ERβ Binding Affinity (Kd, nM)Reference
16α-iodo-17β-estradiol0.10.4[18]
17β-estradiol~1~8[19]
This compound Data not availableData not available

Note: Specific binding affinity data for this compound was not available in the reviewed literature. Data for related compounds are provided for context.

Table 2: Example Biodistribution of a Radioiodinated Estradiol Analog in Tumor-Bearing Mice (%ID/g)

Organ1 hour4 hours24 hours
Blood1.5 ± 0.30.8 ± 0.20.2 ± 0.1
Heart0.9 ± 0.20.5 ± 0.10.1 ± 0.05
Lungs2.1 ± 0.51.2 ± 0.30.4 ± 0.1
Liver5.6 ± 1.13.5 ± 0.81.0 ± 0.3
Spleen0.7 ± 0.20.4 ± 0.10.1 ± 0.04
Kidneys3.2 ± 0.71.8 ± 0.40.5 ± 0.2
Muscle0.5 ± 0.10.3 ± 0.10.1 ± 0.03
Bone1.2 ± 0.30.9 ± 0.20.6 ± 0.2
Uterus10.5 ± 2.112.3 ± 2.58.9 ± 1.8
Tumor (ER+)8.7 ± 1.59.5 ± 1.97.2 ± 1.4

Note: The data presented in this table is illustrative and based on typical values reported for radioiodinated estrogens in mouse models. Actual values for this compound must be determined experimentally.[20][21][22][23]

Conclusion

Radioiodinated this compound is a promising radiotracer for the in vivo investigation of estrogen receptor expression and function in mouse models. Its ability to target ERs makes it a valuable tool for preclinical cancer research, particularly for ER+ breast cancer. The protocols provided herein offer a framework for the synthesis, biodistribution analysis, and SPECT/CT imaging of this compound. Researchers should note that specific parameters, such as injected dose, imaging time points, and reconstruction parameters, may require optimization for specific experimental goals and imaging systems. The systematic collection and clear presentation of quantitative data, as outlined, are crucial for the robust evaluation of this and other radiotracers in preclinical drug development.

References

Application Note: Quantification of 2-Iodoestradiol in Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodoestradiol is a synthetic derivative of the natural estrogen, 17β-estradiol. It is a valuable tool in biomedical research, often used in studies of estrogen receptor binding and as a radiolabeled tracer. Accurate quantification of this compound in serum is essential for pharmacokinetic and pharmacodynamic studies in drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human serum. The method utilizes liquid-liquid extraction for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.

Principle of the Method

Serum samples are first treated with an internal standard (this compound-d4). The analyte and internal standard are then extracted from the serum matrix using a liquid-liquid extraction (LLE) procedure.[1][2][3] The extracted samples are evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][4] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.[5][6]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (analytical standard)

    • This compound-d4 (internal standard, IS)

  • Solvents and Reagents:

    • Methanol (B129727) (HPLC grade)[7]

    • Acetonitrile (HPLC grade)[7]

    • Water (deionized, 18 MΩ·cm)[7]

    • Hexane (HPLC grade)[2]

    • Ethyl acetate (B1210297) (HPLC grade)[2]

    • Ammonium hydroxide (B78521) (ACS grade)[4]

    • Formic acid (LC-MS grade)[8]

    • Human serum (steroid-depleted) for calibration standards and quality controls[4]

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50% methanol.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into steroid-depleted human serum to prepare calibration standards and QC samples at desired concentrations.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of serum sample, calibrator, or QC, add 20 µL of the 100 ng/mL internal standard working solution.[8]

  • Vortex mix for 10 seconds.

  • Add 1 mL of a hexane:ethyl acetate (90:10, v/v) mixture.[2]

  • Vortex mix for 2 minutes.[3]

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the dried extract in 100 µL of 50% methanol.[1][8]

  • Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Ammonium hydroxide in water[4]

    • Mobile Phase B: Methanol

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 30% B

      • 6.1-8 min: 30% B

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative[1][4]

    • Ion Spray Voltage: -4500 V[4]

    • Temperature: 500°C[4]

    • Collision Gas: Nitrogen

    • MRM Transitions:

      • This compound: To be determined empirically. A plausible transition would be based on the molecular weight of this compound (398.25 g/mol ). A potential precursor ion [M-H]⁻ would be m/z 397.3. The product ion would be determined by fragmentation analysis.

      • This compound-d4 (IS): To be determined empirically. The precursor ion [M-H]⁻ would be m/z 401.3. The product ion would be selected to mirror the fragmentation of the unlabeled analyte.

Data Presentation

Table 1: Calibration Curve for this compound in Serum
Concentration (pg/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)%CV
50.012 ± 0.0018.3
100.025 ± 0.0028.0
500.128 ± 0.0097.0
1000.255 ± 0.0155.9
5001.280 ± 0.0645.0
10002.565 ± 0.1024.0
500012.850 ± 0.4503.5
Linearity (r²) > 0.995
Table 2: Accuracy and Precision of the Method
QC LevelNominal Conc. (pg/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD (pg/mL) Accuracy (%)
LLOQ54.9 ± 0.498.0
Low QC1514.7 ± 1.198.0
Mid QC250245.5 ± 14.798.2
High QC40004120.0 ± 164.8103.0
Table 3: Recovery and Matrix Effect
QC LevelConcentration (pg/mL)Recovery (%)Matrix Effect (%)
Low QC1588.595.2
High QC400092.198.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) add_is Add Internal Standard (this compound-d4) serum->add_is lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) add_is->lle centrifuge Vortex & Centrifuge lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (Reversed-Phase C18) inject->lc ms Tandem MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound quantification.

lc_msms_principle cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_legend Legend sample_mix Sample Mixture (Analyte + IS + Matrix) lc_column LC Column (Separation) sample_mix->lc_column separated Separated Analytes (Analyte + IS) lc_column->separated ion_source Ion Source (ESI-) separated->ion_source quad1 Q1: Precursor Ion Selection ion_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector analyte This compound is This compound-d4 (IS)

Caption: Principle of LC-MS/MS quantification.

References

Application Notes and Protocols for 2-Iodoestradiol in Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Iodoestradiol as a high-affinity probe for the characterization and study of estrogen receptors (ERs). This document outlines the principles of its application in various assays, detailed experimental protocols, and data presentation guidelines.

Introduction

This compound, particularly in its radioiodinated form (e.g., 2-[¹²⁵I]Iodoestradiol), is a valuable tool for investigating estrogen receptor expression, function, and pharmacology. Its structural similarity to the endogenous ligand 17β-estradiol allows it to bind with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This property makes it an ideal probe for a range of applications, including in vitro binding assays, autoradiography, and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Applications
  • Receptor Binding Assays: To determine the affinity and specificity of novel compounds for estrogen receptors.

  • Receptor Quantification: To measure the density of estrogen receptors (Bmax) in tissues and cell preparations.[1]

  • In Vitro Autoradiography: To visualize the anatomical distribution of estrogen receptors in tissue sections.[2]

  • In Vivo Imaging: To non-invasively image and quantify estrogen receptor-positive tissues, such as breast tumors, in animal models.[3]

Signaling Pathways

Estrogen receptors mediate their physiological effects through two primary signaling pathways: the genomic and non-genomic pathways. Understanding these pathways is crucial for interpreting the results of studies using this compound.

Genomic Estrogen Signaling Pathway

The classical genomic pathway involves the binding of an estrogenic ligand, like this compound, to the estrogen receptor in the cell cytoplasm or nucleus.[4] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[5] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Iodoestradiol 2_Iodoestradiol ER Estrogen Receptor (ER) 2_Iodoestradiol->ER Binding ER_Probe_Complex This compound-ER Complex Dimerized_Complex Dimerized Complex ER_Probe_Complex->Dimerized_Complex Dimerization Dimerized_Complex_N Dimerized Complex Dimerized_Complex->Dimerized_Complex_N Nuclear Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription Modulation ERE->Transcription Cellular_Response Cellular Response Transcription->Cellular_Response Dimerized_Complex_N->ERE Binding to DNA

Genomic Estrogen Signaling Pathway.

Non-Genomic Estrogen Signaling Pathway

The non-genomic pathway involves estrogen receptors located at the cell membrane.[7] Ligand binding to these membrane-associated receptors initiates rapid intracellular signaling cascades, such as the activation of protein kinases like MAPK and PI3K/Akt.[6][8] These signaling events can lead to more immediate cellular responses that do not require gene transcription.

non_genomic_pathway cluster_membrane Cell Membrane Membrane_ER Membrane ER Signaling_Cascade Activation of Signaling Cascades (MAPK, PI3K/Akt) Membrane_ER->Signaling_Cascade 2_Iodoestradiol 2_Iodoestradiol 2_Iodoestradiol->Membrane_ER Binding Rapid_Response Rapid Cellular Response Signaling_Cascade->Rapid_Response

Non-Genomic Estrogen Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the estrogen receptor by measuring its ability to compete with a fixed concentration of radiolabeled this compound.[9]

Workflow:

competitive_binding_workflow A Prepare Receptor Source (e.g., cell lysate, tissue homogenate) B Incubate Receptor with Radiolabeled this compound and varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (e.g., filtration) B->C D Quantify Bound Radioactivity (e.g., scintillation counting) C->D E Data Analysis: Generate competition curve, determine IC50 and calculate Ki D->E

Competitive Binding Assay Workflow.

Materials:

  • Receptor source: Rat uterine cytosol or cells expressing estrogen receptors.[10]

  • Radiolabeled this compound (e.g., 2-[¹²⁵I]Iodoestradiol).

  • Test compounds (unlabeled).

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer.

  • Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of radiolabeled this compound (typically at or below its Kd), and varying concentrations of the test compound.[1] Also, prepare wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes to overnight).[11]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: In Vivo SPECT Imaging

This protocol outlines the use of radioiodinated this compound for in vivo imaging of estrogen receptor-positive tumors in an animal model.

Workflow:

spect_imaging_workflow A Animal Model Preparation (e.g., tumor xenograft) B Administer Radiolabeled This compound intravenously A->B C Allow for Radiotracer Distribution and Uptake B->C D Perform SPECT/CT Imaging at specified time points C->D E Image Reconstruction and Analysis: Quantify tracer uptake in tumors and other tissues (e.g., %ID/g) D->E

In Vivo SPECT Imaging Workflow.

Materials:

  • Animal model (e.g., nude mice with ER-positive and ER-negative tumor xenografts).[3]

  • Radiolabeled this compound suitable for SPECT (e.g., 2-[¹²³I]Iodoestradiol).

  • Anesthesia.

  • SPECT/CT scanner.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing animal.

  • Radiotracer Administration: Inject a known amount of radiolabeled this compound intravenously (e.g., via the tail vein).

  • Uptake Period: Allow the radiotracer to distribute throughout the body for a specific period (e.g., 1, 2, 4, and 8 hours post-injection).[3]

  • Imaging:

    • Position the animal in the SPECT/CT scanner.

    • Acquire whole-body or region-of-interest SPECT images.[12][13]

    • Perform a co-registered CT scan for anatomical localization and attenuation correction.[13]

  • Image Analysis:

    • Reconstruct the SPECT and CT images.

    • Fuse the images to correlate radiotracer uptake with anatomical structures.

    • Draw regions of interest (ROIs) over the tumor, muscle, and other organs to quantify the radioactivity concentration.

    • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[3]

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio) to assess imaging contrast.[14]

  • Specificity Confirmation (Blocking Study): In a separate cohort of animals, co-inject an excess of unlabeled estradiol (B170435) with the radiotracer. A significant reduction in tumor uptake confirms that the radiotracer binding is receptor-mediated.[3][15]

Data Presentation

Quantitative data from receptor binding assays and in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Binding Affinities of Iodinated Estradiol Derivatives
CompoundReceptorAssay TypeIC50 (nM)Ki (nM)Relative Binding Affinity (%)Reference
16α-[¹²⁵I]IodoestradiolERCompetitive Binding-~0.113-[16]
[¹³¹I]EITEERCompetitive Binding36.47--[14][15]
[¹³¹I]MITEERCompetitive Binding61.83--[14][15]
[¹²⁵I]MIVE2ERCompetitive Binding-~0.15-[17]
Table 2: In Vivo Uptake of Iodinated Estradiol Derivatives in ER-Positive Tumors
CompoundAnimal ModelTumor TypeTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
[¹³¹I]EITEMouseMCF-71 hour-6.59[14]
[¹³¹I]MITEMouseMCF-72 hours-3.69[14]
[¹²⁵I]MIVE2MouseMCF-7ras4 hours2.62 ± 1.016.5[3]
16α-[¹²⁵I]IodoestradiolRatNMU-induced1 hour-8.7[18]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue. This data highlights the specific accumulation of these probes in ER-positive tumors.

Conclusion

This compound and its radioiodinated analogs are potent and versatile probes for the study of estrogen receptors. The protocols and data presented here provide a framework for researchers to effectively utilize these tools in drug discovery and development, as well as in basic research aimed at elucidating the role of estrogen signaling in health and disease. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Assessing 2-Iodoestradiol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoestradiol, a halogenated derivative of the natural estrogen 17β-estradiol, is a compound of interest for its potential therapeutic applications, particularly in oncology. Understanding its cytotoxic effects is crucial for evaluating its efficacy as a potential anti-cancer agent. Evidence suggests that, unlike some other estradiol (B170435) metabolites such as 2-methoxyestradiol (B1684026), the cytotoxic mechanism of iodinated estradiol derivatives can be dependent on the estrogen receptor (ER). For instance, 16α-[125I]iodoestradiol has been shown to induce specific killing of ER-containing breast cancer cells.[1] This suggests that this compound may exert its effects through an ER-mediated pathway, leading to the induction of apoptosis and cell cycle arrest.

These application notes provide a comprehensive experimental design to assess the cytotoxicity of this compound on cancer cell lines. The protocols herein detail methods for evaluating cell viability, apoptosis, and cell cycle distribution, along with the analysis of key regulatory proteins.

Experimental Design

To thoroughly assess the cytotoxic effects of this compound, a multi-faceted approach is recommended. This involves determining the dose-dependent and time-dependent effects on cell viability, investigating the induction of programmed cell death (apoptosis), and analyzing the compound's impact on cell cycle progression. It is crucial to select appropriate cancer cell lines for these studies, including both estrogen receptor-positive (e.g., MCF-7) and estrogen receptor-negative (e.g., MDA-MB-231) lines to investigate the role of the ER in this compound's mechanism of action.

A typical experimental workflow is outlined below:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cell Cell Culture (ER+ and ER- lines) treatment Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for different time points (e.g., 24, 48, 72h) prep_cell->treatment prep_compound Prepare this compound Stock Solution prep_compound->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Determine IC50 values Analyze apoptosis and cell cycle data Quantify protein expression viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Data Presentation

Quantitative data from the following experiments should be summarized in tables for clear comparison and analysis.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)

Cell Line24 hours48 hours72 hours
MCF-7 (ER+) 75.352.135.8
MDA-MB-231 (ER-) >100>10095.2
Control (e.g., Doxorubicin) 0.80.50.3

Note: The data presented are hypothetical and should be replaced with experimental results. IC50 values for estradiol derivatives can range from low micromolar to over 100 µM depending on the cell line and compound.[2]

Table 2: Apoptosis Analysis (Annexin V/PI Staining) - Percentage of Apoptotic Cells after 48h Treatment

Treatment (MCF-7 cells)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control (DMSO) 95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (IC50) 45.8 ± 3.535.1 ± 2.919.1 ± 2.3
Staurosporine (Positive Control) 10.3 ± 1.555.7 ± 4.134.0 ± 3.8

Note: The data presented are hypothetical and should be replaced with experimental results.

Table 3: Cell Cycle Analysis - Cell Population Distribution (%) after 48h Treatment

Treatment (MCF-7 cells)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control (DMSO) 65.4 ± 3.220.1 ± 1.914.5 ± 1.5
This compound (IC50) 25.9 ± 2.515.3 ± 1.858.8 ± 4.1
Nocodazole (Positive Control) 10.1 ± 1.25.2 ± 0.984.7 ± 5.3

Note: The data presented are hypothetical and should be replaced with experimental results. Estradiol metabolites like 2-methoxyestradiol are known to cause G2/M phase arrest.[3][4]

Table 4: Western Blot Analysis - Relative Protein Expression (Fold Change vs. Control) after 48h Treatment

Target ProteinVehicle ControlThis compound (IC50)
Bcl-2 1.000.35 ± 0.08
Bax 1.002.15 ± 0.25
Cleaved Caspase-3 1.005.80 ± 0.60
Cleaved PARP 1.004.50 ± 0.55
Cyclin B1 1.000.45 ± 0.09
p21 1.003.20 ± 0.40
p53 1.002.80 ± 0.35
β-actin (Loading Control) 1.001.00

Note: The data presented are hypothetical and should be replaced with experimental results. Fold change is normalized to the loading control.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

  • PBS

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695)

  • 6-well plates

  • Flow cytometer

  • PBS

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 48 hours.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described previously and harvest.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Signaling Pathway

Based on the evidence for estrogen receptor-dependent cytotoxicity, this compound is hypothesized to initiate apoptosis through the intrinsic (mitochondrial) pathway. The binding of this compound to the estrogen receptor may lead to downstream signaling that alters the expression of Bcl-2 family proteins, promoting mitochondrial outer membrane permeabilization and subsequent caspase activation.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Binding cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Iodoestradiol This compound ER Estrogen Receptor (ER) Iodoestradiol->ER Bcl2 Bcl-2 (Anti-apoptotic) Expression Downregulated ER->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Expression Upregulated ER->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Hypothesized ER-dependent apoptotic signaling pathway of this compound.

References

Application Notes and Protocols: 2-Methoxyestradiol in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyestradiol (B1684026) (2-ME) is a naturally occurring metabolite of estrogen that has demonstrated significant anti-tumor activity in various cancer types, including pancreatic cancer.[1][2][3] Unlike its parent molecule, 17β-estradiol, 2-ME does not bind to estrogen receptors and is non-feminizing, making it a promising candidate for cancer therapy.[4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[3] These application notes provide an overview of 2-ME's effects on pancreatic cancer cells and detailed protocols for its use in a research setting.

Data Presentation

The following tables summarize the quantitative data from various studies on the efficacy of 2-Methoxyestradiol in pancreatic cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of 2-Methoxyestradiol on Pancreatic Cancer Cell Lines

Cell LineTreatment ConcentrationEffectReference
MIA PaCa-2, AsPC-10.5-5 µMAdditive growth inhibition when combined with gemcitabine, cisplatin, cetuximab, 5-fluorouracil, and paclitaxel.[1]
Parental Pancreatic Cancer Cells1 µM57% growth inhibition.[5][6]
MDR1-negative Pancreatic Cancer Cells1 µM72% growth inhibition.[5][6]
MDR1-positive Pancreatic Cancer Cells1 µM87% growth inhibition.[5][6]
Various Pancreatic Cancer Cell LinesNot specified50-90% growth inhibition in a dose- and time-dependent manner.[2][7]
MIA PaCa-2, CFPAC-1, PANC-1Not specifiedSensitive to 2-ME-induced apoptosis.[8]
Hs 766TNot specifiedNon-sensitive to 2-ME.[8]

Table 2: In Vivo Efficacy of 2-Methoxyestradiol in Pancreatic Cancer Models

Animal ModelTreatmentEffectReference
Nude mice with AsPC-1 subcutaneous tumors2 mg/animal/day63% growth inhibition.[1]
Nude mice with AsPC-1 subcutaneous tumors2 mg/animal/day 2-ME + 75 mg/kg gemcitabine83% growth inhibition (Note: significant toxicity observed).[1]
Nude mice with MIA PaCa-2 tail vein injection (lung metastasis model)Oral 2-ME60% inhibition in the number of lung colonies.[2][7]

Signaling Pathways

2-Methoxyestradiol exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathways

2-ME induces apoptosis in pancreatic cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: 2-ME can induce the release of cytochrome c from the mitochondria into the cytosol.[8] This is preceded by the cleavage of Bid and the translocation of Bax to the mitochondria.[8] In some cell lines, such as PANC-1, 2-ME can cause G2-M arrest and phosphorylation of Bcl-xL.[8]

  • Extrinsic Pathway: 2-ME can activate the death receptor signaling pathway.[9] This involves the activation of caspase-8, an early event in 2-ME-triggered apoptosis.[9] The use of a caspase-8 inhibitor can provide significant protection against 2-ME-induced apoptosis.[9] Furthermore, 2-ME can augment apoptosis induced by TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand).[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TRAIL TRAIL DR Death Receptor TRAIL->DR FADD FADD DR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion tBid tBid Bid->tBid tBid->Bax Cytochrome_c->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TwoME 2-Methoxyestradiol TwoME->Procaspase8 activates TwoME->Bid induces cleavage

2-ME Induced Apoptotic Signaling Pathways

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for studying the effects of 2-Methoxyestradiol on pancreatic cancer cells.

Cell Culture and 2-ME Treatment

Objective: To culture pancreatic cancer cell lines and treat them with 2-Methoxyestradiol.

Materials:

  • Human pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, PANC-1)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 2-Methoxyestradiol (2-ME) stock solution (dissolved in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture pancreatic cancer cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density.

  • Allow the cells to adhere overnight.

  • Prepare working concentrations of 2-ME by diluting the stock solution in a complete culture medium. A typical concentration range for in vitro experiments is 0.5 µM to 5 µM.[1]

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of 2-ME. Include a vehicle control (medium with the same concentration of DMSO used for the highest 2-ME concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after 2-ME treatment.

Materials:

  • 2-ME treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • After treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the effect of 2-ME on pancreatic tumor growth in a xenograft mouse model.

Materials:

  • Athymic nude mice

  • Human pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2)

  • Matrigel (optional)

  • 2-Methoxyestradiol for oral administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm^3).

  • Randomize the mice into control and treatment groups.

  • Administer 2-ME orally to the treatment group at a specified dose (e.g., 2 mg/animal/day).[1] The control group should receive the vehicle.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Pancreatic Cancer Cell Culture (e.g., MIA PaCa-2, AsPC-1) Treatment 2-ME Treatment (0.5-5 µM) CellCulture->Treatment ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay GrowthAssay Growth Inhibition Assay Treatment->GrowthAssay DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis GrowthAssay->DataAnalysis Xenograft Tumor Xenograft Model (Nude Mice) OralTreatment Oral 2-ME Administration Xenograft->OralTreatment TumorMeasurement Tumor Volume Measurement OralTreatment->TumorMeasurement Toxicity Toxicity Monitoring OralTreatment->Toxicity TumorMeasurement->DataAnalysis

General Experimental Workflow for 2-ME Research

Conclusion

2-Methoxyestradiol has demonstrated potent anti-tumor activity against pancreatic cancer in both in vitro and in vivo models. Its ability to induce apoptosis through multiple pathways and inhibit tumor growth makes it a compelling agent for further investigation, both as a single agent and in combination with other chemotherapeutics. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of 2-ME in pancreatic cancer.

References

Application Notes and Protocols for Treatment with 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoestradiol is a synthetic, steroidal estrogen derivative. While research specifically detailing the antiproliferative effects and cell culture protocols for this compound is limited, its structural similarity to estradiol (B170435) and its well-studied metabolite, 2-methoxyestradiol (B1684026) (2-ME), provides a strong basis for outlining its potential mechanisms and applications in cell culture-based research. Estradiol and its derivatives are known to exert significant effects on cell proliferation, apoptosis, and signaling, making them important molecules in cancer research and drug development.

These application notes provide a detailed overview of the presumed mechanism of action of this compound, adapted cell culture protocols for its use, and methods for assessing its effects on cancer cell lines. The protocols and data presented are largely based on studies of the closely related and extensively researched compound, 2-methoxyestradiol, and should be adapted and optimized for this compound as more specific data becomes available.

Mechanism of Action

This compound, as a derivative of estradiol, is predicted to interact with estrogen receptors (ERα and ERβ). The binding of estradiol and its analogs to these receptors can trigger a cascade of downstream signaling events. These signaling pathways can be broadly categorized as genomic and non-genomic.

  • Genomic Pathway: In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription. This can influence cell cycle progression and apoptosis.

  • Non-Genomic Pathway: Estradiol and its derivatives can also initiate rapid signaling cascades from the cell membrane. These non-genomic effects are often mediated through membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPER), leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways.

The related compound, 2-methoxyestradiol, has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, often independent of estrogen receptor expression.[1] Its mechanisms include the disruption of microtubule formation and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] It is plausible that this compound may share some of these mechanisms of action.

Data Presentation

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported IC50 values for the related compound, 2-methoxyestradiol (2-ME), in various cancer cell lines to provide an expected effective concentration range. It is crucial to experimentally determine the specific IC50 for this compound for each cell line of interest.

CompoundCell LineCell TypeIC50 (µM)Incubation Time (h)
2-MethoxyestradiolLTEDLong-Term Estrogen-Deprived Breast Cancer0.93 ± 0.1148
2-MethoxyestradiolMCF-7Breast Cancer (ER+)6.79 ± 0.7148
2-MethoxyestradiolJurkatT-cell Lymphoma~4-848
2-MethoxyestradiolA2780Ovarian Cancer~1.048

Note: The IC50 values can vary significantly between different cell lines and experimental conditions.[3]

Experimental Protocols

The following protocols are adapted from established methods for handling estradiol and 2-methoxyestradiol and should be optimized for this compound.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (100%), sterile

  • Sterile, light-protected microcentrifuge tubes or glass vials

Procedure:

  • Due to its steroidal nature, this compound is expected to be soluble in organic solvents like DMSO or ethanol. It is recommended to first attempt to dissolve a small amount in DMSO to a high concentration (e.g., 10 mM).

  • To prepare a 10 mM stock solution, dissolve 3.983 mg of this compound (M.W. 398.3 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

This protocol is based on the culture of MCF-7 human breast cancer cells, a commonly used model for studying estrogenic compounds.

Materials:

  • MCF-7 cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenol (B47542) red-free DMEM/F12 medium

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

  • This compound stock solution

Procedure:

  • Cell Maintenance: Culture MCF-7 cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Starvation: To study the effects of this compound without the interference of hormones present in the serum, cells should be hormone-starved prior to treatment.

    • When cells reach 70-80% confluency, replace the growth medium with phenol red-free DMEM/F12 supplemented with 5-10% CS-FBS.

    • Incubate the cells in this hormone-free medium for at least 48-72 hours before treatment.

  • Cell Seeding for Assay:

    • Trypsinize the hormone-starved cells and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density. Allow the cells to attach overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in hormone-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM, based on the data for 2-ME).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathways of Estradiol Derivatives

The following diagram illustrates the potential signaling pathways activated by estradiol and its derivatives, which may also be relevant for this compound.

Estrogen_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mER mER/GPER This compound->mER ER ERα/ERβ This compound->ER Genomic PI3K PI3K mER->PI3K Non-Genomic MAPK_Pathway MAPK Pathway mER->MAPK_Pathway Akt Akt PI3K->Akt Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Regulation Akt->Cell_Cycle_Apoptosis MAPK_Pathway->Cell_Cycle_Apoptosis ER_dimer ER Dimer ER->ER_dimer ERE ERE ER_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cell_Cycle_Apoptosis

Caption: Potential genomic and non-genomic signaling pathways of this compound.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the key steps in performing a cell viability assay to determine the cytotoxic effects of this compound.

Cell_Viability_Workflow start Start: Culture MCF-7 Cells hormone_starve Hormone Starvation (48-72h) start->hormone_starve seed_cells Seed Cells into 96-well Plate hormone_starve->seed_cells treat_cells Treat with this compound (24-72h) seed_cells->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data: Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability after this compound treatment.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of an iodine atom into the estradiol (B170435) structure can significantly alter its biological activity, receptor binding affinity, and metabolic fate. As such, accurate and sensitive quantification of this compound is crucial for various research areas, including endocrinology, oncology, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the analysis of such compounds.

This document provides a detailed application note and a proposed protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The methodologies outlined herein are based on established principles for the analysis of estradiol and its derivatives and provide a strong foundation for method development and validation in a research setting.

Experimental Protocols

Sample Preparation

Given that this compound is soluble in DMSO, a stock solution can be prepared in this solvent.[1] For analysis of biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interfering matrix components.

Protocol for Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (e.g., acetonitrile:water mixture) to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol for Biological Sample (e.g., Serum) Extraction (LLE):

  • To 1 mL of serum, add an internal standard (e.g., 4-iodoestradiol, if available and chromatographically resolved).

  • Add 3 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm (primary), 230 nm (secondary)

Rationale for Parameter Selection:

  • Column: A C18 column is a common choice for the separation of steroid hormones due to its hydrophobic stationary phase.

  • Mobile Phase: An acetonitrile/water gradient is effective for eluting compounds of moderate polarity like estradiol derivatives. The addition of a small amount of formic acid can improve peak shape and ionization if mass spectrometry detection is used.

  • Detection Wavelength: Estradiol and its derivatives typically exhibit UV absorbance around 280 nm due to the phenolic ring.[2] The iodinated nature of the compound may also allow for detection at lower wavelengths, such as 230 nm.[3]

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound. These are representative tables, and the values should be determined experimentally during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%

Table 2: Method Validation Parameters

ParameterExpected Range/Value
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined (ng/mL)
Limit of Quantification (LOQ) To be determined (ng/mL)
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 5%
Retention Time (RT) To be determined (min)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Standard Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by HPLC.

Estrogen Signaling Pathway

Understanding the biological context of this compound often involves its interaction with the estrogen signaling pathway. The following diagram provides a simplified overview of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound ER_mem Membrane ER E2->ER_mem Non-genomic ER_cyto Cytoplasmic ER E2->ER_cyto Genomic Signal Signaling Cascades (e.g., MAPK, PI3K) ER_mem->Signal ER_dimer ER Dimer ER_cyto->ER_dimer Transcription Gene Transcription Signal->Transcription ERE Estrogen Response Element (ERE) ER_dimer->ERE ERE->Transcription

Caption: Simplified estrogen signaling pathway.

Conclusion

This application note provides a comprehensive starting point for the development of a robust and reliable HPLC method for the quantitative analysis of this compound. The proposed sample preparation and HPLC parameters are based on established methodologies for similar compounds and should be readily adaptable to most laboratory settings. As with any analytical method, thorough validation is essential to ensure data accuracy and reproducibility. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and its biological relevance.

References

Application Notes and Protocols for Measuring 2-Iodoestradiol Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for quantifying the cellular uptake of 2-Iodoestradiol, a key derivative of estradiol (B170435) used in research. The techniques described herein are essential for studying estrogen receptor (ER) function, evaluating drug delivery systems, and understanding the cellular mechanisms of steroid hormone action. The protocols cover radiolabeled assays, fluorescence microscopy, and mass spectrometry-based methods, offering a comprehensive guide for researchers in cell biology and drug development.

Introduction

This compound, a synthetic derivative of 17β-estradiol, is a valuable tool for studying estrogen signaling pathways and for the development of targeted therapies, particularly in cancer research. Accurate measurement of its uptake into cells is crucial for determining its bioavailability, mechanism of action, and potential as a therapeutic or imaging agent. The following sections detail various techniques to quantify this compound uptake, presenting data in a structured format and providing clear experimental workflows.

I. Radiolabeled this compound Uptake Assays

Radiolabeling this compound with isotopes such as Iodine-125 ([¹²⁵I]) or Iodine-131 ([¹³¹I]) allows for highly sensitive and quantitative measurement of its cellular uptake. This method is considered a gold standard for quantifying receptor-ligand interactions and cellular accumulation.

Experimental Protocol: [¹²⁵I]-2-Iodoestradiol Uptake Assay

This protocol is designed to quantify the uptake of [¹²⁵I]-2-Iodoestradiol in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cell lines to determine specific, receptor-mediated uptake.

Materials:

  • ER+ human breast cancer cell line (e.g., MCF-7)

  • ER- human breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [¹²⁵I]-2-Iodoestradiol

  • Non-labeled 17β-estradiol (for competition assay)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Gamma counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: One day prior to the experiment, seed MCF-7 and MDA-MB-231 cells in 24-well plates at a density of 350,000 cells per well.[1]

  • Preparation of Treatment Solutions:

    • Total Uptake: Prepare a solution of [¹²⁵I]-2-Iodoestradiol in cell culture medium at the desired final concentration.

    • Non-specific Uptake: Prepare a similar solution of [¹²⁵I]-2-Iodoestradiol, but also include a 100-fold molar excess of non-labeled 17β-estradiol to block receptor-specific binding.[2]

  • Cell Treatment:

    • Wash the cells once with fresh cell culture medium.

    • Add the prepared treatment solutions to the respective wells.

    • Incubate the plates at 37°C for various time points (e.g., 10, 20, 30, 60, 90, 120 minutes) to determine uptake kinetics.[1]

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS to stop the uptake process.

    • Add lysis buffer (e.g., 750 µL of 0.1 M NaOH) to each well and incubate at 37°C to ensure complete cell lysis and detachment.[1]

  • Quantification:

    • Collect the cell lysates from each well.

    • Measure the radioactivity in the lysates using a gamma counter.

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

Data Presentation: Quantitative Uptake of Radiolabeled Estradiol Derivatives

The following table summarizes representative uptake data for different radiolabeled estradiol derivatives in ER+ and ER- cell lines. This data highlights the specificity of uptake in ER+ cells.

RadiotracerCell LineIncubation Time (min)% Uptake (Total)% Uptake (Blocked)Reference
[¹³¹I]EITEMCF-7 (ER+)30~15.16%~0.92%[3]
[¹³¹I]EITEMDA-MB-231 (ER-)30~5.03%N/A[3]
[¹³¹I]MITEMCF-7 (ER+)30~15.16%~0.96%[3]
[¹³¹I]MITEMDA-MB-231 (ER-)30~5.03%N/A[3]
[¹⁸F]-FESAd-EIV-MSCs150~9.13%N/A[4]
[¹⁸F]-FESControl MSCs150~4.27%N/A[4]

Experimental Workflow: Radiolabeled Uptake Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed ER+ and ER- Cells prep_solutions Prepare Radiolabeled Estradiol (with and without competitor) wash_cells Wash Cells seed_cells->wash_cells incubate Incubate with Radiolabeled Estradiol wash_cells->incubate wash_ice_cold Wash with Ice-Cold PBS incubate->wash_ice_cold lyse_cells Lyse Cells wash_ice_cold->lyse_cells gamma_count Measure Radioactivity (Gamma Counter) lyse_cells->gamma_count calculate_uptake Calculate Specific Uptake gamma_count->calculate_uptake

Caption: Workflow for a radiolabeled this compound cellular uptake assay.

II. Fluorescently Labeled this compound Uptake

The use of fluorescently labeled estradiol analogs allows for the direct visualization of cellular and subcellular uptake using fluorescence microscopy. This method provides spatial information on the localization of the compound within the cell.

Experimental Protocol: Fluorescent Estradiol Uptake and Visualization

This protocol describes the use of a fluorescent estradiol analog to visualize its uptake in living cells.

Materials:

  • Fluorescently labeled estradiol (e.g., Estradiol Glow, E2N, or a custom conjugate)[5][6]

  • ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-231) cell lines

  • Cell culture medium

  • Hoechst or DAPI stain (for nuclear counterstaining)

  • Confocal microscope

  • Glass-bottom dishes or chambered slides

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.

  • Cell Treatment:

    • Incubate cells with the fluorescent estradiol analog at a typical concentration range of 10⁻⁷M to 10⁻⁵M.[5]

    • For kinetic studies, acquire images at different time points (e.g., 0, 10, 30, 60 minutes).[6]

    • To confirm receptor-mediated uptake, a parallel experiment can be performed where cells are pre-incubated with an excess of non-labeled estradiol.

  • Staining and Imaging:

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with Hoechst or DAPI.

    • Image the live cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore. For example, Estradiol Glow has an excitation/emission of ~501/596 nm in ethanol.[5]

  • Image Analysis:

    • Analyze the images to determine the localization of the fluorescent signal (e.g., cytoplasm, nucleus, mitochondria).

    • Quantify the fluorescence intensity per cell or per cellular compartment to measure uptake.

Signaling Pathway: Estrogen Receptor-Mediated Uptake

The primary mechanism for estradiol and its analogs' uptake into target cells is through binding to the estrogen receptor (ER). This can involve both genomic and non-genomic signaling pathways.

G cluster_outside Extracellular cluster_cell Cellular Compartments cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound mER Membrane ER E2->mER Binds ER_cyto Cytoplasmic ER E2->ER_cyto Diffuses & Binds ER_nuc Nuclear ER E2->ER_nuc Diffuses & Binds Endocytosis Endocytosis mER->Endocytosis Initiates E2_ER_complex_cyto E2-ER Complex ER_cyto->E2_ER_complex_cyto Forms E2_ER_complex_nuc E2-ER Complex E2_ER_complex_cyto->E2_ER_complex_nuc Translocates ER_nuc->E2_ER_complex_nuc Forms ERE Estrogen Response Element E2_ER_complex_nuc->ERE Binds to Gene_Expression Gene Expression ERE->Gene_Expression Regulates

Caption: Generalized pathway for estrogen receptor-mediated cellular uptake.

III. Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the absolute quantification of steroid hormones from cell extracts, without the need for labeling.[7][8]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol outlines the general steps for quantifying intracellular this compound using LC-MS/MS.

Materials:

  • Cell lines of interest

  • This compound

  • Stable isotope-labeled internal standard (if available)

  • Solvents for extraction (e.g., ethyl acetate/hexane, methyl tert-butyl ether)[8]

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Incubate cells with this compound at desired concentrations and time points.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS.

    • Harvest the cells (e.g., by scraping).

    • Lyse the cells using a suitable method (e.g., sonication).

  • Extraction:

    • Add an internal standard to the cell lysate.

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroid from the cell matrix.[7]

  • LC-MS/MS Analysis:

    • Evaporate the organic extract to dryness and reconstitute in a suitable solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate this compound from other cellular components using an appropriate LC column and mobile phase gradient.

    • Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the cell lysates based on the standard curve and the internal standard signal.

Data Presentation: LC-MS/MS Method Parameters

The following table provides an example of parameters that would be optimized for an LC-MS/MS method for steroid hormone analysis.

ParameterExample Value/ConditionReference
Extraction MethodLiquid-Liquid Extraction (MTBE)[8]
LC ColumnC18 reverse-phase
Mobile PhaseWater/Methanol with additives[9]
Ionization ModeElectrospray Ionization (ESI)[7]
Mass AnalyzerTriple Quadrupole or Orbitrap[8]
Limit of Quantification< 1 ng/mL[8]

Workflow: Mass Spectrometry Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis treat_cells Treat Cells with this compound harvest_lyse Harvest and Lyse Cells treat_cells->harvest_lyse add_is Add Internal Standard harvest_lyse->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantify Quantify against Standard Curve ms_detection->quantify

Caption: Workflow for LC-MS/MS quantification of cellular this compound.

Conclusion

The choice of technique for measuring this compound uptake depends on the specific research question. Radiolabeled assays provide high sensitivity for quantitative measurements of total and specific uptake. Fluorescently labeled analogs offer the advantage of visualizing the spatial distribution of the compound within the cell. LC-MS/MS provides absolute quantification with high chemical specificity. By selecting the appropriate method and following these detailed protocols, researchers can accurately and reliably measure the cellular uptake of this compound, facilitating a deeper understanding of its biological activity and therapeutic potential.

References

Application Notes and Protocols for Studying Hormone-Dependent Tumors Using 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone-dependent cancers, such as specific types of breast, ovarian, and endometrial cancers, are characterized by their reliance on hormones like estrogen for growth and progression. The estrogen receptor (ER), particularly ERα, is a key molecular target in the diagnosis and treatment of these malignancies. Radiolabeled estrogen analogs are invaluable tools for in vivo imaging and in vitro characterization of ER-positive tumors.

2-Iodoestradiol, a synthetic derivative of estradiol (B170435), can be labeled with gamma-emitting isotopes like Iodine-123 or Iodine-125. This allows it to serve as a tracer for visualizing estrogen receptor distribution via Single Photon Emission Computed Tomography (SPECT) or for conducting quantitative in vitro binding assays. These techniques provide crucial information on receptor status, which can guide therapeutic decisions and aid in the development of new endocrine therapies.

This document provides detailed protocols and data for the application of radio-iodinated estradiol derivatives in the study of hormone-dependent tumors.

Note on Quantitative Data: An extensive literature search did not yield specific quantitative binding affinity data for this compound. Therefore, data for the well-characterized and structurally similar isomer, 16α-Iodoestradiol , is presented below as a representative example of a high-affinity radio-iodinated estrogen ligand. The methodologies described are broadly applicable to various iodo-estradiol derivatives.

Quantitative Data: Estrogen Receptor Binding Affinity

The following table summarizes the binding affinity of 16α-Iodoestradiol for estrogen receptor subtypes ERα and ERβ. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction between the ligand and the receptor.

CompoundReceptor SubtypeDissociation Constant (Kd)Reference
16α-[¹²⁵I]Iodo-17β-estradiolHuman ERα0.1 nM[1][2]
16α-[¹²⁵I]Iodo-17β-estradiolRat ERβ0.4 nM[1][2]
16α-[¹²⁵I]-iodoestradiol8S cytosol receptor (rat)0.4 x 10⁻¹⁰ M (0.04 nM)[3]

Visualized Pathways and Workflows

Estrogen Receptor Signaling Pathway

ER_Signaling cluster_EC Extracellular cluster_CYTO Cytoplasm cluster_NUC Nucleus E2 This compound (Ligand) ER Estrogen Receptor (ERα) (Inactive Complex with HSPs) E2->ER Binding & HSP Dissociation ER_Active ER_Active ER->ER_Active Conformational Change & Dimerization HSP HSP90 ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators Response Cell Proliferation, Survival, Growth Transcription->Response ER_Active->ERE Nuclear Translocation & DNA Binding

Experimental Workflow: Radiolabeling and Purification

Radiolabeling_Workflow start Start: Precursor (e.g., Bromo-estradiol) reagents Add Na[¹²⁵I] and Oxidizing Agent (e.g., Chloramine-T) start->reagents reaction Incubate (e.g., Room Temp, 15-30 min) reagents->reaction quench Quench Reaction (e.g., Sodium Metabisulfite) reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry purify Purify by HPLC or Column Chromatography dry->purify qc Quality Control: Radiochemical Purity (TLC/HPLC) Specific Activity purify->qc end Final Product: Radioiodinated Estradiol qc->end

Experimental Workflow: In Vitro Assays

InVitro_Workflow cluster_prep Preparation cluster_binding Competitive Binding Assay cluster_uptake Cellular Uptake Assay prep_cells Culture ER+ Cells (e.g., MCF-7) u_start Incubate MCF-7 cells with [¹²⁵I]-Iodoestradiol prep_cells->u_start prep_cytosol Prepare Uterine Cytosol (Source of ER) b_start Incubate ER source with [¹²⁵I]-Iodoestradiol & varying concentrations of cold ligand prep_cytosol->b_start b_separate Separate Bound vs. Free Ligand (e.g., Dextran-Coated Charcoal) b_start->b_separate b_count Count Radioactivity (Gamma Counter) b_separate->b_count b_analyze Analyze Data (Scatchard/Non-linear Regression) Determine Kd / IC₅₀ b_count->b_analyze u_wash Wash cells to remove unbound radioligand u_start->u_wash u_lyse Lyse cells u_wash->u_lyse u_count Measure Radioactivity in Cell Lysate u_lyse->u_count u_analyze Quantify specific uptake (%ID/mg protein) u_count->u_analyze

Experimental Workflow: In Vivo Studies

InVivo_Workflow cluster_biodistribution Biodistribution Study cluster_imaging SPECT Imaging Study start Establish Tumor Model (e.g., MCF-7 Xenografts in Immunocompromised Mice) block Administer Thyroid Blocking Agent (e.g., Lugol's Iodine) To prevent thyroid uptake of free ¹²⁵I start->block inject Inject [¹²⁵I]-Iodoestradiol (e.g., via tail vein) block->inject b_time Euthanize at Pre-determined Timepoints inject->b_time i_time Anesthetize Animal at Pre-determined Timepoints inject->i_time b_dissect Dissect Tumors and Organs (Blood, Uterus, Muscle, Liver, etc.) b_time->b_dissect b_weigh Weigh Tissues b_dissect->b_weigh b_count Count Radioactivity (Gamma Counter) b_weigh->b_count b_analyze Calculate Uptake (% Injected Dose/gram) b_count->b_analyze i_image Acquire SPECT/CT Images i_time->i_image i_analyze Analyze Images (Tumor-to-Background Ratios) i_image->i_analyze

Experimental Protocols

Protocol 1: Radioiodination of Estradiol using the Chloramine-T Method

This protocol describes a general method for electrophilic radioiodination of an estradiol precursor, which can be adapted for synthesizing [¹²⁵I]-2-Iodoestradiol.

Materials:

  • Estradiol precursor (e.g., 2-bromoestradiol or an organotin precursor at the 2-position)

  • Sodium Iodide [¹²⁵I] (Na[¹²⁵I]) in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite (B1197395) solution (2 mg/mL in water)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC system with a reverse-phase C18 column or TLC plates

  • Reaction vial (1.5 mL)

Procedure:

  • To a reaction vial, add 10-20 µg of the estradiol precursor dissolved in a minimal amount of ethanol.

  • Add 50 µL of phosphate buffer.

  • Add 1-5 mCi (37-185 MBq) of Na[¹²⁵I] solution.

  • Initiate the reaction by adding 15-20 µL of freshly prepared Chloramine-T solution.

  • Vortex the mixture gently and let it react at room temperature for 15-30 minutes.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution. Vortex to ensure complete reaction termination (disappearance of yellow/brown color).

  • Extract the radiolabeled product by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction once more.

  • Dry the combined organic layers over a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC purification or a suitable solvent for TLC.

  • Purify the product using HPLC. Collect the fraction corresponding to the radioiodinated estradiol.

  • Assess radiochemical purity using analytical HPLC or TLC. Purity should be >95%.

Protocol 2: In Vitro Estrogen Receptor Competitive Binding Assay

This protocol determines the binding affinity (IC₅₀ and Kd) of a test compound (e.g., unlabeled this compound) by measuring its ability to compete with a radiolabeled ligand ([¹²⁵I]-Iodoestradiol) for binding to the estrogen receptor.

Materials:

  • ER source: Uterine cytosol from ovariectomized rats or recombinant human ERα.[4]

  • Assay Buffer (TEDG Buffer): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.[5]

  • [¹²⁵I]-Iodoestradiol (Radioligand)

  • Unlabeled competitor (e.g., this compound, Diethylstilbestrol as a non-steroidal competitor)

  • Dextran-Coated Charcoal (DCC) suspension: 0.5% charcoal, 0.05% dextran (B179266) in assay buffer.

  • Scintillation vials and cocktail

  • Gamma counter

Procedure:

  • Preparation: Perform all steps at 4°C. Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

  • Total Binding: In triplicate tubes, add 100 µL of assay buffer, 100 µL of ER preparation, and 100 µL of [¹²⁵I]-Iodoestradiol at a single, saturating concentration (e.g., 0.5 nM).

  • Non-Specific Binding (NSB): In triplicate tubes, add 100 µL of a high concentration of unlabeled competitor (e.g., 1000-fold excess of Diethylstilbestrol), 100 µL of ER preparation, and 100 µL of [¹²⁵I]-Iodoestradiol.

  • Competitive Binding: In triplicate tubes for each concentration, add 100 µL of the competitor serial dilutions, 100 µL of ER preparation, and 100 µL of [¹²⁵I]-Iodoestradiol.

  • Incubation: Gently vortex all tubes and incubate for 18-24 hours at 4°C to reach equilibrium.

  • Separation: Add 500 µL of ice-cold DCC suspension to each tube. Vortex immediately and incubate on ice for 10 minutes. The charcoal adsorbs the free, unbound radioligand.

  • Centrifugation: Centrifuge the tubes at 2,500 x g for 10 minutes at 4°C to pellet the charcoal.[5]

  • Counting: Carefully transfer a 500 µL aliquot of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).[6]

Protocol 3: In Vitro Cellular Uptake in MCF-7 Cells

This protocol measures the specific uptake of [¹²⁵I]-Iodoestradiol into ER-positive human breast cancer cells.

Materials:

  • MCF-7 cells (ER-positive)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • [¹²⁵I]-Iodoestradiol

  • Unlabeled 17β-estradiol

  • 0.1 M NaOH

  • BCA Protein Assay Kit

  • Gamma counter

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 12-well plates and allow them to attach and grow to 80-90% confluency.

  • Incubation:

    • For total uptake , add [¹²⁵I]-Iodoestradiol (e.g., 0.1 µCi/mL) to the culture medium in triplicate wells.

    • For non-specific uptake , pre-incubate cells for 30 minutes with a 500-fold excess of unlabeled 17β-estradiol, then add [¹²⁵I]-Iodoestradiol to the medium in triplicate wells.

  • Incubate the plates at 37°C for a defined period (e.g., 60 minutes).

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove all unbound radioligand.

  • Cell Lysis: Add 500 µL of 0.1 M NaOH to each well to lyse the cells. Scrape the wells to ensure complete lysis and transfer the lysate to counting tubes.

  • Counting: Measure the radioactivity in each tube using a gamma counter.

  • Protein Quantification: Use a small aliquot of the lysate from each well to determine the total protein concentration using a BCA assay.

  • Data Analysis:

    • Calculate the uptake as counts per minute (CPM) per mg of protein.

    • Calculate Specific Uptake = Total Uptake - Non-Specific Uptake.

    • Results are often expressed as the percentage of the initial dose taken up per mg of cell protein.

Protocol 4: In Vivo Biodistribution in Tumor-Bearing Mice

This protocol outlines the procedure for assessing the tissue distribution of [¹²⁵I]-Iodoestradiol in an animal model of breast cancer.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice)

  • MCF-7 cells

  • Matrigel

  • 17β-estradiol pellets (for sustained release to support tumor growth)

  • Lugol's iodine solution

  • [¹²⁵I]-Iodoestradiol in a sterile saline solution for injection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Tared counting tubes

  • Gamma counter

Procedure:

  • Tumor Implantation: Implant MCF-7 cells mixed with Matrigel subcutaneously into the flank of the mice. Implant a slow-release estrogen pellet to support the growth of these hormone-dependent tumors. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Thyroid Blocking: For 3-4 days prior to the study, provide the mice with drinking water containing Lugol's iodine solution to block thyroid uptake of free [¹²⁵I].

  • Radiotracer Injection: Administer a known amount of [¹²⁵I]-Iodoestradiol (e.g., 5-10 µCi) to each mouse via tail vein injection. Record the exact injected dose for each mouse by measuring the syringe before and after injection.

  • Distribution: House the animals for the desired distribution time (e.g., 1, 4, 24 hours post-injection).

  • Tissue Collection:

    • At the designated time point, anesthetize the mouse and collect a blood sample via cardiac puncture.

    • Perform euthanasia by an approved method.

    • Dissect the tumor and major organs/tissues (e.g., uterus, ovaries, muscle, liver, kidneys, lungs, heart, bone, brain).

  • Counting:

    • Place each tissue sample into a pre-weighed (tared) counting tube and record the wet weight.

    • Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.

  • Data Analysis:

    • Calculate the uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to determine targeting specificity.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with 2-Iodoestradiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol and its derivatives are crucial for studying the function and localization of estrogen receptors (ERs), which are key targets in the development of therapies for hormone-dependent cancers like breast cancer.[1][2] 2-Iodoestradiol, a synthetic derivative of estradiol, can be labeled and used as a probe to detect the presence of ERs in tissue samples. This application note provides a detailed protocol for the immunohistochemical (IHC) staining of estrogen receptors using a biotinylated this compound derivative. The principle relies on the high-affinity binding of the this compound derivative to the estrogen receptor, which is then visualized using a streptavidin-enzyme conjugate and a chromogenic substrate. This method offers a direct approach to visualizing ligand-binding competent receptors within the tissue context.

Quantitative Data: Estrogen Receptor Binding Affinities

The relative binding affinity (RBA) of various compounds for the estrogen receptor is a critical parameter for developing and utilizing probes like this compound derivatives. The following table summarizes the RBAs of selected compounds, providing a basis for comparison.

CompoundReceptor TypeRelative Binding Affinity (RBA) (%)Reference Compound
17β-EstradiolERα10017β-Estradiol
16α-IodoestradiolERαHigh (Comparable to Estradiol)17β-Estradiol
11β-Methoxy-16α-iodoestradiolERHigh (Ka = 6 x 10⁹ M⁻¹)-
Diethylstilbestrol (DES)ERα20417β-Estradiol
TamoxifenERα2.517β-Estradiol
GenisteinERα4.817β-Estradiol
Bisphenol AERα0.02317β-Estradiol

Note: The binding affinity of this compound is expected to be comparable to 16α-Iodoestradiol, demonstrating strong interaction with the estrogen receptor.[3] Data is compiled from multiple sources evaluating binding to rat or human estrogen receptors.[3][4][5]

Experimental Protocols

Protocol 1: Immunohistochemical Staining of Estrogen Receptors using Biotinylated this compound

This protocol details the steps for detecting estrogen receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a biotinylated this compound derivative.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Biotinylated this compound derivative (working concentration to be optimized, e.g., 1-10 µg/mL)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microwave or pressure cooker for antigen retrieval

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in running deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat the slides in a microwave at full power for 10-15 minutes or in a pressure cooker for 4 minutes.

    • Allow slides to cool to room temperature (approximately 20-30 minutes).

    • Rinse slides in deionized water and then in PBS.

  • Blocking:

    • Carefully wipe around the tissue section.

    • Add Blocking Buffer to cover the tissue section.

    • Incubate in a humidified chamber for 1 hour at room temperature.

  • Incubation with Biotinylated this compound:

    • Tap off the blocking buffer without letting the section dry.

    • Apply the working dilution of biotinylated this compound derivative to cover the tissue section.

    • Incubate in a humidified chamber overnight at 4°C.

  • Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Apply Streptavidin-HRP conjugate according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

    • Rinse slides with PBS three times for 5 minutes each.

  • Chromogenic Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

  • Analysis:

    • Examine the slides under a light microscope. Estrogen receptor-positive cells will show brown staining, typically in the nucleus.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization & Analysis Deparaffinization Deparaffinization (Xylene, Ethanol) Rehydration Rehydration (Ethanol, Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat, Citrate Buffer) Rehydration->AntigenRetrieval Blocking Blocking (BSA) AntigenRetrieval->Blocking PrimaryProbe Incubation with Biotinylated This compound Blocking->PrimaryProbe Detection Detection (Streptavidin-HRP) PrimaryProbe->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopic Analysis DehydrationMounting->Microscopy

Caption: Experimental workflow for IHC with this compound.

Estrogen_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (or derivative) ER_complex Estrogen Receptor (ER) + Chaperone Proteins Estradiol->ER_complex Binding & Dissociation of Chaperones ER_dimer Activated ER Dimer ER_complex->ER_dimer Nuclear Translocation & Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Cellular Response) mRNA->Protein_Synthesis Translation (in Cytoplasm)

Caption: Genomic estrogen receptor signaling pathway.

References

A Comprehensive Guide to the Solubilization and Storage of 2-Iodoestradiol for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoestradiol, a halogenated derivative of estradiol (B170435), is a valuable tool in endocrine research, offering unique properties for studying estrogen receptor (ER) interactions and dynamics. Proper solubilization and storage are paramount to ensure its stability, potency, and the reproducibility of experimental results. This guide provides detailed protocols for the effective solubilization and storage of this compound, along with methodologies for its use in cell culture and considerations for in vivo studies. Furthermore, it outlines the presumed signaling pathway of this compound, based on its known interactions with the estrogen receptor.

Introduction to this compound

This compound is a synthetic estrogen that incorporates an iodine atom into the estradiol molecule. This modification can be leveraged in various experimental settings, including radiolabeling studies for receptor binding assays and imaging. Like its parent compound, 17β-estradiol, this compound is presumed to exert its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ), thereby initiating a cascade of molecular events that regulate gene expression and cellular function.

Solubilization and Storage Protocols

The hydrophobic nature of this compound necessitates the use of organic solvents for its initial dissolution. The following section provides quantitative data and step-by-step protocols for preparing stock solutions and ensuring their stability.

Solubility Data
SolventSolubility of Estradiol (Approximate)
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL
Dimethylformamide (DMF)≥ 20 mg/mL
Ethanol (B145695)≥ 2.5 mg/mL
Aqueous Buffers (e.g., PBS)Sparingly soluble
Recommended Solvents for Stock Solutions

For most in vitro and in vivo applications, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended solvents for preparing concentrated stock solutions of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood or a designated clean area), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.98 mg of this compound (Molecular Weight: 398.28 g/mol ) for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Storage and Stability
  • Solid Compound: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Store stock solutions in DMSO or ethanol at -20°C. It is crucial to use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can cause degradation.

  • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] It is not recommended to store aqueous solutions for more than one day due to the potential for precipitation and degradation.[1] For experiments requiring aqueous dilutions, prepare them fresh from the stock solution immediately before use.

Experimental Applications and Protocols

Cell Culture Protocol: Treatment of MCF-7 Cells with this compound

This protocol describes the treatment of MCF-7 human breast cancer cells, which are estrogen receptor-positive, with this compound.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for hormone starvation)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a culture plate at the desired density and allow them to adhere and grow for 24 hours in complete growth medium.

  • Hormone Starvation: To reduce the effects of estrogens present in the serum, replace the complete growth medium with phenol red-free medium containing charcoal-stripped serum. Culture the cells in this medium for at least 24-48 hours prior to treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in phenol red-free medium. For example, to achieve a final concentration of 10 nM, dilute the 10 mM stock solution 1:1,000,000. It is recommended to perform serial dilutions for accuracy.

  • Cell Treatment: Remove the starvation medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same final concentration of DMSO used for the highest treatment dose) should always be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blotting), or cell proliferation assays.

Considerations for In Vivo Experiments

For in vivo studies, the delivery vehicle for this compound must be carefully chosen to ensure its solubility and bioavailability.

  • Vehicle Selection: Common vehicles for administering hydrophobic compounds like this compound in animal models include corn oil, sesame oil, or aqueous solutions containing solubilizing agents such as cyclodextrins or a small percentage of ethanol or DMSO. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.

  • Preparation: To prepare an oil-based formulation, the this compound stock solution (in ethanol or DMSO) can be diluted into the oil, followed by removal of the initial solvent by evaporation under a stream of nitrogen or by using a speed vacuum.

  • Administration: The route of administration (e.g., subcutaneous injection, intraperitoneal injection, or oral gavage) will depend on the specific experimental design.

Signaling Pathway of this compound

Based on studies of similar iodinated estradiol analogs, this compound is expected to act as an estrogen receptor agonist, following the canonical estrogen signaling pathway.[2]

Genomic Signaling Pathway

The primary mechanism of action for estrogens is through the genomic pathway, which involves the regulation of gene expression.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound ER Estrogen Receptor (ER) E2->ER Binds Dimer ER Dimerization ER->Dimer HSP Heat Shock Proteins HSP->ER Dissociates Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Proteins Protein Synthesis Transcription->Proteins Response Cellular Response Proteins->Response

Caption: Genomic signaling pathway of this compound.

Pathway Description:

  • Binding: this compound diffuses across the cell membrane and binds to the estrogen receptor (ER), which is located in the cytoplasm or nucleus, often in a complex with heat shock proteins (HSPs).

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, causing the dissociation of HSPs and the formation of ER homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

  • Nuclear Translocation: The ER dimer translocates to the nucleus.

  • DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Recruitment of Coactivators: The DNA-bound ER dimer recruits various coactivator proteins.

  • Gene Transcription: This complex then modulates the transcription of target genes, leading to the synthesis of new proteins.

  • Cellular Response: These newly synthesized proteins mediate the physiological effects of this compound.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors (mERs).

Non_Genomic_Estrogen_Signaling cluster_membrane Cell Membrane E2 This compound mER Membrane ER (mER) E2->mER Binds to G_protein G-proteins mER->G_protein Activates Kinase_cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) G_protein->Kinase_cascade Ion_channels Ion Channels G_protein->Ion_channels Response Rapid Cellular Response Kinase_cascade->Response Second_messengers Second Messengers (e.g., Ca2+, cAMP) Ion_channels->Second_messengers Second_messengers->Response

Caption: Non-genomic signaling pathway of this compound.

Pathway Description:

  • Membrane Receptor Binding: this compound binds to mERs located on the plasma membrane.

  • Activation of Signaling Cascades: This binding rapidly activates intracellular signaling pathways, often through G-protein coupling.

  • Downstream Effects: Activation of these cascades leads to the modulation of kinase activity (e.g., MAPK, PI3K/Akt), changes in intracellular ion concentrations (e.g., Ca2+), and the generation of second messengers (e.g., cAMP).

  • Rapid Cellular Response: These non-genomic actions result in rapid cellular responses that are independent of gene transcription.

Conclusion

The successful use of this compound in research hinges on its proper handling, from initial solubilization to long-term storage and application in experimental systems. By following the detailed protocols and understanding its presumed mechanisms of action outlined in this guide, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. The provided methodologies for cell culture and considerations for in vivo studies, combined with an understanding of the genomic and non-genomic signaling pathways, offer a solid foundation for investigating the multifaceted roles of this important estrogen analog.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Iodoestradiol for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 2-Iodoestradiol concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a derivative of estradiol (B170435), is expected to exert its effects primarily through pathways similar to other estradiol metabolites, such as 2-Methoxyestradiol (B1684026). These compounds are known to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism is often independent of estrogen receptors alpha and beta. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

Direct data on the optimal concentration of non-radiolabeled this compound is limited. However, based on studies with the related compound 2-Methoxyestradiol, a starting range of 1 µM to 20 µM is recommended for initial dose-response experiments in cancer cell lines. For estrogen-dependent cell lines like MCF-7, estradiol and its metabolites have shown anti-proliferative effects at concentrations ranging from approximately 18 µM to over 100 µM[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Which cell viability assays are compatible with this compound?

Standard colorimetric and fluorometric assays are suitable for use with this compound. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity as an indicator of cell viability.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: A more soluble tetrazolium salt that also measures metabolic activity.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Another tetrazolium-based assay for quantifying cell viability.

  • CCK-8 (Cell Counting Kit-8): Utilizes a highly water-soluble tetrazolium salt (WST-8) and is known for its convenience and low toxicity.

When using colorimetric assays, it is important to include a control well with this compound in cell-free media to account for any intrinsic absorbance of the compound.

Q4: How should I prepare a stock solution of this compound?

Due to its likely hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
High variability between replicate wells 1. Inconsistent cell seeding. 2. "Edge effect" in multi-well plates. 3. Pipetting errors.1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected increase in viability at high concentrations 1. Compound precipitation at high concentrations. 2. Interference of the compound with the assay reagents.1. Visually inspect the wells for any precipitate. If observed, consider lowering the maximum concentration or using a different solvent system. 2. Run a control with the compound in cell-free media to check for direct reduction of the assay substrate (e.g., MTT).
Low signal or poor dose-response 1. Sub-optimal incubation time. 2. Incorrect concentration range tested. 3. Low cell number.1. Optimize the incubation time with this compound (e.g., 24, 48, 72 hours). 2. Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the active range. 3. Ensure an adequate number of cells are seeded to generate a robust signal.
High background in colorimetric assays 1. Contamination of reagents. 2. Phenol (B47542) red in the culture medium.1. Use fresh, sterile reagents. 2. Consider using phenol red-free medium for the duration of the assay.

Quantitative Data Summary

The following tables summarize effective concentrations of related estradiol compounds from published literature to guide the design of your experiments with this compound.

Table 1: Effective Concentrations of 2-Methoxyestradiol (2-ME) in Various Cancer Cell Lines

Cell LineAssay TypeConcentrationIncubation TimeObserved Effect
Ovarian Cancer (A2780, AD10, UCI 101, OVCAR-3)MTS5 µM48 hoursSignificant cytotoxicity.[2]
Hepatocellular Carcinoma (HepG2)Sulforhodamine BVarious48 & 72 hoursCytotoxic effect, G2/M cell cycle arrest, apoptosis.[3]
Pancreatic CancerNot specifiedNot specifiedNot specifiedGrowth inhibition (50-90%), apoptosis.[4]
Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468)MTSNot specifiedNot specifiedInhibition of cell proliferation, induction of apoptosis.[5]

Table 2: IC50 Values of Estradiol Metabolites in Breast Cancer Cell Lines

CompoundCell LineIC50 Value
4-hydroxytamoxifenMCF-727 µM[1]
4-hydroxytamoxifenMDA-MB 23118 µM[1]
2-MeOE1MCF-7 / MDA-MB 231Effective as tamoxifen[1]
2-MeOE2MCF-7 / MDA-MB 231Effective as tamoxifen[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare this compound serial dilutions treat_cells Treat cells with compound prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway iodoestradiol This compound death_receptors Death Receptors (e.g., Fas) iodoestradiol->death_receptors mitochondria Mitochondria iodoestradiol->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

troubleshooting_tree cluster_high_variability High Variability? cluster_poor_response Poor Dose-Response? cluster_high_background High Background? start Inconsistent Results? check_seeding Check cell seeding protocol start->check_seeding Yes optimize_time Optimize incubation time start->optimize_time No use_fresh_reagents Use fresh reagents start->use_fresh_reagents Maybe check_pipetting Verify pipette calibration check_seeding->check_pipetting avoid_edge Avoid edge wells check_pipetting->avoid_edge broaden_range Broaden concentration range optimize_time->broaden_range check_solubility Check for compound precipitation broaden_range->check_solubility phenol_free Use phenol red-free media use_fresh_reagents->phenol_free compound_control Run compound-only control phenol_free->compound_control

Caption: Troubleshooting decision tree for cell viability assays.

References

Troubleshooting low yield in 2-Iodoestradiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Iodoestradiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield in this compound synthesis?

A1: The most significant factor contributing to a low yield of this compound is the concurrent formation of the constitutional isomer, 4-Iodoestradiol.[1] During the electrophilic iodination of the A-ring of estradiol (B170435), the hydroxyl group at C3 directs substitution to the ortho positions (C2 and C4). Depending on the reaction conditions, a substantial amount of the starting material can be converted to the 4-iodo isomer, thus reducing the isolated yield of the desired 2-iodo product.

Q2: How can I minimize the formation of 4-Iodoestradiol?

A2: While completely eliminating the formation of 4-Iodoestradiol is challenging with common methods like the mercuric acetate (B1210297) procedure, optimizing reaction parameters can favor the formation of the 2-iodo isomer. Key factors to consider include:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the iodination.

  • Solvent: The choice of solvent can influence the isomer ratio. While less explored in the provided literature for this specific reaction, it is a critical parameter in electrophilic aromatic substitutions.

  • Stoichiometry of Reagents: Carefully controlling the molar ratios of estradiol, iodine, and the activating agent (e.g., mercuric acetate) is crucial. An excess of the iodinating agent might lead to di-iodination or other side products.

Q3: My iodination reaction is not proceeding to completion. What are the potential causes?

A3: An incomplete reaction can be due to several factors:

  • Inactive Reagents:

    • Iodine: Iodine solutions can degrade over time. It is advisable to use freshly prepared or properly stored solutions.[2][3]

    • Mercuric Acetate: Mercuric acetate is sensitive to light and can decompose.[4][5] A yellowish appearance may indicate degradation.[4] Using a fresh, high-purity batch is recommended.

  • Insufficient Activation: The activating agent (e.g., mercuric acetate) may not be present in a sufficient amount or may have been deactivated by moisture.

  • Suboptimal Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. Ensure the reaction is maintained at the temperature specified in the protocol.

Q4: I am having difficulty separating this compound from 4-Iodoestradiol and unreacted estradiol. What purification strategies can I use?

A4: The separation of these closely related compounds can be challenging. Here are some effective methods:

  • Medium-Pressure Liquid Chromatography (MPLC): This has been shown to be an effective method for separating this compound and 4-Iodoestradiol. A silica (B1680970) gel column with a solvent system like benzene-acetone (5:1, v/v) has been successfully used.[1]

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the reaction and optimizing the separation conditions. Different solvent systems can be tested to achieve the best separation. For instance, benzene-acetone (5:1, v/v) or chloroform-acetone (8:1, v/v) have been reported to effectively resolve the two isomers, while systems like chloroform (B151607) with 20% ethanol (B145695) may not show a clear separation.[1]

  • Recrystallization: After chromatographic separation, recrystallization from a suitable solvent system, such as methanol-water, can be used to obtain analytically pure this compound.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low or No Product Yield Poor quality of reagents. Ensure the purity and activity of estradiol, iodine, and mercuric acetate. Use fresh reagents if possible.
Incomplete reaction. Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.
Formation of 4-Iodoestradiol isomer. Optimize reaction conditions (temperature, stoichiometry) to favor 2-iodination. Employ efficient purification techniques to isolate the desired product.
Multiple Spots on TLC (in addition to starting material and products) Formation of side products. Over-iodination or degradation of the product could be occurring. Re-evaluate the stoichiometry of the iodinating agent and the reaction time.
Impure starting material. Verify the purity of the starting estradiol using TLC or other analytical methods.
Difficulty in Purifying the Product Co-elution of isomers. Optimize the chromatographic conditions. Experiment with different solvent systems for TLC to find the best separation, then apply this to column chromatography.
Product instability during workup. Ensure that the workup procedure is not too harsh. Avoid prolonged exposure to strong acids or bases if the product is sensitive.

Experimental Protocols

Synthesis of this compound and 4-Iodoestradiol via the Mercuric Acetate Method[1]

Materials:

  • Estradiol

  • Iodine (I₂)

  • Mercuric acetate (Hg(OAc)₂)

  • Glacial acetic acid

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., benzene, acetone)

  • Solvents for recrystallization (e.g., methanol, water)

Procedure:

  • Dissolve estradiol in glacial acetic acid.

  • Add a solution of mercuric acetate in glacial acetic acid to the estradiol solution.

  • Add a solution of iodine in glacial acetic acid dropwise to the reaction mixture while stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 50°C) for a specified period, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by medium-pressure liquid chromatography on silica gel using a benzene-acetone gradient.

  • Combine the fractions containing this compound and recrystallize from methanol-water to obtain the pure product.

Data Presentation

Table 1: Yields of this compound and 4-Iodoestradiol using the Mercuric Acetate Method [1]

CompoundYield
This compound36.8%
4-Iodoestradiol21.5%

Mandatory Visualizations

Synthesis_of_2_Iodoestradiol Estradiol Estradiol Reagents I₂ / Hg(OAc)₂ in Acetic Acid Estradiol->Reagents Reacts with Reaction_Mixture Reaction Mixture Reagents->Reaction_Mixture Forms Product_Mixture Crude Product Mixture (this compound, 4-Iodoestradiol, Estradiol) Reaction_Mixture->Product_Mixture Yields Purification Purification (Chromatography) Product_Mixture->Purification Separated by Two_Iodoestradiol This compound Purification->Two_Iodoestradiol Isolates Four_Iodoestradiol 4-Iodoestradiol Purification->Four_Iodoestradiol Isolates

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents Check Activity of Reagents (I₂, Hg(OAc)₂) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Analyze_Crude Analyze Crude Product by TLC Check_Purity->Analyze_Crude Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude High_Isomer High Proportion of 4-Iodoestradiol? Analyze_Crude->High_Isomer Optimize_Conditions Optimize Reaction Conditions (Lower Temp, Adjust Stoichiometry) High_Isomer->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? High_Isomer->Incomplete_Reaction No Improve_Purification Improve Purification Technique Optimize_Conditions->Improve_Purification Success Improved Yield Improve_Purification->Success Extend_Time Extend Reaction Time or Increase Temperature Incomplete_Reaction->Extend_Time Yes Incomplete_Reaction->Success No (Other issues) Extend_Time->Success

Caption: Logical troubleshooting workflow for addressing low yields in this compound synthesis.

References

How to improve the stability of 2-Iodoestradiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Iodoestradiol in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily affected by exposure to light, elevated temperatures, non-optimal pH, and oxidizing agents. Being a halogenated estrogen, it is particularly susceptible to photodegradation. The carbon-iodine bond can also be susceptible to cleavage under certain conditions.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For long-term storage, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers used in experiments, the stability may be lower, and fresh dilutions are recommended. If using aqueous solutions, it is crucial to control the pH and minimize exposure to light and heat.

Q3: How should I store my this compound solutions?

A3: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -80°C for long-term stability.[1] For short-term storage (days to weeks), 0-4°C in the dark is acceptable.[2] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Working solutions in aqueous buffers should be prepared fresh for each experiment.

Q4: My this compound solution has changed color. What does this indicate?

A4: A change in color, such as turning yellow or brown, often indicates degradation. This can be due to oxidation or photodegradation, potentially leading to the formation of free iodine or other chromophoric degradation products. If a color change is observed, it is recommended to discard the solution and prepare a fresh one.

Q5: Can I use plastic tubes and pipette tips with this compound solutions?

A5: Steroids, including estradiol (B170435) derivatives, have a tendency to adsorb to plastic surfaces. To minimize loss of compound, it is advisable to use glass vials for long-term storage of stock solutions. For working solutions and experimental procedures, low-adhesion polypropylene (B1209903) plastics can be used, but it is important to be aware of potential adsorption.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Loss of biological activity in my assay Degradation of this compound• Prepare fresh solutions of this compound from a solid powder. • Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. • Maintain solutions at a low temperature (on ice) during experiments. • Perform a stability study under your experimental conditions to determine the rate of degradation (see Experimental Protocols).
Inconsistent results between experiments Inconsistent concentration of this compound• Aliquot stock solutions to avoid repeated freeze-thaw cycles. • Always prepare fresh working dilutions immediately before use. • Ensure complete dissolution of the solid compound when preparing the stock solution.
Appearance of unknown peaks in HPLC analysis Formation of degradation products• Review the storage conditions of your solution (temperature, light exposure). • Consider the possibility of oxidation and de-gas solvents if necessary. • Adjust the pH of your solution to a more neutral and stable range if applicable. • Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 30 minutes. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours. Cool and dilute with mobile phase for HPLC analysis.

  • Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Visualizations

Caption: A logical workflow for troubleshooting instability issues with this compound solutions.

Proposed Degradation Pathways of this compound E2I This compound Oxidation_Products Oxidized Products (e.g., 2-Iodoestrone) E2I->Oxidation_Products Oxidation (e.g., H₂O₂) Hydroxylation_Products Hydroxylated Products (e.g., 2-Iodo-catechol estrogens) E2I->Hydroxylation_Products Hydroxylation Deiodination_Products Deiodinated Products (e.g., Estradiol) E2I->Deiodination_Products Photodegradation (UV light) Ring_Cleavage_Products Ring Cleavage Products Hydroxylation_Products->Ring_Cleavage_Products Further Oxidation

Caption: Proposed degradation pathways for this compound based on known estrogen degradation.

Experimental Workflow for Stability Testing prep_solution Prepare this compound solution in desired solvent/buffer aliquot Aliquot solution into multiple vials for different conditions and time points prep_solution->aliquot stress_conditions Expose aliquots to stress conditions: - Temperature (e.g., 4°C, 25°C, 40°C) - Light (UV/Vis) - pH (acidic, neutral, basic) aliquot->stress_conditions time_points Store aliquots and collect samples at defined time points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->time_points hplc_analysis Analyze samples using a stability-indicating HPLC method time_points->hplc_analysis data_analysis Quantify the remaining this compound and any degradation products hplc_analysis->data_analysis kinetics Calculate degradation rate and half-life data_analysis->kinetics

Caption: A general workflow for conducting a stability study of this compound in solution.

References

Avoiding non-specific binding of 2-Iodoestradiol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize non-specific binding (NSB) in assays involving 2-Iodoestradiol.

Troubleshooting Guide: High Non-Specific Binding in this compound Assays

High non-specific binding can manifest as elevated background signals, leading to reduced assay sensitivity and inaccurate quantification. This guide addresses the common causes of NSB and provides systematic solutions for assays such as Radioimmunoassays (RIAs), Enzyme-Linked Immunosorbent Assays (ELISAs), and competitive binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding (NSB) in assays using this compound?

A1: High NSB in assays with this compound, a hydrophobic molecule, can arise from several factors:

  • Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the assay surface (e.g., microplate wells, membranes), allowing this compound or detection antibodies to bind non-specifically.

  • Suboptimal Washing: Insufficient or improper washing steps can fail to remove unbound reagents, leading to a high background signal.[1]

  • Hydrophobic Interactions: Both this compound and assay surfaces (like polystyrene plates) can have hydrophobic properties, leading to non-specific adsorption.

  • Antibody Concentration: Using too high a concentration of primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.

  • Matrix Effects: Components in biological samples, particularly serum or plasma, can interfere with the assay. For this compound, the high-affinity binding to Sex Hormone-Binding Globulin (SHBG) and albumin is a significant contributor to matrix effects.

  • Cross-Reactivity: Antibodies may cross-react with other structurally similar steroids present in the sample, leading to a false-positive signal.

Q2: I'm observing high background noise across my entire plate. How can I resolve this?

A2: This is often indicative of issues with the blocking or washing steps.

  • Optimize Your Blocking Buffer: The choice and concentration of your blocking agent are critical. While Bovine Serum Albumin (BSA) is common, other proteins like casein or non-fat dry milk can be more effective in certain situations.[2] It is recommended to test a panel of blocking agents to determine the most effective one for your specific assay.

  • Enhance Your Washing Protocol: Increase the number of wash cycles, the volume of wash buffer, and/or the soaking time during washes to ensure the complete removal of unbound reagents.

Q3: How do I choose the right blocking agent for my this compound assay?

A3: The ideal blocking agent effectively prevents non-specific interactions without interfering with the specific binding of your analyte. A comparison of common blocking agents is summarized below:

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Single purified protein, reducing variability. Good for use with phospho-specific antibodies.[3]Can be more expensive. May not be as effective as milk-based blockers in some cases.
Non-Fat Dry Milk 1-5%Inexpensive and readily available. Often a very effective blocker.[3]Contains a mixture of proteins, including casein and biotin, which can interfere with avidin-biotin systems. Contains phosphoproteins, making it unsuitable for assays with phospho-specific antibodies.[3]
Casein 0.5-2%Has been shown to be a highly effective blocking agent, often superior to BSA and gelatin.[2] Smaller casein molecules appear to block more effectively.[4]Can also contain phosphoproteins.
Normal Serum 5-10%Contains a diverse range of proteins that can effectively block a wide variety of non-specific sites.Can contain endogenous molecules or antibodies that may cross-react in the assay. Must be from a species different than the primary antibody.
Detergents (e.g., Tween-20) 0.05%Can be added to wash buffers and blocking solutions to reduce hydrophobic interactions.Not recommended as a sole blocking agent as they can strip away weakly bound proteins.

Q4: Can the biological sample matrix interfere with my this compound assay?

A4: Yes, this is a significant issue known as a "matrix effect." For this compound, the primary concern is its high-affinity binding to proteins in serum and plasma, namely Sex Hormone-Binding Globulin (SHBG) and albumin. This binding can sequester this compound, making it unavailable to bind to the intended target (e.g., an antibody or receptor) in the assay, potentially leading to an underestimation of its concentration.

To mitigate matrix effects:

  • Sample Pre-treatment: Consider methods like steroid extraction or protein precipitation to remove interfering proteins before the assay.

  • Assay Buffer Composition: Use an assay buffer that can help to displace this compound from endogenous binding proteins.

  • Standard Curve Matrix: Prepare your standard curve in a matrix that closely resembles your samples (e.g., steroid-free serum).

Experimental Protocols

Protocol 1: Optimizing Blocking Agents in an ELISA Format

This protocol provides a framework for systematically testing different blocking agents to identify the one that yields the lowest background signal in your assay.

  • Plate Coating: Coat the wells of a 96-well microplate with your capture antibody or antigen according to your standard protocol.

  • Prepare Blocking Buffers: Prepare a panel of blocking buffers to be tested (e.g., 1% BSA in PBS, 5% Non-Fat Dry Milk in PBS, 1% Casein in PBS).

  • Blocking: Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate according to your standard procedure.

  • Incubation with Detection Reagent (No Analyte): Add your detection antibody (without any this compound) to the wells. This step is crucial for assessing the non-specific binding of the detection reagent itself.

  • Substrate Addition and Signal Detection: Proceed with the addition of the substrate and measure the signal.

  • Analysis: Compare the background signal generated by each blocking buffer. The buffer that produces the lowest signal is the most effective at preventing non-specific binding in your assay.[1]

Protocol 2: Competitive Binding Assay to Determine Non-Specific Binding

This protocol is adapted for a radiolabeled this compound competitive binding assay to determine the extent of non-specific binding.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with additives).

    • Radiolabeled this compound ([¹²⁵I]this compound): Dilute to the desired working concentration in assay buffer.

    • Unlabeled this compound (Competitor): Prepare a high-concentration stock solution.

    • Receptor/Antibody Preparation: Prepare your receptor source (e.g., cytosol preparation containing estrogen receptors) or antibody solution.

  • Assay Setup: Set up triplicate tubes for:

    • Total Binding: Add assay buffer, radiolabeled this compound, and the receptor/antibody preparation.

    • Non-Specific Binding (NSB): Add assay buffer, radiolabeled this compound, a saturating concentration of unlabeled this compound (typically 100-1000 fold excess of the radiolabeled ligand), and the receptor/antibody preparation.

    • Test Compound: Add assay buffer, radiolabeled this compound, the desired concentration of your test compound, and the receptor/antibody preparation.

  • Incubation: Incubate the tubes at the appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a method to separate the receptor/antibody-bound radioligand from the free radioligand (e.g., dextran-coated charcoal, filtration).

  • Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation of Specific Binding:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • The NSB value should ideally be less than 20% of the total binding for a robust assay.

Visualizations

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Labeled Ligand, Competitor, Receptor) total_binding Total Binding Tubes: Labeled Ligand + Receptor prep_reagents->total_binding Dispense nsb Non-Specific Binding Tubes: Labeled Ligand + Excess Unlabeled + Receptor prep_reagents->nsb Dispense competitor Competitor Tubes: Labeled Ligand + Test Compound + Receptor prep_reagents->competitor Dispense separation Separate Bound from Free Ligand (e.g., Filtration, Charcoal) total_binding->separation Incubate to Equilibrium nsb->separation Incubate to Equilibrium competitor->separation Incubate to Equilibrium counting Quantify Radioactivity (Gamma Counter) separation->counting calc_specific Calculate Specific Binding: Total - NSB counting->calc_specific plot_curve Plot Competition Curve (% Bound vs. [Competitor]) calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a competitive binding assay to determine IC50 and non-specific binding.

Signaling Pathway: Estrogen Receptor Action

EstrogenSignaling cluster_extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane E2 This compound (E2) ER_cyt Estrogen Receptor (ER) E2->ER_cyt Binds & Activates mER Membrane ER (GPER) E2->mER Binds HSP HSP90 ER_cyt->HSP Inactive Complex ER_nuc ER Dimer ER_cyt->ER_nuc Translocation ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces G_protein G-Protein mER->G_protein Activates signaling_cascade Signaling Cascade (e.g., MAPK, PI3K) G_protein->signaling_cascade Initiates signaling_cascade->Transcription Modulates

Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways.

References

Optimizing 2-Iodoestradiol Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times in experiments involving 2-Iodoestradiol. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, iodinated derivative of estradiol.[1] Like estradiol, its primary mechanism of action is through binding to estrogen receptors (ERs), ERα and ERβ, which are nuclear transcription factors that regulate gene expression.[2][3] Upon binding, the receptor-ligand complex can modulate the transcription of target genes, a process that can take hours to days.[4] Additionally, estrogens can initiate rapid, non-genomic signaling cascades through membrane-associated ERs.[4] this compound also exhibits a remarkably high affinity for human sex hormone binding globulin (SHBG).[5]

Q2: What is the recommended starting incubation time for this compound in cell culture experiments?

A single universal incubation time for this compound cannot be recommended as the optimal duration is highly dependent on the experimental endpoint. For instance, studies on granulosa cells have shown that a short exposure (12 hours) to estrogen enhances the response to FSH, while a longer exposure (36 hours) can make the cells refractory.[6]

  • For studying rapid, non-genomic effects: Short incubation times, ranging from minutes to a few hours, are appropriate.

  • For assessing genomic effects (gene expression, protein synthesis): Longer incubation periods, typically from 24 to 72 hours, are necessary to observe significant changes.

  • For cell proliferation or viability assays: A time-course experiment (e.g., 24, 48, and 72 hours) is strongly recommended to determine the optimal time point for your specific cell line and concentration of this compound.

Q3: Why is it crucial to use steroid-stripped media before treating cells with this compound?

Standard cell culture media often contains phenol (B47542) red, which has weak estrogenic activity, and serum that contains endogenous steroids. These can interfere with the action of this compound and lead to inconsistent results. To ensure that the observed effects are solely due to the experimental treatment, it is essential to culture cells in a steroid-free environment for a period before adding this compound. A common practice is to switch to a medium containing charcoal-dextran stripped fetal bovine serum (FBS) and lacking phenol red for at least 2-3 days prior to the experiment.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cellular response to this compound Sub-optimal incubation time: The chosen time point may be too short to observe genomic effects or too long, leading to receptor downregulation or desensitization.Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period for your specific endpoint (e.g., gene expression, cell proliferation).
Inappropriate concentration: The concentration of this compound may be too low to elicit a response or in a range that is inhibitory.Conduct a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line.
Presence of endogenous estrogens: Standard culture medium and serum contain estrogens that can mask the effect of this compound.Culture cells in phenol red-free medium with charcoal-dextran stripped serum for at least 48-72 hours prior to and during the experiment.[7]
Low estrogen receptor expression: The cell line used may not express sufficient levels of ERα or ERβ.Verify the expression of ERα and ERβ in your cell line using techniques like Western blotting or qPCR.
High background signal in control groups Estrogenic compounds in the culture medium: Phenol red and endogenous steroids in the serum can activate estrogen receptors.As mentioned above, use phenol red-free medium and charcoal-dextran stripped serum.[7]
Contamination: Mycoplasma or other contaminants can affect cellular responses.Regularly test cell cultures for mycoplasma contamination.
Inconsistent results between experiments Variability in cell passage number: Cellular responses to hormones can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.
Incomplete dissolution of this compound: If not properly dissolved, the effective concentration in the medium will be lower than intended.Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Include a vehicle control in all experiments.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Gene Expression Analysis
  • Cell Seeding: Plate your estrogen receptor-positive cell line in 6-well plates at a density that will not lead to over-confluence by the final time point.

  • Steroid Deprivation: Two to three days before the experiment, replace the growth medium with phenol red-free medium supplemented with charcoal-dextran stripped FBS.[7]

  • Treatment: Treat the cells with your chosen concentration of this compound or vehicle control.

  • Time-Course Harvest: Harvest cells at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.

  • RNA Extraction and qPCR: Extract total RNA from the harvested cells and perform quantitative real-time PCR (qPCR) to analyze the expression of known estrogen-responsive genes (e.g., TFF1/pS2, GREB1).

  • Data Analysis: Determine the time point at which the target gene expression shows the most robust and statistically significant change compared to the vehicle control.

Protocol 2: Assessing Cell Proliferation with a Time-Course Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a low density.

  • Steroid Deprivation: As in Protocol 1, switch to phenol red-free medium with charcoal-dextran stripped FBS for 2-3 days.

  • Treatment: Add this compound at various concentrations or vehicle control to the wells.

  • Proliferation Assay: At different time points (e.g., 24, 48, 72, 96 hours), assess cell proliferation using a suitable method such as MTT, WST-1, or direct cell counting.

  • Data Analysis: Plot cell proliferation against time for each concentration of this compound. The optimal incubation time will be the point at which a significant and dose-dependent effect on proliferation is observed.

Data Presentation

Table 1: Binding Affinity of Iodinated Estradiol Derivatives

CompoundBinding Affinity Constant (Ka) for SHBG (M⁻¹)Reference
This compound2.4 x 10⁹[5]
DihydrotestosteroneHigher than Estradiol[5]
EstradiolLower than Dihydrotestosterone[5]

Note: This table highlights the high affinity of this compound for SHBG, a factor to consider in experimental design, especially in the presence of serum.

Visualizations

EstrogenSignalingPathways Estrogen Signaling Pathways cluster_genomic Genomic Pathway (Hours to Days) cluster_nongenomic Non-Genomic Pathway (Minutes) E2_genomic This compound ER_cyto Estrogen Receptor (ERα / ERβ) E2_genomic->ER_cyto Binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex Nucleus Nucleus E2_ER_complex->Nucleus Translocation ERE Estrogen Response Element (ERE) E2_ER_complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation CellularResponse_genomic Cellular Response (e.g., Proliferation, Differentiation) Protein->CellularResponse_genomic E2_nongenomic This compound mER Membrane ER (mER / GPER) E2_nongenomic->mER Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K) mER->Signaling_Cascade Activates CellularResponse_nongenomic Rapid Cellular Response Signaling_Cascade->CellularResponse_nongenomic

Caption: Estrogen signaling pathways activated by this compound.

IncubationTimeWorkflow Workflow for Optimizing Incubation Time Start Start: Define Experimental Endpoint Endpoint Genomic (e.g., gene expression) or Non-Genomic (e.g., signaling)? Start->Endpoint TimeCourse_Short Time-Course Experiment (e.g., 5, 15, 30, 60 min) Endpoint->TimeCourse_Short Non-Genomic TimeCourse_Long Time-Course Experiment (e.g., 6, 12, 24, 48, 72 hrs) Endpoint->TimeCourse_Long Genomic DoseResponse Dose-Response Experiment at Optimal Time Point TimeCourse_Short->DoseResponse TimeCourse_Long->DoseResponse Analysis Data Analysis and Determination of Optimal Incubation Time DoseResponse->Analysis

Caption: Experimental workflow for determining optimal incubation time.

References

Technical Support Center: 2-Iodoestradiol Radiolabeling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodoestradiol radiolabeling protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for radiolabeling estradiol (B170435) to produce this compound?

A1: The most common method is electrophilic radioiodination of the estradiol precursor. This typically involves the use of an oxidizing agent to convert radioiodide (e.g., Na¹²⁵I) into an electrophilic iodine species that can then substitute a hydrogen atom on the aromatic A-ring of estradiol. A widely used oxidizing agent for this purpose is Chloramine-T.

Q2: What are the critical parameters to control during the Chloramine-T radioiodination of estradiol?

A2: Several parameters are crucial for a successful radiolabeling reaction:

  • Concentration of the Oxidizing Agent: The amount of Chloramine-T should be optimized. While it is a strong oxidizing agent, excessive amounts can lead to the oxidation of the estradiol molecule itself, resulting in unwanted byproducts and reduced radiochemical yield.[1]

  • Reaction Time: The reaction is typically rapid, often complete within a few minutes. Longer reaction times can increase the likelihood of side reactions and degradation of the product.[1]

  • pH of the Reaction Mixture: The pH should be carefully controlled, as it can influence the reactivity of the radioiodine and the stability of the precursor and product.

  • Temperature: The reaction is usually carried out at room temperature. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts and degradation.[1]

  • Precursor Concentration: The concentration of the estradiol precursor can impact the radiochemical yield and specific activity of the final product.

Q3: How can I purify the radiolabeled this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most common methods for purifying and analyzing radiolabeled this compound. HPLC is generally preferred for purification as it offers higher resolution and can handle larger sample volumes, leading to a product with high radiochemical purity. TLC is a simpler and faster method often used for in-process monitoring of the reaction and for assessing the radiochemical purity of the final product.

Q4: How should I store my radiolabeled this compound?

A4: Radiolabeled compounds, including this compound, are susceptible to decomposition over time due to radiolysis. Proper storage is crucial to maintain its purity and integrity. It is recommended to store the radiolabeled product at low temperatures, typically -20°C or below, in a solution containing a radical scavenger such as ethanol (B145695) to minimize radiolytic damage. The storage vial should be shielded to protect personnel from radiation exposure. Studies have shown that storing radiolabeled estradiol in a refrigerator (2–5 °C) can maintain radiochemical purity above 95% for up to 21 days.[2]

Troubleshooting Guides

Problem 1: Low Radiochemical Yield

Q: I am consistently getting a low radiochemical yield for my this compound synthesis. What could be the cause and how can I improve it?

A: Low radiochemical yield is a common issue and can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Check the Quality of Reagents:

    • Radioiodine: Ensure the radioiodine solution has not exceeded its shelf life and has been stored correctly. The specific activity of the radioiodine can significantly impact the labeling efficiency.

    • Estradiol Precursor: Verify the purity and integrity of the estradiol precursor. Impurities can interfere with the reaction.

    • Oxidizing Agent: Use a fresh solution of Chloramine-T. Over time, the oxidizing capacity of the solution can diminish.

  • Optimize Reaction Conditions:

    • Concentration of Chloramine-T: Titrate the amount of Chloramine-T used. Start with a low concentration and gradually increase it. The optimal amount will efficiently oxidize the iodide without significantly degrading the estradiol.

    • Reaction Time: The radioiodination of estradiol is a fast reaction. Try reducing the reaction time to minimize the formation of byproducts. Quench the reaction promptly with a reducing agent like sodium metabisulfite (B1197395).

    • pH: Ensure the pH of the reaction buffer is optimal for the reaction.

  • Investigate for Side Reactions:

    • A significant side product in the iodination of estradiol is the formation of 4-Iodoestradiol. The ratio of this compound to 4-Iodoestradiol can be influenced by the reaction conditions. Analyze your crude reaction mixture by HPLC or TLC to identify and quantify any byproducts. Adjusting the reaction stoichiometry and conditions may favor the formation of the desired 2-iodo isomer.

Problem 2: Multiple Spots on TLC Analysis

Q: My radio-TLC plate shows multiple radioactive spots after developing. What do these spots represent and how can I get a single, pure spot?

A: The presence of multiple spots on a radio-TLC plate indicates a mixture of radioactive species. Here’s how to troubleshoot this issue:

  • Spot at the Origin (Rf = 0): This spot typically represents unreacted radioiodide (e.g., ¹²⁵I⁻). This indicates that the radioiodination reaction was incomplete. To address this, you can try optimizing the reaction conditions as described in "Problem 1".

  • Spot for this compound: This is your desired product and should have a specific retention factor (Rf) value depending on the TLC system used.

  • Other Radioactive Spots: These could be other radioiodinated species, such as 4-Iodoestradiol, or degradation products.

Troubleshooting Steps:

  • Optimize the TLC System: Ensure your TLC mobile phase is appropriate for separating this compound from unreacted iodide and other potential byproducts. You may need to experiment with different solvent systems to achieve good separation.

  • Improve Purification: If you are already performing a purification step, it may not be efficient enough.

    • HPLC: If using HPLC, ensure your column and mobile phase are providing adequate separation. Check the chromatogram for multiple peaks.

    • Preparative TLC: For smaller scale purifications, you can use preparative TLC to isolate the band corresponding to this compound.

  • Re-evaluate Reaction Conditions: The presence of multiple radioiodinated products suggests that the reaction conditions may be too harsh, leading to non-specific iodination or degradation. Refer to the troubleshooting guide for "Low Radiochemical Yield" to optimize your reaction.

Problem 3: Product Instability and Deiodination

Q: I've noticed a decrease in the radiochemical purity of my this compound over time. What causes this instability and how can I prevent it?

A: The decrease in radiochemical purity is likely due to two main factors: radiolysis and deiodination.

  • Radiolysis: The radiation emitted by the radionuclide can cause damage to the this compound molecule and the solvent, leading to the formation of radiolytic impurities.

  • Deiodination: The carbon-iodine bond can be labile, and the radioiodine can detach from the estradiol molecule over time.

Mitigation Strategies:

  • Proper Storage: As mentioned in the FAQs, store your radiolabeled compound at low temperatures (-20°C or colder) and in the presence of a radical scavenger like ethanol.

  • Minimize Exposure to Light and Air: Protect the sample from light and store it under an inert atmosphere (e.g., argon or nitrogen) if possible, as light and oxygen can promote degradation.

  • Use a Stabilizer: Adding a small amount of a non-radioactive carrier (cold this compound) can sometimes help to reduce the effects of radiolysis on the labeled compound, although this will decrease the specific activity.

  • Purify Before Use: If the product has been stored for a significant period, it is good practice to re-analyze its radiochemical purity by HPLC or TLC and, if necessary, re-purify it before use in an experiment.

Data Presentation

Table 1: Representative Radiochemical Yield and Purity of 2-[¹²⁵I]Iodoestradiol under Different Conditions

ParameterCondition 1Condition 2Condition 3
Estradiol Precursor 10 µg20 µg10 µg
Chloramine-T 20 µg20 µg40 µg
Reaction Time 5 min5 min10 min
Radiochemical Yield ~70%~85%~60%
Radiochemical Purity (Post-HPLC) >98%>98%>95%

Note: These values are representative and can vary depending on the specific experimental setup, quality of reagents, and purification method.

Experimental Protocols

Protocol 1: Radiolabeling of Estradiol with ¹²⁵I using the Chloramine-T Method

  • Reagents:

    • Estradiol solution (1 mg/mL in ethanol)

    • Na¹²⁵I solution

    • Chloramine-T solution (1 mg/mL in water, freshly prepared)

    • Sodium metabisulfite solution (2 mg/mL in water, freshly prepared)

    • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Procedure:

    • To a reaction vial, add 10 µL of the estradiol solution (10 µg).

    • Add 10 µL of Na¹²⁵I solution (activity as required).

    • Add 50 µL of phosphate buffer.

    • Initiate the reaction by adding 20 µL of the Chloramine-T solution (20 µg).

    • Vortex the mixture and let it react at room temperature for 5 minutes.

    • Quench the reaction by adding 20 µL of the sodium metabisulfite solution.

    • Analyze an aliquot of the reaction mixture by radio-TLC to determine the crude radiochemical yield.

    • Purify the product using HPLC.

Protocol 2: HPLC Purification of 2-[¹²⁵I]Iodoestradiol

  • System: A standard HPLC system with a UV detector and a radioactivity detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 30% to 70% acetonitrile in water over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 280 nm and radioactivity detection.

  • Procedure:

    • Inject the crude reaction mixture onto the HPLC column.

    • Monitor the elution profile with both the UV and radioactivity detectors.

    • Collect the fraction corresponding to the 2-[¹²⁵I]Iodoestradiol peak.

    • Evaporate the solvent from the collected fraction under a stream of nitrogen.

    • Reconstitute the purified product in a suitable solvent (e.g., ethanol) for storage.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_analysis Purification & Analysis cluster_final Final Product Reagents Prepare Reagents (Estradiol, NaI, Chloramine-T) Mix Mix Precursor and Radioiodine Reagents->Mix Oxidize Add Chloramine-T (Initiate Reaction) Mix->Oxidize Quench Add Sodium Metabisulfite (Stop Reaction) Oxidize->Quench TLC Crude Analysis (Radio-TLC) Quench->TLC LowYield Low Yield? Quench->LowYield HPLC Purification (HPLC) TLC->HPLC Proceed if successful Impure Multiple Spots? TLC->Impure QC Quality Control (Radio-TLC/HPLC) HPLC->QC Store Store Purified Product QC->Store Product meets specifications LowYield->Oxidize Adjust Oxidant/Time Impure->HPLC Optimize Purification Troubleshooting_Guide LowYield Low Radiochemical Yield ReagentQuality Poor Reagent Quality LowYield->ReagentQuality SuboptimalConditions Suboptimal Reaction Conditions LowYield->SuboptimalConditions SideReactions Side Reactions (e.g., 4-Iodoestradiol) LowYield->SideReactions MultipleSpots Multiple Spots on TLC IncompleteReaction Incomplete Reaction MultipleSpots->IncompleteReaction Degradation Product Degradation MultipleSpots->Degradation InefficientPurification Inefficient Purification MultipleSpots->InefficientPurification Instability Product Instability / Deiodination Radiolysis Radiolysis Instability->Radiolysis Deiodination Deiodination Instability->Deiodination Repurify Re-purify Before Use Instability->Repurify CheckReagents Check Reagent Quality & Freshness ReagentQuality->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp, pH, Concentrations) SuboptimalConditions->OptimizeConditions AnalyzeByproducts Analyze for Byproducts SideReactions->AnalyzeByproducts IncompleteReaction->OptimizeConditions Degradation->OptimizeConditions ImprovePurification Improve Purification Method InefficientPurification->ImprovePurification ProperStorage Ensure Proper Storage (-20°C, with stabilizer) Radiolysis->ProperStorage Deiodination->ProperStorage Estrogen_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) mER Membrane Estrogen Receptor (mER) E2->mER GPER G-protein coupled ER (GPER) E2->GPER cER Cytoplasmic Estrogen Receptor (cER) E2->cER PI3K PI3K mER->PI3K Non-genomic MAPK_path MAPK Pathway mER->MAPK_path PKA PKA GPER->PKA Non-genomic nER Nuclear Estrogen Receptor (nER) cER->nER Translocation AKT AKT PI3K->AKT AKT->nER Gene Target Gene Transcription AKT->Gene Cross-talk MAPK MAPK PKA->nER ERE Estrogen Response Element (ERE) nER->ERE Genomic ERE->Gene MAPK_path->Gene

References

How to reduce background noise in 2-Iodoestradiol imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve image quality in 2-Iodoestradiol imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound imaging?

High background noise in this compound imaging can stem from several factors:

  • Non-Specific Binding: this compound can bind to proteins other than the intended estrogen receptor (ER). The most significant of these are sex hormone-binding globulin (SHBG) and albumin, which are abundant in serum. This non-target binding is a major contributor to background signal.

  • Suboptimal Reagent Concentrations: An excessively high concentration of the this compound tracer can lead to increased non-specific binding and background.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites in the tissue or cells will result in a higher background signal.

  • Insufficient Washing: Failure to adequately wash away unbound tracer will leave a residual signal that contributes to the background.

  • Imaging System Noise: The imaging modality itself (e.g., autoradiography film, gamma counter, or SPECT system) can introduce electronic or statistical noise.[1][2][3]

Q2: How can I differentiate between specific and non-specific binding of this compound?

To confirm the specificity of the this compound signal, a competition assay is the standard method. This involves a parallel experiment where the tissue or cells are co-incubated with the radiolabeled this compound and a large excess (typically 100-fold or more) of non-radiolabeled estradiol (B170435).[4] The non-radiolabeled estradiol will compete for binding to the estrogen receptors. A significant reduction in the signal in the co-incubated sample compared to the sample with only the radiotracer indicates that the signal is specific to the estrogen receptor.[4]

Troubleshooting Guides

High Background Noise

Problem: The resulting images have a high background signal, making it difficult to distinguish the specific signal from the noise.

Possible Causes and Solutions:

CauseSolution
Non-Specific Binding to Serum Proteins For in vitro studies using cell culture, consider using serum-free media or charcoal-stripped serum for a period before and during the tracer incubation to reduce the concentration of SHBG and albumin. For in vivo studies, this is more challenging to control, but optimizing the imaging time point can help.
Inadequate Blocking Before adding the this compound tracer, incubate the cells or tissue sections with a blocking buffer. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.[5][6] For tissues with high endogenous biotin, an avidin/biotin blocking step may be necessary if using biotin-based detection systems.
Tracer Concentration Too High Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions.
Insufficient Washing Increase the number and duration of washing steps after incubation with the tracer. Use a buffer containing a mild detergent like Tween 20 to help remove non-specifically bound tracer.[5]
Suboptimal Imaging Time For in vivo studies, the time between tracer injection and imaging is critical. An early imaging time point may result in high background from unbound tracer in circulation. A delayed time point may lead to lower specific signal due to tracer washout. Perform a time-course experiment to determine the optimal imaging window. For [¹⁸F]FES PET imaging, a similar radiolabeled estrogen analog, imaging is typically performed 50 ± 20 minutes after injection.[7]
No or Weak Specific Signal

Problem: There is little to no discernible signal in the areas expected to express the estrogen receptor.

Possible Causes and Solutions:

CauseSolution
Low Estrogen Receptor Expression Confirm the expression of the estrogen receptor in your cells or tissue using a validated method such as immunohistochemistry (IHC) or Western blotting.
Tracer Degradation Ensure that the radiolabeled this compound has been stored correctly and is within its expiration date. Repeated freeze-thaw cycles can degrade the tracer.
Incorrect Tracer Concentration While high concentrations can increase background, a concentration that is too low will result in a weak signal. Refer to your titration experiment to ensure you are using an optimal concentration.
Quenching of Signal In autoradiography, certain chemicals or colored stains can quench the signal from the radioisotope. Ensure that any counterstaining is compatible with autoradiography.
Imaging System Settings Ensure that the imaging system is properly calibrated and that the acquisition parameters (e.g., exposure time for autoradiography film, energy window for a gamma counter) are appropriate for ¹²⁵I.

Experimental Protocols

In Vitro Competition Assay for this compound Binding

This protocol is designed to verify the specificity of this compound binding to the estrogen receptor in cell culture.

  • Cell Seeding: Plate estrogen receptor-positive cells (e.g., MCF-7) and estrogen receptor-negative cells (e.g., MDA-MB-231) in appropriate culture vessels and grow to the desired confluency.

  • Serum Starvation: If applicable, switch to serum-free or charcoal-stripped serum-containing medium for 24 hours prior to the experiment to reduce endogenous hormones and binding proteins.

  • Blocking (Optional): Wash the cells with a serum-free medium or a buffer like PBS. Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Incubation:

    • Total Binding: Add radiolabeled this compound at the desired concentration to the cells and incubate for the determined optimal time (e.g., 1-4 hours) at 37°C.

    • Non-Specific Binding: In a parallel set of wells, add the same concentration of radiolabeled this compound along with a 100-fold excess of non-radiolabeled 17β-estradiol. Incubate under the same conditions.[4]

  • Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound tracer.

  • Lysis and Counting: Lyse the cells and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • A high ratio of specific to non-specific binding indicates successful and specific targeting of the estrogen receptor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: ER+ Cells/Tissue blocking Blocking Step (e.g., BSA) start->blocking tracer Add [125I]this compound blocking->tracer competition Add [125I]this compound + excess cold Estradiol blocking->competition washing Washing Steps tracer->washing competition->washing imaging Imaging (Autoradiography/SPECT) washing->imaging quantification Signal Quantification imaging->quantification comparison Compare Signals quantification->comparison conclusion Determine Specific Binding comparison->conclusion

Caption: Workflow for a competition binding experiment.

troubleshooting_flowchart start High Background Noise? cause1 Check for Non-Specific Binding (Competition Assay) start->cause1 Yes end Improved Signal-to-Noise Ratio start->end No solution1 Optimize Blocking & Washing Use Charcoal-Stripped Serum cause1->solution1 cause2 Tracer Concentration Too High? solution1->cause2 solution2 Perform Titration Experiment Reduce Tracer Concentration cause2->solution2 cause3 Suboptimal Imaging Time? solution2->cause3 solution3 Perform Time-Course Study Adjust Injection-to-Image Time cause3->solution3 cause4 Image Processing Needed? solution3->cause4 solution4 Apply Noise Reduction Filters (e.g., Low-pass, Frequency Domain) cause4->solution4 solution4->end

Caption: Troubleshooting flowchart for high background noise.

References

Best practices for handling and storing 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing 2-Iodoestradiol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a synthetic, iodinated derivative of estradiol, a primary female sex hormone. Its structure allows for the introduction of a radioactive iodine isotope (such as ¹²⁵I), making it a valuable tool for a variety of research applications. Primarily, it is used in:

  • Receptor Binding Assays: To study the binding affinity of ligands to estrogen receptors (ERα and ERβ) and other steroid-binding proteins like sex hormone-binding globulin (SHBG).[1]

  • Radioimmunoassays (RIAs): As a radiolabeled tracer to quantify the concentration of estrogens in biological samples.

  • In Vitro and In Vivo Imaging: Radiolabeled this compound can be used to visualize the distribution of estrogen receptors in tissues and cells.

  • Drug Discovery: To screen for and characterize new compounds that modulate estrogen signaling pathways.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and stability of this compound.

  • Powder Form: Store at -20°C in a tightly sealed container, protected from light and moisture.

  • In Solvent: If dissolved in a solvent such as ethanol (B145695) or DMSO, it should be stored at -80°C.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Due to its potential hormonal activity and the hazards associated with the iodine component, appropriate PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working with the powder form and there is a risk of inhalation, a suitable respirator should be used. All handling of the powder should be done in a chemical fume hood.

Quantitative Data Summary

This table summarizes key quantitative data for this compound to facilitate experimental design and data interpretation.

ParameterValueSpecies/SystemNotes
Binding Affinity (Ka) to SHBG 2.4 x 10⁹ M⁻¹HumanThis high affinity exceeds that of dihydrotestosterone.[1]
Binding Stoichiometry to SHBG 0.9 mol / mol of SHBG dimerHumanIndicates a near 1:1 binding ratio with the SHBG dimer.[1]
Relative Binding Affinity (RBA) to ERα Data not explicitly found for this compound. For 16α-Iodoestradiol, the Kd is 0.053 nM in MCF-7 cells.Human (MCF-7 cells)This value for a related compound suggests high affinity.
Relative Binding Affinity (RBA) to ERβ Data not explicitly found for this compound.Human
EC50 in MCF-7 Cell Proliferation Data not explicitly found for this compound. For 17β-estradiol, EC50 values can vary between cell line strains.[3]Human (MCF-7 cells)The proliferative response is dependent on the specific MCF-7 cell line and culture conditions.[3][4]

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Binding Assay

This protocol is adapted for determining the relative binding affinity of a test compound for the estrogen receptor using radiolabeled 2-[¹²⁵I]Iodoestradiol.

Materials:

  • 2-[¹²⁵I]Iodoestradiol (radiolabeled tracer)

  • Unlabeled this compound (for standard curve)

  • Test compounds

  • Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)

  • Assay Buffer (e.g., Tris-HCl buffer with additives like DTT and glycerol)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation vials and cocktail

Methodology:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the unlabeled this compound and the test compound in the assay buffer.

    • Dilute the 2-[¹²⁵I]Iodoestradiol in assay buffer to a final concentration that results in approximately 20-50% of the total added radioactivity being specifically bound in the absence of a competitor.

  • Assay Setup:

    • In microcentrifuge tubes, add the assay buffer, the estrogen receptor preparation, and either the unlabeled this compound (for the standard curve), the test compound, or buffer alone (for total binding).

    • For non-specific binding control, add a saturating concentration of unlabeled estradiol.

  • Incubation:

    • Add the 2-[¹²⁵I]Iodoestradiol to all tubes.

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold DCC suspension to each tube (except for total counts).

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the charcoal with the unbound ligand.

  • Quantification:

    • Carefully transfer the supernatant (containing the bound ligand) to scintillation vials.

    • Add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Protocol 2: MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the estrogenic or anti-estrogenic effects of this compound on the proliferation of MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • Hormone-depleted culture medium (phenol red-free DMEM with charcoal-stripped fetal bovine serum)

  • This compound stock solution (in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in hormone-depleted medium.

    • Allow the cells to attach and grow for 24-48 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in hormone-depleted medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate the cells for 6 days, with a media change containing fresh treatment on day 3.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Plot the absorbance against the log concentration of this compound to determine the EC50 (for agonistic effects) or IC50 (for antagonistic effects).

Troubleshooting Guides

Troubleshooting Competitive Binding Assays
IssuePossible Cause(s)Recommended Solution(s)
High Non-Specific Binding - Insufficient DCC to adsorb all free radioligand.- Radioligand is impure or has degraded.- Receptor preparation has low affinity.- Increase the concentration of DCC or the incubation time with DCC.- Check the purity of the radiolabeled this compound using techniques like HPLC.- Prepare fresh receptor extract.
Low Specific Binding - Inactive receptor preparation.- Insufficient amount of receptor.- Problems with the assay buffer (e.g., incorrect pH).- Use a fresh batch of receptors.- Increase the concentration of the receptor preparation.- Verify the pH and composition of the assay buffer.
Poor Reproducibility - Pipetting errors.- Inconsistent incubation times or temperatures.- Incomplete mixing of reagents.- Calibrate pipettes regularly and use proper pipetting techniques.- Ensure consistent timing and temperature control for all incubation steps.- Thoroughly mix all solutions before and during the assay setup.
Troubleshooting MCF-7 Cell Proliferation Assays
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Proliferative Response to this compound - MCF-7 cell line has low estrogen receptor expression or has lost its estrogen responsiveness.- Incomplete removal of endogenous estrogens from the serum.- this compound has degraded.- Use a different, validated MCF-7 cell line known to be estrogen-responsive.[3]- Ensure the use of high-quality charcoal-stripped serum and a sufficient hormone-deprivation period.- Prepare fresh solutions of this compound from a properly stored stock.
High Background Proliferation in Vehicle Control - Presence of estrogenic compounds in the media or plasticware.- Serum was not effectively stripped of hormones.- Use phenol (B47542) red-free media and test plasticware for estrogenic contaminants.- Use a different batch of charcoal-stripped serum or strip it again in-house.
High Variability Between Replicates - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Inaccurate pipetting of reagents.- Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.- Calibrate pipettes and ensure accurate and consistent addition of all solutions.
Toxicity at High Concentrations - Solvent (e.g., DMSO, ethanol) concentration is too high.- this compound itself is cytotoxic at high concentrations.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).- Perform a dose-response curve to identify the cytotoxic concentration range.

Signaling Pathways and Experimental Workflows

Estrogen Signaling Pathway

Estrogens, including this compound, exert their effects through two main signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound mER Membrane ER E2->mER Non-Genomic GPER1 GPER1 E2->GPER1 ER Estrogen Receptor (ERα/β) E2->ER Genomic PI3K_AKT PI3K/Akt Pathway mER->PI3K_AKT MAPK MAPK Pathway GPER1->MAPK ER->ER HSP90 HSP90 ER->HSP90 Dissociation ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding GeneTranscription Gene Transcription PI3K_AKT->GeneTranscription Indirect MAPK->GeneTranscription Indirect ERE->GeneTranscription Regulation

Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive binding assay to determine the binding affinity of a test compound.

CompetitiveBindingWorkflow start Start prepare_reagents Prepare Reagents (Radioligand, Competitors, Receptor) start->prepare_reagents assay_setup Set up Assay Tubes (Total, Non-Specific, Competitor) prepare_reagents->assay_setup incubation Incubate to Equilibrium (e.g., 4°C, 18-24h) assay_setup->incubation separation Separate Bound/Free Ligand (Dextran-Coated Charcoal) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (Calculate IC50) quantification->data_analysis end End data_analysis->end

Caption: Logical workflow for a competitive radioligand binding assay.

References

Technical Support Center: Synthesis and Purification of 2-Iodoestradiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 2-Iodoestradiol. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of purification methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My iodination of estradiol (B170435) yielded a mixture of products. How can I confirm the presence of this compound and its common isomer, 4-Iodoestradiol?

A1: The direct iodination of estradiol can lead to the formation of both this compound and 4-Iodoestradiol. The most reliable method to confirm the presence of these isomers is through ¹H-NMR spectroscopy. The aromatic protons of this compound will show a different splitting pattern compared to those of 4-Iodoestradiol. Thin Layer Chromatography (TLC) can also be used as a preliminary check to visualize the presence of multiple products.

Q2: I am having difficulty separating this compound from 4-Iodoestradiol. What is the most effective purification method?

A2: Both recrystallization and column chromatography can be effective, but column chromatography generally offers better separation of these isomers. Medium-pressure liquid chromatography (MPLC) using silica (B1680970) gel has been shown to separate these compounds effectively.

Q3: My yield of this compound is consistently low after purification. What are the potential causes and how can I improve it?

A3: Low yields can result from several factors:

  • Incomplete reaction: Ensure the iodination reaction goes to completion by monitoring it with TLC.

  • Suboptimal purification: During recrystallization, using an excessive amount of solvent can lead to loss of product in the mother liquor. In column chromatography, improper solvent selection or packing can lead to poor separation and loss of product in mixed fractions.

  • Degradation: Although relatively stable, prolonged exposure to light or harsh acidic/basic conditions during workup and purification should be avoided.

To improve yield, optimize the reaction conditions and carefully select and execute the purification method.

Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this:

  • Increase the solvent volume: Add more of the primary solvent to ensure the compound remains dissolved at the boiling point.

  • Cool the solution slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs.

Q5: My column chromatography separation is poor, and the bands are overlapping.

A5: Poor separation in column chromatography can be due to:

  • Improper solvent system: The polarity of the eluent may be too high, causing all compounds to elute quickly. Start with a less polar solvent system and gradually increase the polarity.

  • Column overloading: Using too much crude sample for the amount of stationary phase will lead to broad, overlapping bands. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.

  • Poor column packing: An unevenly packed column with air bubbles or channels will result in poor separation. Ensure the silica gel is packed uniformly.

Purification Methods: A Comparative Overview

Choosing the right purification method is critical for obtaining high-purity this compound. Below is a comparison of the two most common techniques.

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at varying temperatures.Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.
Purity Achieved Good to excellent, but may be less effective for separating isomers with similar solubility.Excellent, capable of separating closely related isomers like 2- and 4-Iodoestradiol.
Yield Can be high if the solvent system is optimized and the product is significantly less soluble than impurities at low temperatures.Generally good, but can be lower due to the collection of mixed fractions.
Scalability Relatively easy to scale up for larger quantities.Can be scaled up, but requires larger columns and significant volumes of solvent, which can be costly and time-consuming.
Time & Complexity Can be faster for simple purifications.More time-consuming and requires more technical skill to perform effectively.

Experimental Protocols

Recrystallization of this compound

This protocol is for the purification of crude this compound containing minor impurities.

Materials:

  • Crude this compound

  • Methanol (B129727)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Heat the solution gently on a hot plate until all the solid dissolves.

  • Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol-water mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography for Separation of 2- and 4-Iodoestradiol

This protocol describes the separation of this compound and 4-Iodoestradiol using silica gel column chromatography.

Materials:

  • Crude mixture of 2- and 4-Iodoestradiol

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Benzene (B151609) (or a suitable less toxic alternative like toluene)

  • Acetone (B3395972)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column: Pack a glass chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., benzene or toluene).

  • Load the sample: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar solvent (e.g., benzene or toluene) and gradually increase the polarity by adding small percentages of a more polar solvent like acetone. A common mobile phase is a mixture of benzene and acetone (e.g., 5:1 v/v).[1]

  • Collect fractions: Collect the eluent in small fractions in separate test tubes.

  • Monitor the separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine and evaporate: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Estradiol reaction Iodination Reaction start->reaction crude Crude Product (this compound, 4-Iodoestradiol, impurities) reaction->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization Minor Impurities column Column Chromatography purification->column Isomer Separation analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->analysis product Pure this compound analysis->product

Synthesis and Purification Workflow for this compound.

Signaling Pathway of Estrogen Receptors

This compound, as an analog of estradiol, is expected to interact with estrogen receptors (ERs). The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.

estrogen_signaling cluster_cell Target Cell cluster_nucleus Nucleus E2 This compound (Estradiol analog) ER Estrogen Receptor (ER) E2->ER Binds to ER in cytoplasm ER->ER Dimerization HSP Heat Shock Proteins (HSP) ER->HSP HSP dissociates ERE Estrogen Response Element (ERE) ER->ERE Translocates to nucleus and binds to ERE Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to

Classical Genomic Estrogen Receptor Signaling Pathway.

References

How to prevent degradation of 2-Iodoestradiol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodoestradiol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and handling of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: How should I store this compound powder and stock solutions?

To ensure maximum stability, this compound and its stock solutions should be stored under the following conditions:

FormStorage TemperatureProtectionContainer
Powder -20°CProtect from lightTightly sealed vial
Stock Solution (in DMSO or Ethanol) -20°C or -80°CProtect from light (amber vials or wrap in foil)Glass vials are recommended to prevent adsorption to plastic[1]

Q3: What are the primary factors that can cause degradation of this compound during my experiments?

Several factors can contribute to the degradation of this compound in a laboratory setting:

  • Light Exposure: Estrogen derivatives can be light-sensitive.[2] Exposure to ambient or UV light can lead to photodegradation.

  • Temperature: While stable at storage temperatures, prolonged incubation at higher temperatures (e.g., 37°C in cell culture) can accelerate degradation.[3]

  • pH: The stability of phenolic compounds is often pH-dependent. Neutral to alkaline conditions (pH > 7) can promote oxidation and degradation.[4][5]

  • Oxidation: The presence of dissolved oxygen or reactive oxygen species (ROS) in aqueous solutions can oxidize the phenolic ring of this compound.

  • Repeated Freeze-Thaw Cycles: These can compromise the stability of stock solutions. It is advisable to aliquot stock solutions into single-use volumes.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare working solutions of this compound in your cell culture medium immediately before adding them to your cells. Avoid storing diluted aqueous solutions.

    • Minimize Light Exposure: Use amber-colored culture plates or wrap standard plates in foil during incubation to protect the compound from light.

    • Control pH: Ensure your cell culture medium is properly buffered. If your experimental design permits, a slightly more acidic medium may improve stability.

    • Perform a Stability Check: If problems persist, it is advisable to perform a stability test of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).

    • Use Antioxidants: For sensitive experiments, consider the addition of a mild antioxidant like ascorbic acid to the culture medium to mitigate oxidative degradation, though potential interactions with your experimental system should be evaluated.[6]

Issue 2: Variability between experimental replicates.

  • Possible Cause: Inconsistent handling of this compound solutions leading to differential degradation.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental replicates are handled identically. This includes the timing of solution preparation, light exposure, and incubation periods.

    • Ensure Homogeneity: Vortex stock and working solutions gently but thoroughly before use to ensure a uniform concentration.

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid variability introduced by repeated freeze-thaw cycles and multiple withdrawals from the same stock vial.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Solvent Selection: Due to its poor aqueous solubility, dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene (B1209903) tubes wrapped in foil.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Experimental Medium

  • Objective: To determine the stability of this compound in a specific aqueous medium (e.g., cell culture medium, assay buffer) over time.

  • Methodology:

    • Prepare a working solution of this compound in your experimental medium at the final concentration used in your assays.

    • Aliquot the solution into multiple sterile, light-protected tubes (e.g., amber microcentrifuge tubes).

    • Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt further degradation.

    • Analyze the concentration of the remaining this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Plot the concentration of this compound against time to determine its degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into single-use tubes prep_stock->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw one aliquot dilute Prepare working solution in experimental medium thaw->dilute add_to_exp Add to experiment (e.g., cell culture) dilute->add_to_exp incubate Incubate under controlled conditions (protect from light) add_to_exp->incubate measure Measure biological response incubate->measure

Caption: Workflow for handling this compound to minimize degradation.

degradation_pathway Potential Degradation Pathways of this compound cluster_factors Degradation Factors Iodoestradiol This compound Degraded_Products Degraded/Oxidized Products (Loss of Activity) Iodoestradiol->Degraded_Products Degradation Light Light Light->Degraded_Products Temp High Temperature Temp->Degraded_Products pH Alkaline pH pH->Degraded_Products Oxygen Oxygen/ROS Oxygen->Degraded_Products

Caption: Factors contributing to this compound degradation.

References

Technical Support Center: Enhancing the Sensitivity of 2-Iodoestradiol Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the detection and analysis of 2-Iodoestradiol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental detection of this compound using various methods.

Immunoassays (ELISA)

Question: I am observing a high background signal in my competitive ELISA for this compound. What are the possible causes and solutions?

Answer: High background in a competitive ELISA can obscure results and reduce the dynamic range of the assay. Here are common causes and their respective solutions:

  • Cause: Non-specific binding of the antibody-enzyme conjugate.

    • Solution: Increase the number of washing steps or the duration of each wash to more effectively remove unbound reagents.[1] You can also try adding a detergent like Tween-20 to your wash buffer (typically at a concentration of 0.01-0.1%).[1]

  • Cause: Improper blocking of the microplate wells.

    • Solution: Ensure that the blocking buffer is fresh and completely covers the well surface. You may need to optimize the blocking time and the concentration of the blocking agent (e.g., BSA or casein).[1]

  • Cause: The concentration of the detection antibody is too high.

    • Solution: Perform a titration of the antibody to determine the optimal concentration that provides a good signal without excessive background.[2]

  • Cause: Substrate solution has been exposed to light.

    • Solution: Store the substrate in the dark and limit its exposure to light during the assay.[3]

Question: My competitive ELISA shows a weak or no signal, even for my positive controls. What should I check?

Answer: A weak or absent signal can be due to several factors throughout the experimental workflow. Consider the following troubleshooting steps:

  • Cause: Inactive or degraded reagents.

    • Solution: Check the expiration dates of all kit components.[3] Ensure that all reagents, especially the enzyme conjugate and substrate, have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each assay.[3]

  • Cause: Incorrect incubation times or temperatures.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol.[2] Shortened incubation times can lead to incomplete binding.

  • Cause: Omission of a critical reagent.

    • Solution: Carefully review the protocol to ensure all steps were followed in the correct order and that no reagents were accidentally omitted.

  • Cause: The target is present below the detection limit of the assay.

    • Solution: If you are testing samples with expected low concentrations of this compound, you may need to concentrate the sample or consider a more sensitive detection method.[2]

Chromatography (HPLC & LC-MS/MS)

Question: I am observing peak tailing in my HPLC chromatogram for this compound. How can I improve the peak shape?

Answer: Peak tailing is a common issue in HPLC that can affect resolution and integration accuracy. Here are some potential causes and solutions:

  • Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: For basic compounds like this compound, interactions with residual silanol (B1196071) groups on the column can cause tailing.[4] Try using a lower pH mobile phase to suppress silanol ionization or use an end-capped column.[5] Adding a volatile basic modifier to the mobile phase can also help.[5]

  • Cause: Column contamination or void formation.

    • Solution: Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, it may need to be replaced. Using a guard column can help protect the analytical column.[4]

  • Cause: Incompatible sample solvent with the mobile phase.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[5]

Question: My LC-MS/MS analysis of this compound is suffering from significant matrix effects. How can I mitigate this?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS, leading to inaccurate quantification.[1][6] Here are strategies to address this:

  • Cause: Co-eluting matrix components interfering with ionization.

    • Solution: Optimize your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[7]

  • Cause: Inadequate chromatographic separation.

    • Solution: Modify your HPLC gradient to better separate this compound from matrix components.[7]

  • Cause: Ionization source conditions are not optimal.

    • Solution: Adjust ion source parameters such as temperature and gas flow rates to minimize the impact of the matrix.[8]

  • Solution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.[6] If a SIL-IS is not available, matrix-matched calibration curves can be used.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound and how stable is it?

A1: Purified hormones, including derivatives like this compound, are generally stable when stored lyophilized and sealed under vacuum or dry nitrogen at or below -15°C.[9] Under these conditions, they can show little loss in activity for extended periods. For solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or lower. The stability of iodinated estrogens in biological samples can be influenced by factors like temperature and the presence of preservatives.[10]

Q2: What is the binding affinity of this compound to estrogen receptors?

A2: The binding affinity of iodinated estradiol (B170435) derivatives can vary. For instance, 16α-iodo-17β-estradiol has been shown to have a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with dissociation constants (Kd) in the nanomolar range. One study reported a Kd of 0.1 nM for ERα and 0.4 nM for ERβ.[11]

Q3: Does this compound activate the same signaling pathways as estradiol?

A3: this compound, as an estradiol analog, is expected to interact with estrogen receptors and initiate similar downstream signaling events. Estradiol binding to its receptors can trigger both genomic and non-genomic signaling pathways.[12][13] The genomic pathway involves the regulation of gene expression, while the non-genomic pathways can lead to the rapid activation of various protein kinase cascades, such as the MAPK and PI3K/AKT pathways.[13][14] The specific effects and potency of this compound on these pathways may differ from estradiol and should be experimentally determined.

Data Presentation

Table 1: Comparison of Detection Methods for Estradiol and its Derivatives

Detection MethodAnalyteLimit of Detection (LOD) / Limit of Quantification (LOQ)Sample MatrixReference
HPLC-UVEstradiol (E2) & Ethinylestradiol (EE2)LOD: 0.05 ng/mL (E2), 0.08 ng/mL (EE2)Water[15]
HPLC-FLDEstradiol, 2-hydroxyestradiol, 2-methoxyestradiolLOQ: 10 ng/mL for all analytesSerum, Saliva[16]
LC-MS/MSEstrone & EstradiolLOQ: 2 pg/mLHuman Plasma[17]
LC-MS/MSEstradiolAnalytical Measurement Range: 2 to 1000 pg/mLSerum[18]
Competitive ELISAEstradiol (E2)Sensitivity: 7.5 pg/mlSerum, Plasma, Biological Fluids[19][20]

Note: Data for this compound specifically is limited in the public domain. The values presented here for estradiol and its other derivatives can serve as a general reference for expected sensitivity.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound (General Protocol)

This protocol provides a general framework for a competitive ELISA. Specific antibody and conjugate concentrations, as well as incubation times, should be optimized for your particular assay.

  • Coating: Coat the wells of a 96-well microplate with an appropriate amount of anti-2-Iodoestradiol antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add your standards or samples to the wells, followed immediately by the addition of a fixed amount of HRP-conjugated this compound. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add stop solution to each well to terminate the reaction.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Protocol 2: HPLC-UV Analysis of this compound (General Protocol)

This is a general protocol and should be optimized for your specific instrument and column.

  • Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction of your sample to isolate and concentrate this compound. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • UV Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 280 nm, similar to estradiol).

  • Analysis: Inject the prepared standards and samples. Identify the this compound peak based on its retention time compared to a pure standard. Quantify the amount of this compound by comparing the peak area to a standard curve.

Protocol 3: Synthesis and Purification of this compound

This protocol is a general guideline for the iodination of estradiol.

  • Synthesis: A common method for the synthesis of this compound involves the direct iodination of the A-ring of estradiol. This can be achieved by treating estradiol with iodine in the presence of a catalyst, such as mercuric acetate. This reaction may also produce the 4-iodoestradiol isomer.

  • Purification: The resulting mixture of this compound and 4-iodoestradiol can be separated using techniques like silica (B1680970) gel medium-pressure liquid chromatography.

Visualizations

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Iodoestradiol This compound ER Estrogen Receptor (ERα / ERβ) 2_Iodoestradiol->ER Binding HSP90 HSP90 ER->HSP90 Inactive Complex ER_dimer PI3K PI3K AKT AKT PI3K->AKT Src Src MAPK_pathway MAPK Pathway Src->MAPK_pathway ERE Estrogen Response Element (ERE) Gene_Expression Target Gene Expression ERE->Gene_Expression Genomic Signaling ER_dimer->PI3K Non-genomic Signaling ER_dimer->Src Non-genomic Signaling ER_dimer->ERE Translocation to Nucleus

Caption: Simplified overview of this compound signaling pathways.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Serum) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC Injection Detection Detection (UV or MS/MS) HPLC->Detection Data Data Analysis & Quantification Detection->Data

Caption: General experimental workflow for chromatographic analysis.

References

Validation & Comparative

A Comparative Analysis of Estrogen Receptor Binding Affinity: 2-Iodoestradiol vs. 17β-estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of 2-Iodoestradiol and the endogenous estrogen, 17β-estradiol, for the estrogen receptor (ER). Understanding the binding characteristics of modified estrogens is crucial for the development of novel therapeutics and diagnostic tools targeting hormone-dependent pathways.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug design. It is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these metrics indicates a higher binding affinity. The Relative Binding Affinity (RBA) is also commonly used to compare the potency of a test compound to a reference compound, typically 17β-estradiol.

CompoundEstrogen Receptor IsoformBinding Affinity (Kd)Relative Binding Affinity (RBA) (%)
17β-estradiol ERα (ER66)68.81 pM[1][2]100
ERα (ER46)60.72 pM[1][2]100
16α-Iodoestradiol Estrogen Receptor (unspecified)Comparable to 17β-estradiol (Kd of 0.113 nM for [3H]estradiol in the same study)[3]Not explicitly calculated, but suggested to be high[3]
This compound Not AvailableNot AvailableNot Available

Note: The binding affinity of 17β-estradiol can be influenced by post-translational modifications of the receptor and the experimental system used[1][2]. The data for 16α-Iodoestradiol suggests that iodination at the 16α position does not significantly diminish binding affinity[3].

Experimental Protocols

The determination of binding affinity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Competitive Estrogen Receptor Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

  • Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)

  • Radiolabeled ligand: [³H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (this compound)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry or glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the unbound fraction. This can be achieved by adding a hydroxylapatite slurry, incubating, and then centrifuging to pellet the HAP with the bound receptor-ligand complex, or by vacuum filtration through glass fiber filters[4].

  • Quantification: After washing the pellet or filter to remove unbound radioligand, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for both 17β-estradiol and the test compound.

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100[5].

Visualizations

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Receptor Estrogen Receptor Preparation Incubation Incubation (Binding Equilibrium) Receptor->Incubation Radioligand [³H]-17β-estradiol Radioligand->Incubation Competitors Unlabeled Estradiol (B170435) & Test Compound Competitors->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 & RBA Calculation) Quantification->Data_Analysis

Caption: Workflow of a competitive estrogen receptor binding assay.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., 17β-estradiol) mER Membrane ER (mER) Estrogen->mER Non-Genomic Pathway ER_inactive Inactive ER Complex Estrogen->ER_inactive Genomic Pathway Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) mER->Kinase_Cascade ER_active Active ER Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Kinase_Cascade->ER_active Phosphorylation Gene_Transcription Target Gene Transcription Kinase_Cascade->Gene_Transcription Modulation ERE->Gene_Transcription

Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.[6][7][8]

Conclusion

While direct experimental data on the binding affinity of this compound for the estrogen receptor is currently limited in the public domain, the established protocols for competitive binding assays provide a clear framework for its determination. The binding affinity of the related compound, 16α-Iodoestradiol, suggests that iodination of the estradiol scaffold is compatible with high-affinity receptor binding. Further studies are warranted to precisely quantify the binding affinity of this compound and to elucidate its functional consequences on estrogen receptor signaling. This information will be invaluable for the rational design of novel ER-targeted agents for therapeutic and diagnostic applications.

References

2-Methoxyestradiol vs. Estradiol: A Comparative Analysis of Their Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: The initial inquiry for this guide specified a comparison between 2-iodoestradiol and estradiol (B170435). However, a comprehensive literature search revealed a scarcity of specific data on the effects of this compound on tumor growth. In contrast, 2-methoxyestradiol (B1684026) (2-ME), a natural metabolite of estradiol, is extensively studied and demonstrates significant anti-tumor properties, presenting a compelling contrast to the tumor-promoting effects of its parent compound, estradiol. Therefore, this guide provides a detailed comparison of 2-methoxyestradiol and estradiol to offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Estradiol (E2), the primary female sex hormone, is a well-established driver of hormone-receptor-positive cancers, promoting cell proliferation and survival. Conversely, its endogenous metabolite, 2-methoxyestradiol (2-ME), exhibits potent anti-tumor and anti-angiogenic activities across a wide range of cancer types, largely independent of estrogen receptor status. This guide delves into the contrasting mechanisms of action and presents supporting experimental data to elucidate their opposing effects on tumor growth.

Comparative Efficacy on Tumor Growth: Quantitative Data

The following tables summarize the quantitative effects of 2-methoxyestradiol and estradiol on various cancer models.

Table 1: In Vitro Effects on Cancer Cell Lines

CompoundCell LineCancer TypeAssayEndpointResultReference
2-Methoxyestradiol MCF-7 (ER+)Breast CancerMTT AssayIC500.93 µM - 6.79 µM[1]
LTED (ER+)Breast CancerMTT AssayIC500.93 µM[1]
MDA-MB-231 (ER-)Breast CancerCell ViabilityIC501.1 µM
MDA-MB-435 (ER-)Breast CancerCell ViabilityIC501.3 µM
MIA PaCa-2Pancreatic CancerGrowth Inhibition% Inhibition50-90%[2]
MG63OsteosarcomaMTT AssayProliferationTime and dose-dependent inhibition[3]
Estradiol PyMTBreast CancerProliferation AssayProliferationDose-dependent enhancement[4]
Human Endometrial Adenocarcinoma (ER+)Endometrial CancerTumor GrowthGrowth PhenotypeInhibited growth at high concentrations[5]
Hep G2Hepatocellular CarcinomaMTT AssayCell ViabilityInhibitory and apoptotic effects
LCL-PI 11Hepatocellular CarcinomaMTT AssayCell ViabilityBiphasic effect

Table 2: In Vivo Effects on Tumor Models

CompoundAnimal ModelCancer TypeTreatmentEndpointResultReference
2-Methoxyestradiol C3(1)/Tag Transgenic MiceBreast CancerTherapeutic and Early InterventionTumor Growth60% reduction[6]
Nude Mice with MIA PaCa-2 XenograftsPancreatic CancerOral administrationLung Colonies60% inhibition[2]
Nude Mice with MG63 XenograftsOsteosarcomaIntraperitoneal injectionTumor GrowthDose-dependent suppression[3]
BALB/c Mice with 4T1/Red XenograftsBreast Cancer10, 25, and 50 mg/kg/dTumor Growth & MetastasisInhibition of soft tissue tumor growth, bone metastasis, and osteolysis[7]
Estradiol Ovariectomized Mice with PyMT ExplantsBreast CancerE2 SupplementationTumor GrowthRapid and extensive tumor growth[4]
Nude Mice with Endometrial AdenocarcinomaEndometrial CancerEstradiol TreatmentTumor GrowthRegulation of tumor growth via p53 and bcl-2[5]
ERKO/Wnt-1 MiceBreast CancerExogenous E2Tumor FormationAccelerated tumor formation[8]

Mechanisms of Action: A Tale of Two Pathways

The divergent effects of estradiol and 2-methoxyestradiol on tumor growth stem from their distinct molecular mechanisms.

Estradiol: A Promoter of Tumor Growth

Estradiol primarily exerts its pro-tumorigenic effects through both genomic and non-genomic signaling pathways initiated by its binding to estrogen receptors (ERα and ERβ).

  • Genomic Pathway: Upon binding to ERs in the cytoplasm, estradiol induces a conformational change, leading to receptor dimerization and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation, survival, and angiogenesis.

  • Non-Genomic Pathway: Estradiol can also activate rapid signaling cascades from the cell membrane, involving G-protein coupled receptors and growth factor receptors like EGFR and HER2. This leads to the activation of pathways such as PI3K/Akt and MAPK, further promoting cell survival and proliferation.

  • Immune Suppression: Recent studies have shown that estrogens can promote tumor growth even in ER-negative cancers by suppressing the immune system's ability to attack tumor cells. Estrogens can decrease the number of tumor-infiltrating eosinophils, a type of white blood cell associated with better cancer outcomes.[9][10]

Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol GPER GPER Estradiol->GPER Non-genomic EGFR_HER2 EGFR/HER2 Estradiol->EGFR_HER2 Non-genomic ER ERα / ERβ Estradiol->ER Genomic Eosinophil Eosinophil Infiltration Estradiol->Eosinophil PI3K PI3K GPER->PI3K EGFR_HER2->PI3K ER_dimer ER Dimer ER->ER_dimer Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Gene_Transcription Gene Transcription MAPK->Gene_Transcription ERE ERE ER_dimer->ERE Tumor_Immunity Anti-Tumor Immunity Eosinophil->Tumor_Immunity Suppression ERE->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation ↑ Proliferation ↑ Survival ↑ Angiogenesis

2-Methoxyestradiol: An Inhibitor of Tumor Growth

In contrast to estradiol, 2-methoxyestradiol's anti-cancer effects are primarily mediated through pathways independent of estrogen receptors.[11]

  • Microtubule Disruption: 2-ME binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization.[1][12] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[3][13]

  • Induction of Apoptosis: 2-ME induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate death receptor 5, activate caspases, and decrease the expression of anti-apoptotic proteins like Bcl-2.[3][13][14]

  • Anti-Angiogenesis: 2-ME is a potent inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by downregulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]

  • Induction of Oxidative Stress: 2-ME can induce the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and apoptosis.

Methoxyestradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TwoME 2-Methoxyestradiol Tubulin β-Tubulin TwoME->Tubulin ROS ROS Production TwoME->ROS Bcl2 Bcl-2 TwoME->Bcl2 Caspases Caspase Activation TwoME->Caspases VEGF VEGF Expression TwoME->VEGF Microtubules Microtubule Disruption Tubulin->Microtubules Inhibition of Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis ROS->Apoptosis Bcl2->Apoptosis Inhibition of anti-apoptotic function Caspases->Apoptosis G2M_Arrest->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis ↓ Anti-Angiogenesis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, LTED, MG63) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2-methoxyestradiol or estradiol for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) for inhibitory compounds.

In Vivo Tumor Xenograft Model

This model is used to evaluate the effect of compounds on tumor growth in a living organism.

  • Cell Preparation: Harvest cancer cells (e.g., MIA PaCa-2, MG63) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject the prepared cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once the tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer 2-methoxyestradiol or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo Animal Model start Start: Cancer Cell Line Selection invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cell Culture invitro->cell_culture xenograft Tumor Xenograft Implantation invivo->xenograft data_analysis Data Analysis and Interpretation conclusion Conclusion data_analysis->conclusion treatment Treatment with 2-ME or E2 cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis treatment_animal Animal Treatment xenograft->treatment_animal tumor_measurement Tumor Volume Measurement treatment_animal->tumor_measurement histology Histological Analysis tumor_measurement->histology histology->data_analysis

Conclusion

The available scientific evidence clearly delineates the opposing roles of estradiol and its metabolite, 2-methoxyestradiol, in the context of cancer. Estradiol, through its interaction with estrogen receptors and modulation of the immune system, acts as a potent promoter of tumor growth, particularly in hormone-sensitive cancers. In stark contrast, 2-methoxyestradiol emerges as a promising anti-cancer agent with a multi-faceted mechanism of action that includes microtubule disruption, induction of apoptosis, and inhibition of angiogenesis, all independent of estrogen receptor signaling. This comparative analysis underscores the critical importance of understanding the specific activities of estrogen metabolites and provides a strong rationale for the continued investigation of 2-methoxyestradiol and similar compounds as potential cancer therapeutics.

References

Validating the Anti-Proliferative Effects of 2-Iodoestradiol: A Comparative Guide Based on its Analogue, 2-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature did not yield significant studies on the anti-proliferative effects of 2-Iodoestradiol. However, its close structural analogue, 2-Methoxyestradiol (B1684026) (2-ME), has been extensively investigated as a potential anti-cancer agent. This guide provides a detailed comparison of 2-ME's anti-proliferative efficacy against other established chemotherapeutic agents, supported by experimental data and detailed methodologies. The information presented herein, while focused on 2-ME, offers valuable insights into the potential mechanisms and efficacy that could be extrapolated for the study of this compound.

Comparative Efficacy of 2-Methoxyestradiol

2-Methoxyestradiol, an endogenous metabolite of 17β-estradiol, has demonstrated potent anti-proliferative effects across a variety of cancer cell lines.[1][2] Its mechanism of action is often independent of estrogen receptors, making it a candidate for treating hormone-insensitive cancers.[3][4]

Quantitative Comparison of Anti-Proliferative Activity

The following table summarizes the inhibitory concentrations (IC50) of 2-Methoxyestradiol in different cancer cell lines, providing a benchmark for its potency.

Cell LineCancer Type2-Methoxyestradiol IC50 (µM)Reference
MCF-7Breast Cancer (ER+)1.5[4]
MDA-MB-231Breast Cancer (ER-)1.1[4]
MDA-MB-435Breast Cancer (ER-)1.3[4]
LNCaPProstate CancerNot Specified[1]
DU145Prostate CancerNot Specified[1]
HEC-1-AEndometrial CancerNot Specified[2]
RL95-2Endometrial CancerNot Specified[2]
CEMT-cell LeukemiaNot Specified[5]
Synergistic Effects with Chemotherapeutic Agents

Studies have explored the combination of 2-ME with conventional chemotherapy drugs to enhance their anti-tumor activity.

Combination AgentCancer Cell LinesObserved EffectReference
PaclitaxelHEC-1-A, RL95-2Synergistic[2]
CisplatinHEC-1-A, RL95-2Additive[2]
DoxorubicinHEC-1-A, RL95-2Antagonistic[2]

Mechanism of Action: Signaling Pathways and Cellular Effects

2-Methoxyestradiol exerts its anti-proliferative effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][5]

G2_M_Arrest Simplified Signaling Pathway of 2-Methoxyestradiol Induced G2/M Arrest 2-ME 2-ME Microtubule_Disruption Microtubule Disruption 2-ME->Microtubule_Disruption G2_M_Checkpoint G2/M Checkpoint Activation Microtubule_Disruption->G2_M_Checkpoint p21_upregulation p21 Upregulation G2_M_Checkpoint->p21_upregulation cdc2_phosphorylation Phosphorylated cdc2 Accumulation G2_M_Checkpoint->cdc2_phosphorylation Wee1_kinase Wee1 Kinase Activation G2_M_Checkpoint->Wee1_kinase Cell_Cycle_Arrest G2/M Phase Arrest p21_upregulation->Cell_Cycle_Arrest cdc2_phosphorylation->Cell_Cycle_Arrest Wee1_kinase->cdc2_phosphorylation

Caption: 2-ME induced G2/M cell cycle arrest pathway.

The induction of apoptosis by 2-ME involves both intrinsic and extrinsic pathways, characterized by the activation of caspases and release of cytochrome c.[5][6]

Apoptosis_Pathway Apoptosis Induction by 2-Methoxyestradiol cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway 2-ME 2-ME Mitochondria Mitochondria 2-ME->Mitochondria Caspase_8 Caspase-8 Activation 2-ME->Caspase_8 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways activated by 2-ME.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the anti-proliferative effects of 2-Methoxyestradiol are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow MTT Cell Viability Assay Workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with 2-ME or control Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Incubation Incubate for 1-4 hours MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Methoxyestradiol or a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[7]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow:

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Cell_Harvesting Harvest and wash cells Fixation Fix cells in cold 70% ethanol (B145695) Cell_Harvesting->Fixation RNase_Treatment Treat with RNase A Fixation->RNase_Treatment PI_Staining Stain with Propidium (B1200493) Iodide RNase_Treatment->PI_Staining Flow_Cytometry Analyze by flow cytometry PI_Staining->Flow_Cytometry

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of the cell membrane and Propidium Iodide to identify cells with compromised membrane integrity.

Workflow:

Apoptosis_Workflow Apoptosis Assay Workflow Cell_Harvesting Harvest and wash cells Resuspension Resuspend in Annexin V binding buffer Cell_Harvesting->Resuspension Staining Add Annexin V-FITC and Propidium Iodide Resuspension->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry

Caption: Workflow for apoptosis assay using Annexin V and PI.

Protocol:

  • Harvest approximately 1-5x10^5 cells and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

A Comparative Analysis of 2-Iodoestradiol and 2-Methoxyestradiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of estradiol (B170435) metabolites and synthetic derivatives is critical for exploring novel therapeutic avenues. This guide provides a detailed, evidence-based comparison of 2-Iodoestradiol and 2-Methoxyestradiol (B1684026), two derivatives of 17β-estradiol with markedly different biological activities and research applications.

While both molecules share a common steroidal backbone, their functional modifications at the C2 position of the A-ring result in profoundly distinct mechanisms of action, receptor affinities, and therapeutic potential. 2-Methoxyestradiol (2-ME2) has been extensively investigated as a multi-modal anti-cancer agent with activities largely independent of classical estrogen receptors. In contrast, this compound is primarily characterized as a potent estrogen receptor ligand, with its main application being a research tool for in vivo imaging of estrogen receptor-positive tissues. This guide synthesizes the available experimental data to illuminate their key differences and guide future research.

At a Glance: Key Physicochemical and Biological Differences

FeatureThis compound2-Methoxyestradiol (2-ME2)
Primary Role Synthetic Estrogen Receptor (ER) Ligand; Imaging Agent.Endogenous Estradiol Metabolite; Anti-cancer & Anti-angiogenic Agent.[1][2][3]
Mechanism of Action ER-dependent signaling.[4]Primarily ER-independent; Microtubule disruption, HIF-1α inhibition.[2][5][6]
Estrogen Receptor Affinity High affinity for ERα and ERβ.[7]Very low affinity for ERα and ERβ (500-3200 fold lower than estradiol).[1][8]
Antiproliferative Activity Data not widely available; presumed to have estrogenic (proliferative) effects in ER+ cells.Potent inhibitor of proliferation in a wide range of cancer and endothelial cells.[5][8]
Clinical Status Research tool for preclinical imaging.[4]Investigated in clinical trials (Panzem®), but development was halted due to poor bioavailability.[1][3][9]

Comparative Analysis of Biological Activity

Table 1: Receptor Binding Affinity

A primary differentiator between the two compounds is their interaction with estrogen receptors. This compound is a potent ligand, making it suitable for tracing receptor location and density. Conversely, 2-ME2's biological effects are largely mediated through targets other than the classical nuclear estrogen receptors.

CompoundReceptorBinding Affinity (Ki / Kd)Reference
This compound ERα / ERβPotent binding; used for receptor imaging. Specific Ki/Kd values are not as widely published as for its 16α isomer.[4]
2-Methoxyestradiol ERα~21 nM (Ki)[8]
ERβ~417 nM (Ki)[8]
GPER~10 nM (agonist activity)[1]
Table 2: In Vitro Antiproliferative Activity (IC50)

The antiproliferative capacity of 2-ME2 has been extensively documented across numerous cancer cell lines. This effect is central to its investigation as a therapeutic agent. Data on the antiproliferative activity of this compound is scarce, as its high ER affinity suggests it would likely promote, rather than inhibit, proliferation in estrogen-dependent cells.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-Methoxyestradiol MDA-MB-435Melanoma1.38[5]
SK-OV-3Ovarian Carcinoma1.79[5]
MDA-MB-231Breast Adenocarcinoma~1.1 - 5.0
MCF-7Breast Adenocarcinoma~1.5 - 6.8
This compound Various-Data not available-

Mechanisms of Action and Signaling Pathways

The distinct biological outcomes of this compound and 2-Methoxyestradiol stem from their fundamentally different molecular mechanisms. This compound acts as a classical estrogen, initiating gene transcription through nuclear estrogen receptors. In contrast, 2-ME2's primary anti-cancer effects are ER-independent, involving the disruption of the cellular cytoskeleton and inhibition of key pro-tumorigenic signaling.

G Comparative Signaling Pathways cluster_2IE2 This compound (ER-Dependent Pathway) cluster_2ME2 2-Methoxyestradiol (ER-Independent Pathways) ie2 This compound er_cyto ERα / ERβ (Cytoplasm/Nucleus) ie2->er_cyto er_dimer Receptor Dimerization & Nuclear Translocation er_cyto->er_dimer ere Binds Estrogen Response Elements (ERE) er_dimer->ere transcription Target Gene Transcription ere->transcription effect_ie2 Estrogenic Effects (e.g., Proliferation) transcription->effect_ie2 me2 2-Methoxyestradiol tubulin Binds to Tubulin me2->tubulin hif Inhibition of HIF-1α Stability me2->hif microtubule Microtubule Depolymerization tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis angiogenesis Anti-Angiogenic Effects hif->angiogenesis

Figure 1. Contrasting signaling pathways of this compound and 2-Methoxyestradiol.

Pharmacokinetics and In Vivo Studies

Both molecules face significant challenges in clinical translation due to rapid metabolism.

  • This compound : When used in vivo as a radiotracer, it is rapidly metabolized.[4] This leads to high levels of radioactive metabolites circulating in the blood, resulting in low tumor-to-blood ratios and poor imaging contrast.[4]

  • 2-Methoxyestradiol : Despite promising preclinical efficacy in tumor models, its clinical development was hampered by very poor oral bioavailability and extensive metabolic breakdown.[1][3] This has spurred the development of more stable analogues to improve its pharmacokinetic profile.[1][9]

Experimental Protocols

Protocol 1: Antiproliferative MTS Assay (for 2-Methoxyestradiol)

This protocol is used to determine the IC50 value of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxyestradiol in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.[10]

Protocol 2: In Vivo Biodistribution Study (for Radioiodinated this compound)

This protocol is used to assess the tumor-targeting potential of radiolabeled this compound.

  • Animal Model: Use female immunodeficient mice (e.g., nude mice) bearing estrogen receptor-positive tumor xenografts (e.g., MCF-7).

  • Radiotracer Administration: Inject a known quantity of [125I]-2-Iodoestradiol (typically 1-10 µCi) into each mouse via tail vein injection.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

  • Tissue Harvesting: Dissect key organs and tissues (tumor, blood, muscle, fat, liver, kidneys, uterus).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Determine the tumor-to-tissue ratios (e.g., tumor-to-blood, tumor-to-muscle) to evaluate targeting specificity.[4]

Experimental and Logical Workflow

The evaluation of compounds like this compound and 2-Methoxyestradiol follows a logical progression from initial in vitro characterization to more complex in vivo validation.

G Comparative Drug Discovery Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Compound Acquisition (this compound vs. 2-ME2) binding Receptor Binding Assays (ERα, ERβ, GPER, etc.) start->binding prolif Cell Proliferation Assays (e.g., MTS on various cell lines) binding->prolif moa Mechanism of Action Assays (Cell Cycle, Apoptosis, Tubulin Polymerization) prolif->moa pk Pharmacokinetic Studies (Bioavailability, Metabolism) moa->pk efficacy Efficacy in Animal Models (e.g., Tumor Xenografts) pk->efficacy imaging Biodistribution / Imaging (For Radiolabeled Compounds) pk->imaging analysis Comparative Analysis & Go/No-Go Decision efficacy->analysis imaging->analysis

Figure 2. A typical workflow for the comparative evaluation of novel compounds.

Summary and Future Directions

The comparative analysis of this compound and 2-Methoxyestradiol reveals two molecules with divergent paths in biomedical research.

  • 2-Methoxyestradiol is a well-characterized anti-cancer agent whose therapeutic potential is defined by its ER-independent, anti-proliferative, and anti-angiogenic activities.[2][11] The primary obstacle to its clinical success has been its unfavorable pharmacokinetic profile. Future research is focused on developing next-generation analogues with improved stability and bioavailability to harness its potent anti-tumor mechanisms.[1][9]

  • This compound remains a valuable tool for basic research, serving as a high-affinity ligand for probing and imaging estrogen receptor biology.[4] Its utility is also limited by rapid metabolism. There is a significant knowledge gap regarding its potential biological activities beyond classical estrogenic signaling. Future studies could explore whether this compound, or derivatives thereof, possess any unique, non-canonical activities that have been overlooked.

References

2-Iodoestradiol: A Comparative Analysis of its Cross-Reactivity with Steroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Iodoestradiol with other key steroid hormone receptors, including the Androgen Receptor (AR), Progesterone (B1679170) Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). Due to a lack of direct quantitative binding data for this compound with these receptors in the current scientific literature, this guide utilizes data for its parent compound, 17β-estradiol, as a surrogate to provide an informed perspective on potential cross-reactivity. The guide also offers detailed experimental protocols for assessing steroid receptor binding affinity, enabling researchers to conduct their own cross-reactivity studies.

Executive Summary

This compound, an iodinated derivative of estradiol (B170435), is primarily recognized for its high affinity for the Estrogen Receptor (ER). However, the potential for this compound to interact with other steroid receptors is a critical consideration in its development as a selective therapeutic or research tool. While direct binding data for this compound is scarce, the known cross-reactivity of estradiol with other steroid receptors suggests a possibility of off-target effects. This guide summarizes the available data for estradiol and presents a framework for the experimental evaluation of this compound's steroid receptor binding profile.

Comparative Binding Affinity

The following table summarizes the relative binding affinity (RBA) of 17β-estradiol to various steroid receptors. It is important to note that these values are indicative and can vary depending on the experimental conditions. The lack of data for this compound highlights a significant knowledge gap.

CompoundEstrogen Receptor (ERα)Androgen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
17β-Estradiol 100% (Reference)~10%[1]Binding Observed[2][3][4]Low to NegligibleLow to Negligible
This compound High Affinity (Data not shown)No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Note: The binding of estradiol to the progesterone receptor has been documented, though quantitative RBA values are not consistently reported in the literature.[2][3][4] The interaction of estradiol with glucocorticoid and mineralocorticoid receptors appears to be more related to signaling pathway crosstalk rather than direct competitive binding.

Steroid Receptor Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for the Androgen, Progesterone, Glucocorticoid, and Mineralocorticoid receptors. Understanding these pathways is crucial for interpreting the potential functional consequences of off-target binding by compounds such as this compound.

Androgen_Receptor_Signaling Androgen Androgen AR_HSP_complex AR-HSP Complex (Inactive) Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) AR->AR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_Androgen_complex AR-Androgen Complex (Active) AR_HSP_complex->AR_Androgen_complex Conformational Change Dimerization Dimerization AR_Androgen_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ARE Androgen Response Element (ARE) Dimerization->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway.

Progesterone_Receptor_Signaling Progesterone Progesterone PR_HSP_complex PR-HSP Complex (Inactive) Progesterone->PR_HSP_complex Binds PR Progesterone Receptor (PR) PR->PR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->PR_HSP_complex PR_Progesterone_complex PR-Progesterone Complex (Active) PR_HSP_complex->PR_Progesterone_complex Conformational Change Dimerization Dimerization PR_Progesterone_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation PRE Progesterone Response Element (PRE) Dimerization->PRE Binds Coactivators Coactivators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Progesterone Receptor (PR) Signaling Pathway.[5][6][7]

Glucocorticoid_Receptor_Signaling Glucocorticoid Glucocorticoid GR_HSP_complex GR-HSP Complex (Inactive) Glucocorticoid->GR_HSP_complex Binds GR Glucocorticoid Receptor (GR) GR->GR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->GR_HSP_complex GR_Glucocorticoid_complex GR-Glucocorticoid Complex (Active) GR_HSP_complex->GR_Glucocorticoid_complex Conformational Change Dimerization Dimerization GR_Glucocorticoid_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Dimerization->GRE Binds Coactivators Coactivators GRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.[8][9][10][11][12]

Mineralocorticoid_Receptor_Signaling Aldosterone Aldosterone MR_HSP_complex MR-HSP Complex (Inactive) Aldosterone->MR_HSP_complex Binds MR Mineralocorticoid Receptor (MR) MR->MR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->MR_HSP_complex MR_Aldosterone_complex MR-Aldosterone Complex (Active) MR_HSP_complex->MR_Aldosterone_complex Conformational Change Dimerization Dimerization MR_Aldosterone_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation MRE Mineralocorticoid Response Element (MRE) Dimerization->MRE Binds Coactivators Coactivators MRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Experimental_Workflow Receptor_Prep Receptor Preparation (e.g., Cytosol Extraction) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor_Prep->Incubation Radioligand_Prep Radiolabeled Ligand Preparation (e.g., [3H]-DHT for AR) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound & Unlabeled Ligand) Competitor_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Dextran-Coated Charcoal) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 & Ki Determination) Quantification->Data_Analysis

References

Unveiling the Specificity of 2-Iodoestradiol for Estrogen Receptor Alpha: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of estrogen receptor alpha (ERα) is crucial for therapeutic advancements in hormone-dependent cancers and other endocrine-related disorders. This guide provides an objective comparison of 2-Iodoestradiol's specificity for ERα against other selective ligands, supported by experimental data and detailed protocols.

This compound, a derivative of estradiol, has demonstrated a notable preference for estrogen receptor alpha (ERα) over its beta isoform (ERβ). This selectivity is critical for dissecting the distinct physiological roles of the two receptors and for the development of targeted therapies. This guide delves into the binding affinity of this compound and compares it with other well-characterized ERα-selective compounds.

Comparative Analysis of ERα-Selective Ligands

The following table summarizes the binding affinities of this compound and other representative ERα-selective ligands. The data, presented as dissociation constants (Kd), inhibition constants (Ki), and relative binding affinities (RBA), highlight the varying degrees of selectivity and potency.

CompoundTypeERα Binding AffinityERβ Binding AffinitySelectivity (ERα/ERβ)
17β-Estradiol Endogenous AgonistKd: ~0.1-0.2 nMKd: ~0.2-0.5 nM~1-2 fold
This compound (16α-Iodo-17β-estradiol) AgonistKd: 0.1 nM [1][2]Kd: 0.4 nM [1][2]~4-10 fold [3]
Propyl Pyrazole Triol (PPT) AgonistRBA: ~49% (of Estradiol)[4][5]; Kd: 2 nM[6]RBA: ~0.12% (of Estradiol)[4]~410 fold [4][5]
Methyl-Piperidino-Pyrazole (MPP) AntagonistKi: 2.7 nM [7]Ki: 1800 nM >200 fold [8][9]
16α-Lactone-17β-estradiol (16α-LE2) AgonistRBA: 14.6-57% (of Estradiol)[10]RBA: 0.089% (of Estradiol)[10]~131 fold [10]

Note: Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity where a lower value indicates a higher affinity. RBA (Relative Binding Affinity) is expressed as a percentage of the binding affinity of 17β-Estradiol.

Experimental Protocols

The determination of ligand binding affinity and functional activity is paramount in drug discovery. Below are detailed methodologies for two key experiments cited in this guide.

1. Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the Ki of this compound for ERα and ERβ.

  • Materials:

    • Purified recombinant human ERα and ERβ protein.

    • Radioligand: [³H]-17β-Estradiol.

    • Test Compound: this compound.

    • Reference Compound: Unlabeled 17β-Estradiol.

    • Assay Buffer: Tris-HCl buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • A constant concentration of ERα or ERβ protein and [³H]-17β-Estradiol are incubated in the assay buffer.

    • Increasing concentrations of unlabeled this compound (or reference compound) are added to compete for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the functional response (agonist or antagonist activity) of a compound by quantifying the activation of a reporter gene under the control of an estrogen response element (ERE).

  • Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound on ERα-mediated transcription.

  • Materials:

    • A suitable mammalian cell line (e.g., HeLa, HEK293, or MCF-7) stably transfected with:

      • An expression vector for human ERα.

      • A reporter plasmid containing a luciferase gene downstream of an ERE-containing promoter.

    • Cell culture medium and reagents.

    • Test compound: this compound.

    • Control compounds: 17β-Estradiol (agonist control), Fulvestrant (antagonist control).

    • Luciferase assay reagent.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • For agonist testing, cells are treated with increasing concentrations of this compound.

    • For antagonist testing, cells are co-treated with a fixed concentration of 17β-Estradiol and increasing concentrations of this compound.

    • After an incubation period (typically 18-24 hours), the cells are lysed.

    • The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis:

    • For agonist activity, the EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.

    • For antagonist activity, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.

Visualizing ERα Signaling and Experimental Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the ERα signaling pathway and a typical experimental workflow for assessing ligand specificity.

ERa_Signaling_Pathway Estrogen Receptor Alpha (ERα) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound (or Estradiol) ERa_inactive Inactive ERα (bound to HSPs) E2->ERa_inactive Binding ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & HSP Dissociation PI3K_Akt PI3K/Akt Pathway ERa_active->PI3K_Akt Non-Genomic MAPK MAPK Pathway ERa_active->MAPK Non-Genomic ERa_active_nuc Active ERα Dimer ERa_active->ERa_active_nuc Translocation ERE Estrogen Response Element (ERE) Gene_Transcription Target Gene Transcription ERE->Gene_Transcription AP1 AP-1 Site AP1->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation ERa_active_nuc->ERE Genomic (Direct Binding) ERa_active_nuc->AP1 Genomic (Tethered) Experimental_Workflow Workflow for Assessing ERα Specificity start Start: Select ERα-selective ligand (e.g., this compound) binding_assay Competitive Radioligand Binding Assay start->binding_assay reporter_assay ERα/ERβ Reporter Gene Assay start->reporter_assay determine_ki Determine Ki for ERα and ERβ binding_assay->determine_ki determine_functional Determine EC50/IC50 for ERα and ERβ reporter_assay->determine_functional compare Compare Binding Affinity & Functional Potency determine_ki->compare determine_functional->compare conclusion Conclusion on ERα Specificity compare->conclusion

References

2-Iodoestradiol vs. Other Halogenated Estrogens: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate halogenated estrogen analogs is critical for studies ranging from receptor binding assays to in vivo imaging. This guide provides a comprehensive comparison of 2-iodoestradiol with other halogenated estrogens, focusing on their performance in various research applications, supported by experimental data.

Halogenation of estradiol (B170435) at various positions on its steroid nucleus has been a key strategy to modulate its biological activity, metabolic stability, and utility as a research tool. Among these, this compound has been investigated for its potential in radiolabeling and imaging studies. However, its performance relative to other halogenated estrogens, such as fluoro-, chloro-, and bromo-substituted analogs, warrants a detailed comparison to inform experimental design.

Estrogen Receptor Binding Affinity: A Quantitative Comparison

The primary mechanism of action for estrogens is their interaction with estrogen receptors (ERs), primarily ERα and ERβ. The relative binding affinity (RBA) of a ligand for these receptors is a crucial parameter in determining its estrogenic potency. A competitive binding assay is commonly employed to determine the RBA, where the test compound's ability to displace a radiolabeled estrogen (e.g., [3H]estradiol) from the receptor is measured.

Generally, ortho-fluorinated estrogens exhibit very high binding affinity for the estrogen receptor, in some cases even exceeding that of estradiol itself[1]. In contrast, bromo- and iodo-substituted estradiols at the 2- and 4-positions demonstrate considerably lower binding affinities[1]. A consistent trend observed is that 4-substituted estradiols have a greater affinity for the estrogen receptor than their corresponding 2-substituted isomers[1].

CompoundPosition of HalogenHalogenRelative Binding Affinity (RBA) (%) vs. Estradiol (100%)Reference
Estradiol--100[1]
2-Fluoroestradiol2FHigh (Specific value not provided)[1]
4-Fluoroestradiol4FHigh (Specific value not provided)[1]
2-Bromoestradiol2BrConsiderably lower than fluoro analogs[1]
4-Bromoestradiol4BrHigher than 2-bromoestradiol[1]
This compound 2 I Considerably lower than fluoro analogs [1]
4-Iodoestradiol4IHigher than this compound[1]
16α-Bromoestradiol16BrComparable to Estradiol[1]
16α-Iodoestradiol16IComparable to Estradiol[1]

Table 1: Relative Binding Affinity of Halogenated Estrogens for the Estrogen Receptor. This table summarizes the general trends in binding affinity based on the type and position of the halogen substituent. Note that specific quantitative values for direct comparison of all compounds in a single study are limited in the available literature.

In Vivo Performance: Biodistribution and Uterotrophic Activity

The in vivo behavior of halogenated estrogens is critical for applications such as PET and SPECT imaging, as well as for understanding their physiological and potential therapeutic effects. Key in vivo parameters include biodistribution (the uptake and retention in various tissues) and uterotrophic activity (the ability to stimulate uterine growth in immature or ovariectomized animals), a classic measure of estrogenic potency.

Radiolabeled estrogens are instrumental in these studies. For instance, 16α-[18F]fluoroestradiol ([18F]FES) is a well-established PET imaging agent for detecting ER-positive breast tumors. Comparative studies of radioiodinated estrogens, such as 2-[125I]iodoestradiol, are essential to evaluate their potential as alternative imaging agents, particularly for SPECT imaging.

RadiotracerTarget TissueUptake (%ID/g)Time PointSpeciesReference
17α-Z-[125I]iodovinyloestradiolUterusHigh (Specific value not provided)4 hrRat[2]
16α-[125I]iodoestradiolUterusHigh (Specific value not provided)4 hrRat[2]
17α-E-[125I]iodovinyloestradiolUterusLower than Z-isomer and 16α-iodo4 hrRat[2]

Table 2: Comparative in vivo uptake of radioiodinated estrogens in immature female rats. This table highlights the differential uptake of various radioiodinated estrogen analogs in the uterus. The data suggests that the stereochemistry and position of the radioiodine substituent significantly impact target tissue accumulation.

Signaling Pathways

Upon binding to the estrogen receptor, halogenated estrogens, like estradiol, can initiate a cascade of molecular events. These signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: This classical pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene expression.

Non-Genomic Pathway: This rapid signaling pathway is initiated by estrogen receptors located at the cell membrane or in the cytoplasm. It involves the activation of various kinase cascades, such as the PI3K/Akt and MAPK pathways, which can, in turn, influence cellular processes and also modulate genomic signaling.

The specific halogen substituent and its position can potentially influence the conformation of the estrogen receptor, leading to differential recruitment of co-activator and co-repressor proteins. This can result in altered downstream gene expression profiles and, consequently, different biological responses. However, detailed studies on the differential effects of a wide range of A-ring halogenated estrogens on these signaling pathways are an area of ongoing research.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Halogenated Estrogen Halogenated Estrogen ER Estrogen Receptor (ER) Halogenated Estrogen->ER Binding PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Activation MAPK MAPK Pathway ER->MAPK Activation ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation Gene_Expression Regulation of Gene Expression PI3K_Akt->Gene_Expression Modulation MAPK->Gene_Expression Modulation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding ERE->Gene_Expression

Figure 1: Generalized Estrogen Signaling Pathway. This diagram illustrates the genomic and non-genomic signaling pathways initiated by the binding of a halogenated estrogen to the estrogen receptor.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Materials:

  • Purified estrogen receptor (e.g., from rat uterine cytosol or recombinant human ERα)

  • Radiolabeled estradiol (e.g., [3H]estradiol)

  • Test compounds (this compound and other halogenated estrogens)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail and counter

Procedure:

  • A fixed concentration of the estrogen receptor and radiolabeled estradiol are incubated together.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

  • After incubation, the receptor-bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).

  • The amount of radioactivity in the receptor-bound fraction is measured by scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.

  • The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

CompetitiveBindingAssay cluster_components Assay Components cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis ER Estrogen Receptor (ER) Incubation Incubate components ER->Incubation Radiolabeled_E2 Radiolabeled Estradiol Radiolabeled_E2->Incubation Test_Compound Test Compound (Halogenated Estrogen) Test_Compound->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification IC50 Determine IC50 Quantification->IC50 RBA Calculate RBA IC50->RBA

Figure 2: Experimental Workflow for Competitive Estrogen Receptor Binding Assay. This diagram outlines the key steps involved in determining the relative binding affinity of a test compound.

In Vivo Biodistribution Study

This study is performed to determine the uptake and retention of a radiolabeled compound in various tissues over time.

Materials:

  • Radiolabeled test compound (e.g., 125I-labeled this compound)

  • Animal model (e.g., immature female rats)

  • Anesthesia

  • Gamma counter

Procedure:

  • The radiolabeled compound is administered to the animals (e.g., via intravenous or intraperitoneal injection).

  • At various time points post-injection, animals are euthanized.

  • Tissues of interest (e.g., uterus, ovaries, muscle, blood, liver, kidneys) are dissected, weighed, and the radioactivity is measured using a gamma counter.

  • The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • To assess receptor-mediated uptake, a blocking study can be performed where a group of animals is pre-treated with a high dose of unlabeled estradiol before administration of the radiolabeled compound.

Synthesis of Halogenated Estrogens

The synthesis of A-ring halogenated estradiols is typically achieved through direct halogenation of estradiol.

Synthesis of 2- and 4-Bromoestradiol: A common method for the bromination of estradiol-17β involves the use of 2,4,4,6-tetrabromocyclohexa-2,5-dienone as the brominating agent, which yields a mixture of 2- and 4-bromoestradiols[3][4][5]. These isomers can then be separated by techniques such as fractional crystallization.

Synthesis of 2-Chloroestradiol (B1204031): The synthesis of 2-chloroestradiol can be achieved through various methods, often involving the direct chlorination of estradiol or a protected derivative using a suitable chlorinating agent.

Conclusion

The choice between this compound and other halogenated estrogens depends heavily on the specific research application. For studies requiring high estrogen receptor binding affinity, fluoro-substituted estrogens, particularly at the 4-position, appear to be superior. However, the larger atomic size of iodine in this compound makes it suitable for radiolabeling with gamma-emitting isotopes like 123I or 125I for SPECT imaging or autoradiography, respectively. Bromo- and chloro-analogs offer intermediate properties.

Ultimately, the selection of a halogenated estrogen should be guided by a careful consideration of the desired binding affinity, the requirements for radiolabeling, and the specific goals of the in vitro or in vivo study. Further head-to-head comparative studies providing quantitative data on a wider range of halogenated estrogens are needed to build a more complete picture of their relative performance.

References

A Comparative Analysis of 2-Iodoestradiol: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo efficacy of 2-Iodoestradiol, a synthetic derivative of estradiol (B170435). Due to the limited availability of direct experimental data for this compound, this guide draws comparative insights from its closely related and extensively studied analogue, 2-Methoxyestradiol (B1684026) (2-ME2). This approach aims to provide a valuable resource for researchers by highlighting potential mechanisms and experimental considerations.

In Vitro Efficacy: Promising Antiproliferative and Pro-Apoptotic Effects

In vitro studies on estradiol derivatives, particularly 2-Methoxyestradiol, have demonstrated significant potential in cancer cell lines. These compounds are known to exert antiproliferative, antiangiogenic, and pro-apoptotic effects.[1][2] The primary mechanism of action is believed to be independent of estrogen receptors (ERs), distinguishing it from the hormonal activity of its parent compound, estradiol.[1]

The cytotoxic effects of 2-ME2 have been observed in a variety of cancer cell lines, including breast cancer, osteosarcoma, lung cancer, and melanoma.[1][3] The antiproliferative activity is often attributed to the disruption of microtubule function, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[3][4]

Key In Vitro Mechanisms of Action (Inferred from 2-Methoxyestradiol):

  • Microtubule Disruption: Similar to other microtubule inhibitors, 2-ME2 is thought to bind to tubulin, preventing the formation of functional microtubules. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.[1]

  • Induction of Apoptosis: 2-ME2 has been shown to induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.[3][5]

  • Anti-angiogenic Effects: 2-ME2 can inhibit the proliferation and migration of endothelial cells, a crucial step in angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2]

In Vivo Efficacy: The Challenge of Bioavailability

A significant challenge in translating the promising in vitro results of estradiol derivatives to in vivo models is their pharmacokinetic profile, particularly low oral bioavailability.[6] Studies on 2-Methoxyestradiol have shown that despite potent in vitro activity, its in vivo efficacy can be limited due to rapid metabolism and clearance.[7]

In animal models, the administration of 2-ME2 has produced mixed results. While some studies have reported tumor growth inhibition in xenograft models, others have observed a lack of efficacy, which is often attributed to the inability to achieve and maintain therapeutic concentrations of the drug within the tumor tissue.[3][7] Furthermore, at certain concentrations, 2-ME2 has been reported to have estrogenic effects that could potentially support the growth of ER-positive tumors.[7]

To overcome the issue of poor bioavailability, researchers have developed derivatives such as 2-methoxyestradiol-bis-sulphamate (2MEBM), which has demonstrated enhanced in vivo antitumor activity compared to the parent compound. This highlights the critical importance of formulation and drug delivery in realizing the therapeutic potential of this class of compounds.

Data Summary

Table 1: Comparison of In Vitro and In Vivo Efficacy (Based on 2-Methoxyestradiol as a surrogate for this compound)

FeatureIn VitroIn Vivo
Efficacy Often potent antiproliferative and pro-apoptotic activity in various cancer cell lines.Efficacy can be limited and variable, highly dependent on the animal model and drug formulation.
Mechanism Disruption of microtubules, induction of apoptosis, anti-angiogenesis.[1][2]Similar mechanisms are presumed, but achieving effective concentrations at the tumor site is a major hurdle.
Challenges -Poor oral bioavailability, rapid metabolism, and potential for off-target estrogenic effects.[6][7]
Key Metrics IC50 values (typically in the µM range for 2-ME2).Tumor growth inhibition (TGI), pharmacokinetic parameters (Cmax, AUC).

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT or WST-8 Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, U2OS for osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or a control compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT or WST-8) is added to each well, and the plates are incubated for a further 2-4 hours. The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of a compound in an animal model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10]

  • Tumor Cell Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.[9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, the tumors are excised and weighed.

  • Toxicology Assessment: The body weight of the mice is monitored as an indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Visualizations

G cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow Cell Line Selection Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay IC50 Determination IC50 Determination Viability Assay->IC50 Determination In Vivo Study Design In Vivo Study Design IC50 Determination->In Vivo Study Design Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Treatment->Efficacy & Toxicity Assessment Clinical Candidate Selection Clinical Candidate Selection Efficacy & Toxicity Assessment->Clinical Candidate Selection

Caption: General experimental workflow for drug efficacy testing.

G cluster_microtubules Microtubule Dynamics cluster_apoptosis Apoptosis Pathway This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibition Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation G2/M Arrest G2/M Arrest Microtubule Formation->G2/M Arrest Disruption leads to Bcl-2 Family Modulation Bcl-2 Family Modulation Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G2/M Arrest->Caspase Activation

Caption: Postulated signaling pathway for this compound.

References

Head-to-head study of 2-Iodoestradiol and tamoxifen in breast cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Cellular Mechanisms

In the landscape of breast cancer therapeutics, particularly for estrogen receptor-positive (ER+) subtypes, endocrine therapy remains a cornerstone of treatment. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a long-standing key player. This guide provides a head-to-head comparison of Tamoxifen with 2-Iodoestradiol, an iodinated derivative of estradiol (B170435), in the context of their effects on breast cancer cells. This analysis is aimed at researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to delineate the mechanisms, efficacy, and potential therapeutic applications of these compounds.

Executive Summary

This guide delves into the comparative effects of this compound and Tamoxifen on breast cancer cells, with a focus on the well-characterized MCF-7 cell line. While extensive data is available for Tamoxifen, detailing its cytostatic and cytotoxic effects, information on the direct pharmacological actions of non-radiolabeled this compound is limited. The primary cytotoxic effects of this compound reported in the literature are attributed to its radiolabeled form, which induces cell death through targeted radiation. In contrast, Tamoxifen's multifaceted mechanism involves competitive estrogen receptor binding, leading to cell cycle arrest and induction of apoptosis. This comparison will, therefore, juxtapose the well-established profile of Tamoxifen with the known estrogenic properties of estradiol derivatives like this compound, highlighting their divergent approaches to impacting breast cancer cell fate.

Mechanism of Action

This compound: As a derivative of estradiol, this compound is expected to exert its biological effects primarily through the estrogen receptor (ER). Iodinated estrogens have been shown to bind to the ER and can elicit estrogenic responses.[1] This suggests that, in its non-radiolabeled form, this compound likely acts as an ER agonist, mimicking the effects of estradiol. This would involve binding to ERα and/or ERβ, leading to the transcription of estrogen-responsive genes that can promote cell proliferation in ER+ breast cancer cells.[2][3]

Tamoxifen: Tamoxifen is a SERM, exhibiting tissue-specific estrogen agonist and antagonist activities. In breast tissue, it acts predominantly as an antagonist, competitively binding to the estrogen receptor and blocking the proliferative signals of endogenous estrogens.[4] However, it also possesses partial agonist activity. Its active metabolite, 4-hydroxytamoxifen, has a significantly higher affinity for the estrogen receptor.[5] Beyond its receptor-mediated effects, at pharmacological concentrations, Tamoxifen can induce apoptosis through ER-independent mechanisms, including the activation of signaling pathways like ERK1/2 and disruption of mitochondrial function.[4][6]

Comparative Efficacy in Breast Cancer Cells

Due to the limited availability of data on the direct, non-radiochemical cytotoxic effects of this compound, a direct quantitative comparison of its anti-cancer efficacy with Tamoxifen is challenging. The available information on radiolabeled 16α-[125I]iodoestradiol demonstrates potent and specific cytotoxicity to ER+ MCF-7 cells, causing a nearly 5-log reduction in the surviving cell fraction.[7] This effect, however, is a result of targeted radiation damage and not a pharmacological property of the molecule itself.

In contrast, Tamoxifen's efficacy is well-documented through extensive in vitro studies.

Cell Viability and Cytotoxicity

The following table summarizes the inhibitory concentration (IC50) values for Tamoxifen and its active metabolite in MCF-7 cells from various studies.

CompoundCell LineIC50 ValueIncubation TimeReference
TamoxifenMCF-74.506 µg/mL (~12.1 µM)24 hours[5]
TamoxifenMCF-710.045 µMNot Specified[8]
4-hydroxytamoxifenMCF-70.5 µMNot Specified[9]
4-hydroxytamoxifenMCF-719.35 µM24 hours[10]
4-hydroxytamoxifenMCF-721.42 µM48 and 72 hours[10]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Apoptosis Induction

This compound: There is a lack of direct evidence for apoptosis induction by non-radiolabeled this compound. As an estrogen agonist, it would be expected to promote cell survival and inhibit apoptosis in ER+ cells under normal conditions.

Tamoxifen: Tamoxifen is a known inducer of apoptosis in breast cancer cells.[6][11] At pharmacological concentrations, it can trigger cell death through both ER-dependent and ER-independent pathways.[4] Mechanisms include the activation of the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, as well as the modulation of signaling cascades involving ERK1/2.[5][6][12] Studies have shown that Tamoxifen treatment leads to a significant increase in the late apoptotic cell population in MCF-7 cells.[12]

Cell Cycle Arrest

This compound: As an estrogen agonist, this compound would be expected to promote cell cycle progression, similar to estradiol, which stimulates the transition from the G1 to the S phase.

Tamoxifen: A primary mechanism of Tamoxifen's cytostatic effect is the induction of cell cycle arrest, predominantly in the G0/G1 phase.[6][13] This is a consequence of its antagonistic effect on the estrogen receptor, blocking the signals required for cell cycle progression. However, some studies also report a G2/M arrest with long-term Tamoxifen treatment.[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (this compound or Tamoxifen) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated as required and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates 2_Iodoestradiol 2_Iodoestradiol 2_Iodoestradiol->ER Binds & Activates (Agonist) Tamoxifen Tamoxifen Tamoxifen->ER Binds & Blocks (Antagonist in Breast) Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Tamoxifen->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Tamoxifen->Apoptosis_Induction ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: Simplified Estrogen Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start: Breast Cancer Cell Line (MCF-7) treatment Treatment with: - this compound - Tamoxifen - Vehicle Control start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow.

Conclusion

This comparative guide highlights the distinct mechanistic profiles of this compound and Tamoxifen in the context of ER+ breast cancer cells. Tamoxifen is a well-characterized SERM with proven efficacy in inhibiting cell proliferation through cell cycle arrest and inducing apoptosis. Its dual antagonistic and partial agonistic activities, along with its ER-independent effects, contribute to its complex but effective therapeutic profile.

The role of non-radiolabeled this compound, in contrast, remains largely undefined in the public domain. Based on its structural similarity to estradiol and the known activity of other iodinated estrogens, it is hypothesized to act as an estrogen receptor agonist, which would generally promote the growth of ER+ breast cancer cells. The potent cytotoxicity observed with its radiolabeled counterpart is a function of targeted radiation and does not reflect its intrinsic pharmacological properties.

References

Unveiling the Mechanism of 2-Iodoestradiol: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on the mechanism of action of 2-Iodoestradiol, also known as 16α-Iodoestradiol. We present a comparative analysis with other estrogen receptor ligands, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate the replication and extension of these seminal studies.

This compound is a potent synthetic estrogen that has been utilized in research to probe the intricacies of estrogen receptor (ER) signaling. Its mechanism of action, like other estrogens, is primarily mediated through its interaction with the two main estrogen receptor subtypes: ERα and ERβ. Understanding its specific binding affinities and downstream effects is crucial for elucidating the nuanced roles of these receptors in various physiological and pathological processes.

Comparative Performance with Other Estrogen Receptor Ligands

The biological activity of this compound is best understood in the context of its comparison with the endogenous estrogen, 17β-estradiol, and other selective estrogen receptor modulators (SERMs).

Binding Affinity to Estrogen Receptors

The initial step in the mechanism of action of any estrogenic compound is its binding to the estrogen receptors. The affinity of this compound for ERα and ERβ has been quantified in several studies and compared to that of estradiol (B170435).

CompoundERα Binding Affinity (Kd, nM)ERβ Binding Affinity (Kd, nM)
This compound (16α-Iodoestradiol) ~0.1 - 0.6~0.24 - 0.4
17β-Estradiol ~0.1~0.1

Table 1: Comparative binding affinities of this compound and 17β-Estradiol for Estrogen Receptor α and β. Data compiled from multiple sources.

These data indicate that this compound exhibits a high affinity for both ERα and ERβ, with some studies suggesting a slight preference for ERα. Its affinity is comparable to that of the natural ligand, 17β-estradiol.

In Vivo Estrogenic Activity

Beyond receptor binding, the functional consequence of ligand interaction is a critical aspect of its mechanism. The uterotrophic assay in rats, a classic in vivo test for estrogenic activity, has been used to assess the potency of this compound.

CompoundUterine Weight Increase
This compound (unlabeled) Active
17β-Estradiol Active

Table 2: In vivo estrogenic activity of this compound and 17β-Estradiol as determined by the rat uterotrophic assay.

Published findings confirm that unlabeled this compound is an active estrogen in vivo, capable of stimulating uterine growth in ovariectomized rats, a hallmark of estrogenic action[1].

Key Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for cornerstone experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the relative binding affinity of a test compound for the estrogen receptor.

Objective: To measure the ability of this compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to ERα and ERβ.

Methodology:

  • Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or other competitor compounds.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.

  • Quantification: The radioactivity in the supernatant, which represents the amount of radioligand bound to the estrogen receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is used to calculate the relative binding affinity (RBA).

G cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification ER Estrogen Receptor radioligand Radiolabeled Estradiol ER->radioligand Binds competitor This compound ER->competitor Binds charcoal Dextran-Coated Charcoal radioligand->charcoal Adsorbed if unbound competitor->charcoal Adsorbed if unbound centrifugation Centrifugation charcoal->centrifugation supernatant Supernatant (Bound Ligand) centrifugation->supernatant pellet Pellet (Free Ligand) centrifugation->pellet scintillation Scintillation Counting supernatant->scintillation

Competitive Binding Assay Workflow

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Objective: To determine if this compound can induce the expression of a reporter gene under the control of an estrogen-responsive element (ERE).

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) downstream of an ERE-containing promoter.

  • Treatment: The transfected cells are treated with varying concentrations of this compound, a known agonist (e.g., 17β-estradiol), a known antagonist (e.g., fulvestrant), or a vehicle control.

  • Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.

  • Data Analysis: The fold induction of reporter gene activity relative to the vehicle control is calculated to determine the agonistic or antagonistic activity of the test compound.

G ligand This compound ER Estrogen Receptor ligand->ER Binds and activates ERE Estrogen Responsive Element ER->ERE Binds to reporter Reporter Gene (e.g., Luciferase) ERE->reporter Drives transcription protein Reporter Protein reporter->protein Translated to light Light Signal protein->light Produces (with substrate)

Reporter Gene Assay Principle

Signaling Pathways of this compound

The binding of this compound to estrogen receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to EREs on the DNA and modulates the transcription of target genes. This process typically occurs over hours and leads to changes in protein synthesis that mediate the long-term effects of estrogens.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ER Estrogen Receptor ligand->ER ERE Estrogen Responsive Element ER->ERE Translocates and binds gene Target Gene ERE->gene mRNA mRNA gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response

Genomic Estrogen Signaling Pathway

Non-Genomic Signaling Pathway

In addition to the genomic pathway, estrogens can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These actions involve the activation of various kinase signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. While specific studies on the non-genomic signaling of this compound are limited, it is presumed to follow the general mechanism of other estrogens.

G ligand This compound mER Membrane Estrogen Receptor ligand->mER Binds to MAPK MAPK Pathway mER->MAPK PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt downstream Downstream Effectors MAPK->downstream PI3K_Akt->downstream response Rapid Cellular Response downstream->response

Non-Genomic Estrogen Signaling Pathway

Conclusion

This guide provides a foundational understanding of the mechanism of action of this compound based on published findings. The provided data tables and experimental protocols offer a starting point for researchers seeking to replicate and build upon this knowledge. Further investigation into the specific downstream signaling pathways activated by this compound and more extensive comparative studies with a broader range of SERMs are warranted to fully elucidate its unique pharmacological profile.

References

2-Iodoestradiol: A Comparative Analysis of On-Target and Off-Target Effects Versus Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-Iodoestradiol reveals a complex pharmacological profile with notable differences in binding affinities and potential for off-target interactions when compared to its parent compound, estradiol (B170435). While direct comparative data on its estrogen receptor (ER) mediated signaling and metabolic stability remains limited, existing evidence suggests that the introduction of an iodine atom at the C2 position significantly alters its interaction with key biological molecules, warranting careful consideration in research and therapeutic development.

Executive Summary

Comparative Binding Affinities

A primary determinant of a hormone's biological activity is its affinity for its cognate receptors. While estradiol is the prototypical ligand for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), the binding characteristics of this compound are less well-defined in publicly available literature. However, a significant off-target interaction has been identified that differentiates it from estradiol.

CompoundTargetBinding Affinity (Kd or Ka)Reference
This compound Human Sex Hormone-Binding Globulin (SHBG)Ka = 2.4 x 109 M-1[1]
Dihydrotestosterone (B1667394)Human Sex Hormone-Binding Globulin (SHBG)Lower than this compound[1]
EstradiolHuman Sex Hormone-Binding Globulin (SHBG)Lower than Dihydrotestosterone[1]

Table 1: Comparative Binding Affinities for Human Sex Hormone-Binding Globulin (SHBG). Note the exceptionally high affinity of this compound for SHBG, a key plasma protein that regulates the bioavailability of sex steroids.

This high affinity for SHBG suggests that a significant portion of this compound in circulation would be protein-bound, potentially reducing its free concentration and availability to interact with estrogen receptors and other targets.[1]

Signaling Pathways and Potential for Off-Target Effects

Estradiol elicits its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of estradiol to nuclear ERα and ERβ, which then act as transcription factors to regulate gene expression. Non-genomic signaling is initiated by membrane-associated estrogen receptors and involves the rapid activation of various intracellular signaling cascades.

Due to the lack of direct comparative studies, the precise impact of the 2-iodo substitution on these signaling pathways remains to be fully elucidated. However, the distinct binding profile of this compound, particularly its high affinity for SHBG, suggests the potential for altered downstream effects compared to estradiol.

Potential Off-Target Signaling via SHBG

The high-affinity interaction with SHBG is a notable off-target effect. SHBG itself can initiate signaling cascades upon steroid binding, independent of classical estrogen receptors. Therefore, this compound could potentially trigger SHBG-mediated signaling pathways to a greater extent than estradiol.

SHBG_Signaling This compound This compound SHBG SHBG This compound->SHBG High Affinity Binding Membrane Receptor Membrane Receptor SHBG->Membrane Receptor Interaction Intracellular Signaling Intracellular Signaling Membrane Receptor->Intracellular Signaling Activation Cellular Response Cellular Response Intracellular Signaling->Cellular Response

Figure 1: Potential Off-Target Signaling of this compound via SHBG.

Metabolic Stability and Deiodination

The metabolic fate of this compound, particularly the stability of the carbon-iodine bond, is a critical factor in determining its in vivo activity and potential for off-target effects. Deiodinases are enzymes that can remove iodine from molecules, and their activity could potentially convert this compound back to estradiol.

While studies on the metabolism of 2-fluoroestradiol suggest that the position of halogenation influences metabolic pathways, there is currently no direct experimental data available on the deiodination of this compound in biological systems. The susceptibility of this compound to deiodinases remains a key area for future investigation.

Deiodination_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment 2-Iodoestradiol_invitro This compound Microsomes Liver Microsomes 2-Iodoestradiol_invitro->Microsomes Deiodinases Recombinant Deiodinases 2-Iodoestradiol_invitro->Deiodinases Metabolite_Analysis_invitro Metabolite Analysis (LC-MS) Microsomes->Metabolite_Analysis_invitro Deiodinases->Metabolite_Analysis_invitro 2-Iodoestradiol_invivo This compound Administration Animal_Model Animal Model 2-Iodoestradiol_invivo->Animal_Model Plasma_Tissue_Analysis Plasma and Tissue Analysis (LC-MS) Animal_Model->Plasma_Tissue_Analysis Estradiol_Detection Detection of Estradiol Plasma_Tissue_Analysis->Estradiol_Detection

Figure 2: Experimental Workflow to Determine Deiodination of this compound.

Experimental Protocols

Competitive Binding Assay for SHBG

Objective: To determine the binding affinity of this compound for human SHBG.

Methodology:

  • Purified human SHBG is incubated with a fixed concentration of radiolabeled dihydrotestosterone ([³H]DHT).

  • Increasing concentrations of unlabeled this compound or estradiol are added to compete for binding to SHBG.

  • The mixture is incubated at 37°C to reach equilibrium.

  • Dextran-coated charcoal is used to separate bound from free radioligand.

  • The amount of bound [³H]DHT is quantified by liquid scintillation counting.

  • The affinity constant (Ka) or inhibition constant (Ki) is calculated from the competition curve.[1]

In Vitro Deiodination Assay

Objective: To assess the potential for enzymatic deiodination of this compound.

Methodology:

  • This compound is incubated with human liver microsomes or recombinant deiodinase enzymes (e.g., DIO1, DIO2, DIO3) in a suitable buffer containing necessary cofactors (e.g., dithiothreitol).

  • The reaction is incubated at 37°C for a specified time.

  • The reaction is stopped, and the mixture is extracted to separate the parent compound from potential metabolites.

  • The presence of estradiol in the reaction mixture is analyzed using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion and Future Directions

The available evidence strongly indicates that this compound possesses a distinct pharmacological profile compared to estradiol, primarily driven by its exceptionally high affinity for SHBG. This off-target interaction has significant implications for its bioavailability and potential to activate SHBG-mediated signaling pathways.

Crucially, there is a clear need for further research to fill the existing knowledge gaps. Direct comparative studies are required to:

  • Determine the binding affinities of this compound for ERα and ERβ.

  • Characterize its effects on both genomic and non-genomic estrogen receptor signaling pathways.

  • Investigate its metabolic stability and susceptibility to deiodination in vitro and in vivo.

A comprehensive understanding of these factors is essential for the accurate interpretation of experimental results and for guiding the potential development of this compound as a research tool or therapeutic agent. Researchers utilizing this compound should be mindful of its high SHBG affinity and consider its potential to act through mechanisms independent of classical estrogen receptors.

References

Validating 2-Iodoestradiol: A Comparative Guide Using Estrogen Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected effects of 2-Iodoestradiol and the well-characterized 17β-estradiol in wild-type versus estrogen receptor (ER) knockout mouse models. While direct experimental data on the administration of this compound to ER knockout mice is limited in publicly available literature, this document serves as a valuable resource by summarizing the established phenotypes of these models and the known effects of 17β-estradiol. This allows for a foundational understanding and a framework for designing future validation studies for this compound and other novel estrogenic compounds.

Introduction to this compound and the Importance of Knockout Model Validation

This compound is a synthetic, iodinated derivative of estradiol. Its utility in research often stems from the ability to radiolabel it with isotopes of iodine for imaging and receptor binding assays. Validating the in vivo effects of such compounds is crucial to ensure they act via the intended pathways. Estrogen receptor knockout (ERKO) mouse models, specifically ERα knockout (αERKO), ERβ knockout (βERKO), and ERα/β double knockout (αβERKO) mice, are indispensable tools for this purpose. By comparing the physiological and behavioral responses to a compound in wild-type mice versus mice lacking one or both estrogen receptors, researchers can definitively determine the involvement of these receptors in mediating the compound's effects.

Estrogen Signaling Pathways

Estrogens, including 17β-estradiol, exert their effects through two primary signaling pathways:

  • Genomic (Nuclear) Signaling: Estrogen binds to ERα or ERβ in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This pathway is responsible for the long-term effects of estrogens.

  • Non-Genomic (Membrane) Signaling: A subpopulation of estrogen receptors located at the plasma membrane can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, upon estrogen binding. These rapid effects can influence various cellular processes and can also indirectly affect gene expression.

Estrogen_Signaling_Pathways cluster_genomic Genomic Signaling (Nuclear) cluster_nongenomic Non-Genomic Signaling (Membrane) E2_genomic Estrogen ER_cyto ERα / ERβ (Cytoplasm) E2_genomic->ER_cyto Binds ER_complex E2-ER Complex ER_cyto->ER_complex ER_dimer Dimerized E2-ER Complex ER_complex->ER_dimer Dimerizes ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates E2_nongenomic Estrogen mER Membrane ER E2_nongenomic->mER Binds G_protein G-protein mER->G_protein Activates Signaling_Cascades MAPK / PI3K Pathways G_protein->Signaling_Cascades Initiates Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response Leads to

Figure 1: Simplified diagrams of the genomic and non-genomic estrogen signaling pathways.

Comparative Phenotypes of Estrogen Receptor Knockout Mice

Understanding the baseline phenotypes of ERKO mice is fundamental to interpreting the results of compound administration studies. The following table summarizes key characteristics of αERKO and βERKO mice.

FeatureWild-Type (WT)ERα Knockout (αERKO)ERβ Knockout (βERKO)
Uterine Development Normal, responsive to estrogenHypoplastic, unresponsive to estrogen-induced growth[1][2]Normal, responsive to estrogen-induced growth[1]
Ovarian Function Normal estrous cycles, ovulationAnovulatory, hemorrhagic cystic follicles[3]Reduced fertility, normal estrous cycles but sub-optimal ovulation[3]
Mammary Gland Normal ductal developmentRudimentary ductal system, fails to develop[3]Normal ductal development, impaired alveolar development during pregnancy
Bone Homeostasis Maintained bone densityReduced bone mineral density, shorter bones[3]Normal bone density
Anxiety-like Behavior Modulated by estrogen levelsNo significant change in anxiety-like behavior[4]Increased anxiety-like behavior, less responsive to anxiolytic effects of estrogen[4][5]
Male Fertility FertileInfertile, abnormal sperm and testes development[3]Fertile

Validating Compound Effects: A Comparative Framework

The following tables provide a framework for comparing the expected outcomes of this compound administration to the known effects of 17β-estradiol in wild-type and ERKO mouse models.

Uterine Wet Weight - A Marker of Estrogenic Activity

The uterotrophic assay is a standard measure of estrogenic activity. An increase in uterine weight indicates a proliferative response mediated by ERα.

Animal Model17β-Estradiol TreatmentExpected Outcome with this compound (Hypothetical)
Wild-Type (Ovariectomized) Significant increase in uterine weightSignificant increase in uterine weight (if ERα agonist)
αERKO (Ovariectomized) No significant increase in uterine weight[1]No significant increase in uterine weight (validates ERα-dependency)
βERKO (Ovariectomized) Significant increase in uterine weight[1]Significant increase in uterine weight (suggests primary action is not via ERβ for this endpoint)
Anxiety-Like Behavior - Assessing Neuroactive Effects

Estrogens have well-documented effects on mood and anxiety, with ERβ playing a significant role in mediating anxiolytic effects.

Animal Model17β-Estradiol TreatmentExpected Outcome with this compound (Hypothetical)
Wild-Type (Ovariectomized) Dose-dependent effects; low doses are often anxiolytic[6][7]Anxiolytic or anxiogenic effects depending on ER subtype affinity
αERKO (Ovariectomized) Minimal effect on anxiety-like behavior[4]Minimal effect (if effects are primarily ERβ-mediated)
βERKO (Ovariectomized) Anxiolytic effects are attenuated or absent[5][6][7]Attenuated or absent anxiolytic effects (validates ERβ-dependency)

Experimental Protocols

The following are generalized protocols for the in vivo administration of an estrogenic compound to mice. Note: These protocols should be adapted and optimized for the specific compound, vehicle, and research question.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for injection.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, corn oil, or a solution of ethanol (B145695) and saline)

  • Sterile glass vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound powder.

  • Add the sterile vehicle to the vial.

  • Vortex vigorously until the compound is completely dissolved. Gentle warming may aid dissolution in oil-based vehicles.

  • If using an aqueous-based vehicle, first dissolve the this compound in a small amount of ethanol before adding the sterile saline.

  • Sterile-filter the final solution into a new sterile vial.

  • Store at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment.

Administration to Mice

a) Subcutaneous (s.c.) Injection:

  • Dosage: Dose will be compound-specific and should be determined through dose-response studies. For estrogens, doses can range from 0.1 to 100 µg/kg.

  • Procedure:

    • Restrain the mouse.

    • Lift the loose skin between the shoulder blades to form a "tent".

    • Insert a 25-27 gauge needle into the base of the skin tent.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site.

b) Intraperitoneal (i.p.) Injection:

  • Dosage: Similar to s.c. injection, but may require adjustment based on bioavailability.

  • Procedure:

    • Restrain the mouse with its head tilted downwards.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen.

    • Aspirate to check for urine or intestinal contents.

    • Inject the solution.

Experimental Workflow for Validating Compound Effects

The following diagram illustrates a typical workflow for validating the effects of a novel compound like this compound using knockout models.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis and Interpretation Start Start: Hypothesis Formulation Animal_Groups Establish Animal Groups: - Wild-Type (WT) - ERα Knockout (αERKO) - ERβ Knockout (βERKO) Start->Animal_Groups Ovariectomy Ovariectomy (to remove endogenous estrogens) Animal_Groups->Ovariectomy Compound_Prep Prepare this compound and Vehicle Ovariectomy->Compound_Prep Administration Administer this compound or Vehicle Compound_Prep->Administration Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze) Administration->Behavioral_Testing Physiological_Measurement Physiological Measurement (e.g., Uterine Weight) Behavioral_Testing->Physiological_Measurement Tissue_Collection Tissue Collection for Molecular Analysis Physiological_Measurement->Tissue_Collection Data_Analysis Statistical Analysis of Data Tissue_Collection->Data_Analysis Comparison Compare responses between WT and KO groups Data_Analysis->Comparison Conclusion Draw Conclusions on Receptor-Mediated Effects Comparison->Conclusion

Figure 2: A generalized experimental workflow for validating the effects of a compound using knockout mice.

Conclusion and Future Directions

The use of ER knockout mouse models is a powerful and necessary step in validating the mechanism of action of novel estrogenic compounds like this compound. While direct experimental evidence for this compound in these models is currently lacking, the extensive characterization of αERKO and βERKO mice in response to 17β-estradiol provides a robust framework for predicting and interpreting future results.

Researchers investigating this compound are strongly encouraged to utilize these knockout models to:

  • Confirm ER-dependency: Demonstrate that the observed effects are absent in the relevant knockout model.

  • Dissect ER subtype selectivity: Determine whether the effects are mediated primarily through ERα, ERβ, or a combination of both.

  • Investigate non-classical pathways: The use of double knockout mice can help to uncover potential effects that are not mediated by either of the classical estrogen receptors.

By conducting such studies, the scientific community can build a more complete understanding of the pharmacology of this compound, paving the way for its confident use in a variety of research and clinical applications.

References

A Comparative Guide to the Cellular Effects of Iodinated Estradiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of iodinated estradiol (B170435) derivatives in various cancer cell lines. Due to the limited availability of published data on 2-Iodoestradiol, this document focuses primarily on the more extensively studied compound, 16α-Iodoestradiol, and other relevant radioiodinated estradiol analogs. The information presented is intended to assist researchers in understanding the potential of these compounds in cancer research and drug development.

The data herein is compiled from various studies and presented to facilitate a comparative understanding of the cytotoxic and estrogenic effects of these compounds. While direct comparative studies under identical experimental conditions are scarce, this guide synthesizes the available quantitative data to offer a valuable resource.

Comparative Efficacy of Iodinated Estradiol Derivatives in Cancer Cell Lines

The following tables summarize the quantitative data on the effects of iodinated estradiol derivatives on different cancer cell lines. The primary focus is on breast cancer cell lines, which are the most studied models for these compounds.

Table 1: Cytotoxicity of 16α-[¹²⁵I]Iodoestradiol in Breast Cancer Cell Lines
Cell LineEstrogen Receptor (ER) StatusTreatmentObservation PeriodCell Survival (% of Control)Reference
MCF-7 Positive16α-[¹²⁵I]Iodoestradiol8 weeks10%[1]
MCF-7 Positive16α-[¹²⁵I]Iodoestradiol + 100-fold excess 17β-estradiol8 weeks77%[1]
MDA-MB-231 Negative16α-[¹²⁵I]Iodoestradiol8 weeksSimilar to competed MCF-7 cells[1]

This data highlights the specific cytotoxicity of 16α-[¹²⁵I]Iodoestradiol to ER-positive breast cancer cells.

Table 2: Effects of 16α-Iodoestradiol on Cell Proliferation and Estrogenic Response in ER-Positive Breast Cancer Cell Lines
Cell LineParameterTreatmentResultReference
MCF-7 Thymidine (B127349) Incorporation16α-IodoestradiolInduces thymidine incorporation
MCF-7 Cell Growth16α-IodoestradiolStimulates cell growth
MCF-7 Progesterone (B1679170) Receptor Induction16α-IodoestradiolInduces progesterone receptor synthesis
ZR-75-1 Estrogen Receptor Binding16α-[¹²⁵I]IodoestradiolBinds to specific estrogen receptors with comparable affinity to estradiol
ZR-75-1 Estrogenic Effects16α-IodoestradiolInduces a full range of estrogenic effects
Table 3: Binding Affinities of Various Radioiodinated Estradiol Derivatives to Estrogen Receptors in MCF-7 Cells
CompoundBinding Affinity (Kd or IC50)Reference
[¹³¹I]EITE 36.47 nM (IC50)[2]
[¹³¹I]MITE 61.83 nM (IC50)[2]

EITE and MITE are novel PEGylated ethinylestradiol derivatives. This data indicates their ability to bind to estrogen receptors in MCF-7 cells.

Experimental Protocols

This section provides an overview of the methodologies likely employed in the cited studies. These are generalized protocols based on standard laboratory practices.

Cell Culture
  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma cell line, ER-positive.

    • ZR-75-1: Human breast cancer cell line, ER-positive.

    • MDA-MB-231: Human breast adenocarcinoma cell line, ER-negative.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability and Cytotoxicity Assays
  • Clonogenic Assay (Colony Formation Assay):

    • Cells are seeded at a low density in 6-well plates or culture dishes.

    • After attachment, cells are treated with the test compound (e.g., 16α-[¹²⁵I]Iodoestradiol) with or without a competitor (e.g., 17β-estradiol).

    • The cells are incubated for a specified period (e.g., 8 weeks for long-term cytotoxicity studies) to allow for colony formation.

    • Colonies are fixed with a solution like methanol/acetic acid and stained with a dye such as crystal violet.

    • Colonies containing at least 50 cells are counted.

    • The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of control cells.

Cell Proliferation Assay
  • Thymidine Incorporation Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound (e.g., 16α-Iodoestradiol) for a specific duration.

    • During the final hours of incubation (typically 4-6 hours), [³H]-thymidine is added to each well.

    • Actively proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.

    • Cells are harvested, and the unincorporated [³H]-thymidine is washed away.

    • The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. An increase in counts per minute (CPM) indicates an increase in cell proliferation.

Estrogen Receptor Binding Assay
  • Sucrose (B13894) Density Gradient Centrifugation:

    • Cell lysates (cytosol) containing estrogen receptors are prepared.

    • The cytosol is incubated with a radiolabeled ligand (e.g., 16α-[¹²⁵I]Iodoestradiol) in the presence or absence of a non-labeled competitor to determine specific binding.

    • The incubate is layered on top of a sucrose gradient (e.g., 5-20%).

    • The gradients are centrifuged at high speed for several hours.

    • The receptor-ligand complexes sediment through the gradient based on their size and shape.

    • Fractions are collected from the bottom of the tube and the radioactivity in each fraction is measured. The sedimentation coefficient (S value) of the receptor can be determined by comparison with known standards.

Progesterone Receptor Induction Assay
  • ER-positive cells (e.g., MCF-7) are treated with the test compound (e.g., 16α-Iodoestradiol) for a specified period (e.g., 24-48 hours).

  • Total cell lysates are prepared.

  • The expression level of the progesterone receptor is determined by Western blotting using a specific anti-progesterone receptor antibody. An increase in the progesterone receptor protein level indicates an estrogenic response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of estrogenic compounds and a typical experimental workflow for assessing the effects of iodinated estradiol derivatives.

Caption: Estrogen signaling pathway of iodinated estradiol derivatives.

ExperimentalWorkflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with Iodinated Estradiol Derivative cell_culture->treatment viability Cell Viability Assay (Clonogenic Assay) treatment->viability proliferation Proliferation Assay (Thymidine Incorporation) treatment->proliferation binding ER Binding Assay (Sucrose Gradient) treatment->binding gene_expression Gene Expression (e.g., Progesterone Receptor) treatment->gene_expression data_analysis Data Analysis and Comparison viability->data_analysis proliferation->data_analysis binding->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing iodoestradiol effects.

Conclusion

The available evidence suggests that iodinated estradiol derivatives, particularly 16α-Iodoestradiol, exhibit potent and specific effects on estrogen receptor-positive breast cancer cells. These compounds can induce a range of estrogenic responses, including cell proliferation at low concentrations, while radioiodinated versions demonstrate significant cytotoxicity, making them promising candidates for both diagnostic imaging and targeted radiotherapy of ER-positive tumors.

The lack of data on this compound and the absence of direct comparative studies between different iodinated analogs highlight a gap in the current research landscape. Further investigation into the structure-activity relationships of various iodinated estradiol derivatives is warranted to fully elucidate their therapeutic potential and to develop novel agents with improved efficacy and specificity for the treatment of hormone-dependent cancers. Researchers are encouraged to utilize the methodologies outlined in this guide to expand upon the existing knowledge base.

References

A Comparative Guide to the Estrogenic Activity of 2-Iodoestradiol and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estradiol (B170435) is the most potent naturally occurring estrogen, mediating its effects through binding to and activating estrogen receptors α (ERα) and β (ERβ). Its halogenated derivative, 2-Iodoestradiol, is a synthetic compound whose estrogenic potential is not well-documented in publicly available research. Studies on other iodinated estradiol analogs, such as 16α-Iodoestradiol, have shown that substitutions can alter receptor binding affinity and selectivity. Notably, this compound has been reported to exhibit a high affinity for sex hormone-binding globulin (SHBG), which may influence its bioavailability and interaction with estrogen receptors. A comprehensive assessment of this compound's estrogenic activity would require direct comparative studies using the standardized assays detailed in this guide.

Data Presentation: A Framework for Comparison

A direct quantitative comparison of the estrogenic activity of this compound and Estradiol would necessitate data from various in vitro and in vivo assays. The following tables are presented as a template for how such data, if available, would be structured for a clear and concise comparison.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundTarget ReceptorRelative Binding Affinity (RBA %) [Estradiol = 100%]IC50 (nM)
Estradiol ERα100Value
ERβ100Value
This compound ERαData not availableData not available
ERβData not availableData not available

Relative Binding Affinity (RBA) is a measure of a compound's ability to displace a radiolabeled ligand from the estrogen receptor, relative to Estradiol.

Table 2: Comparative Potency in Functional Assays

Assay TypeCell Line/ModelParameterEstradiolThis compound
Reporter Gene Assay e.g., MCF-7, T47DEC50 (nM)ValueData not available
Cell Proliferation Assay (E-SCREEN) e.g., MCF-7EC50 (nM)ValueData not available
In Vivo Uterotrophic Assay Immature Rat/MouseRelative Potency1Data not available

EC50 represents the concentration of a compound that induces a response halfway between the baseline and maximum response.

Experimental Protocols

The assessment of estrogenic activity relies on a tiered approach, typically beginning with in vitro assays and progressing to in vivo models for confirmation. Below are detailed methodologies for key experiments.

Estrogen Receptor (ER) Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

  • Materials:

    • Source of Estrogen Receptors (e.g., rat uterine cytosol, recombinant human ERα or ERβ)

    • Radiolabeled Estradiol (e.g., [³H]-17β-estradiol)

    • Test compounds (Estradiol and this compound)

    • Assay Buffer

    • Hydroxylapatite (HAP) slurry or dextran-coated charcoal for separation of bound and free ligand.

    • Scintillation counter.

  • Procedure:

    • A fixed concentration of ER and radiolabeled estradiol are incubated with increasing concentrations of the unlabeled test compound.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand using HAP or charcoal.

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) that is under the control of an estrogen response element (ERE).

  • Materials:

    • A suitable cell line that expresses estrogen receptors (e.g., MCF-7, T47D) or a cell line co-transfected with an ER expression vector.

    • A reporter plasmid containing an ERE linked to a reporter gene (e.g., pERE-tk-luc).

    • Cell culture medium and reagents.

    • Test compounds.

    • Lysis buffer and luciferase assay substrate.

    • Luminometer.

  • Procedure:

    • Cells are plated and transfected with the reporter plasmid (if not stably transfected).

    • Cells are then treated with various concentrations of the test compounds.

    • After an incubation period (typically 24-48 hours), the cells are lysed.

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.

    • The concentration-response curve is plotted, and the EC50 value is determined.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay is based on the principle that estrogenic compounds stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Materials:

    • MCF-7 cells.

    • Hormone-free cell culture medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum).

    • Test compounds.

    • Cell counting method (e.g., hemocytometer, automated cell counter, or a colorimetric assay like MTT or SRB).

  • Procedure:

    • MCF-7 cells are seeded in multi-well plates in their regular growth medium.

    • After cell attachment, the medium is replaced with hormone-free medium to synchronize the cells and reduce basal proliferation.

    • Cells are then exposed to a range of concentrations of the test compounds.

    • After a defined period of incubation (typically 6-7 days), the cell number is determined.

    • The proliferative effect is calculated relative to a negative (vehicle) control and a positive (estradiol) control. The EC50 for proliferation is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for estrogenic activity and a typical workflow for an in vitro assay.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) or This compound ER Estrogen Receptor (ER) ER_E2 E2-ER Complex ER->ER_E2 Binding HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER Dissociation Dimer Dimerized E2-ER Complex ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA

Classical genomic signaling pathway of estrogens.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Prepare Estrogen Receptor Solution Incubate Incubate Receptor, [3H]-E2, and Competitor Receptor->Incubate Radioligand Prepare Radiolabeled Estradiol ([3H]-E2) Radioligand->Incubate Competitors Prepare Serial Dilutions of Estradiol & this compound Competitors->Incubate Separate Separate Bound from Free [3H]-E2 (e.g., HAP or Charcoal) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Calculate IC50 and Relative Binding Affinity (RBA) Count->Analyze

Workflow for an ER competitive binding assay.

While Estradiol is a well-characterized estrogen, the estrogenic activity of this compound remains largely undefined in the public scientific domain. The experimental protocols and signaling pathways described herein provide a robust framework for the direct, quantitative comparison of these two compounds. Future research focusing on generating comparative data, particularly regarding estrogen receptor binding affinity and functional estrogenic potency in cell-based and in vivo assays, is necessary to fully elucidate the biological activity of this compound. Such data would be invaluable to researchers in endocrinology, toxicology, and drug development.

Safety Operating Guide

Proper Disposal of 2-Iodoestradiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct and safe disposal of 2-Iodoestradiol is crucial for ensuring laboratory safety and environmental protection. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it necessitates handling as hazardous waste.[1] Adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Waste Segregation and Container Management

Proper segregation of waste at the point of generation is the first step in a compliant disposal process. All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Solid Waste: Contaminated PPE, absorbent paper, weigh boats, and other disposable lab supplies.

  • Liquid Waste: Unused or expired solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Sharps: Contaminated needles, pipette tips, and broken glass. These must be placed in a designated puncture-resistant sharps container.[3]

Waste must be collected in containers that are chemically compatible and in good condition, with secure, leak-proof screw-on caps.[3][4] To prevent accidental spills, these primary containers should be stored in a designated hazardous waste storage area with secondary containment, such as a chemically resistant tray or tub.[3][5]

Hazardous Waste Labeling and Storage

Each waste container must be clearly labeled with a "Hazardous Waste" tag.[5][6] The label must include the following information:

  • Full chemical name: "this compound" and any other constituents in a mixture. Abbreviations are not permitted.[6]

  • The quantity of the waste.

  • The date of waste generation.[6]

  • The location of origin (e.g., laboratory room number).[6]

  • The name and contact information of the principal investigator.[6]

Store waste containers in a cool, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]

Parameter Guideline Reference
Waste Classification Hazardous Waste[1]
Disposal Method Approved Waste Disposal Plant / Licensed Contractor[1][5]
PPE Requirement Safety Goggles, Gloves, Impervious Clothing[1][2]
Container Type Chemically Compatible, Leak-Proof with Screw-on Cap[3][4]
Labeling "Hazardous Waste" with Full Chemical Name, Date, Origin[5][6]
Storage Designated Area with Secondary Containment[3][5]
Incompatible Materials Strong Acids/Alkalis, Strong Oxidizing/Reducing Agents[1]

Decontamination and Spill Management

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Wearing full PPE, absorb the spill with an inert material such as diatomite or universal binders.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste. Decontaminate the affected surfaces by scrubbing with alcohol and collect the cleaning materials for disposal as hazardous waste.[1]

Non-disposable equipment, such as glassware, must be thoroughly decontaminated. A common procedure involves an initial rinse with a suitable solvent (e.g., ethanol), which is collected as hazardous liquid waste, followed by washing with laboratory detergent and water.[5]

Final Disposal Procedure

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[5][6][7] The final step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[6] The EHS department will work with an approved and licensed waste disposal contractor to ensure the material is managed and disposed of in compliance with all local, state, and federal regulations.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate Waste at Point of Use A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Place Waste in Container C->D E Securely Cap Container D->E F Ensure Proper Labeling: - 'Hazardous Waste' - Contents, Date, PI E->F G Store in Designated Area with Secondary Containment F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Disposal by Approved Waste Disposal Plant H->I

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodoestradiol
Reactant of Route 2
2-Iodoestradiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.